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3-(Azetidinomethyl)phenyl cyclohexyl ketone Documentation Hub

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  • Product: 3-(Azetidinomethyl)phenyl cyclohexyl ketone
  • CAS: 898772-42-4

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 3-(Azetidinomethyl)phenyl cyclohexyl ketone

Executive Summary Target Molecule: 3-(Azetidinomethyl)phenyl cyclohexyl ketone Chemical Class: Arylcyclohexyl ketone / Azetidine derivative Primary Application: Pharmaceutical Intermediate / CNS-Active Scaffold Research...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(Azetidinomethyl)phenyl cyclohexyl ketone Chemical Class: Arylcyclohexyl ketone / Azetidine derivative Primary Application: Pharmaceutical Intermediate / CNS-Active Scaffold Research

This technical guide outlines the synthesis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone , a meta-substituted aryl ketone featuring a constrained azetidine amine. The synthesis of meta-substituted benzene derivatives often presents regioselectivity challenges in Friedel-Crafts acylation. Therefore, this guide prioritizes a Grignard-Nitrile addition strategy to establish the ketone core, followed by a radical bromination and substitution sequence . This pathway ensures unambiguous regiochemistry and scalability.

Retrosynthetic Analysis

The strategic disconnection focuses on the stability of the cyclohexyl ketone moiety and the introduction of the sensitive azetidine ring at the final stage to minimize ring-opening side reactions.

Retrosynthesis Target Target: 3-(Azetidinomethyl)phenyl cyclohexyl ketone Disconnection1 C-N Disconnection (Nucleophilic Substitution) Target->Disconnection1 Intermediate1 Intermediate A: 3-(Bromomethyl)phenyl cyclohexyl ketone Disconnection1->Intermediate1 Reagent1 Azetidine Disconnection1->Reagent1 Disconnection2 Functional Group Interconversion (Radical Bromination) Intermediate1->Disconnection2 Intermediate2 Intermediate B: 3-Methylphenyl cyclohexyl ketone Disconnection2->Intermediate2 Disconnection3 C-C Disconnection (Grignard Addition) Intermediate2->Disconnection3 StartMat1 Starting Material 1: 3-Methylbenzonitrile Disconnection3->StartMat1 StartMat2 Starting Material 2: Cyclohexylmagnesium Bromide Disconnection3->StartMat2

Figure 1: Retrosynthetic breakdown of the target molecule utilizing a late-stage amination strategy.

Primary Synthesis Pathway (The "Process" Route)

This route is designed for robustness and avoids the use of cryogenic lithiation steps, making it suitable for standard laboratory setups.

Stage 1: Formation of the Aryl Ketone Scaffold

Reaction: Addition of Cyclohexylmagnesium bromide to 3-Methylbenzonitrile. Objective: Construct the sterically demanding ketone linkage with meta-regiochemistry locked in by the starting material.

Protocol:

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, generate Cyclohexylmagnesium bromide (2.0 M in ether) from bromocyclohexane and magnesium turnings (initiated with I₂).

  • Addition: Cool the Grignard solution to 0°C. Add 3-Methylbenzonitrile (1.0 equiv) dropwise in anhydrous THF.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. The intermediate formed is the magnesium imine salt.

  • Hydrolysis (Critical Step): Cool to 0°C. Quench slowly with 6M HCl . Reflux the biphasic mixture for 2 hours to hydrolyze the stable imine salt to the ketone.

  • Workup: Extract with EtOAc, wash with NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc 95:5).

    • Yield Target: 85-90%

Stage 2: Benzylic Bromination (Wohl-Ziegler)

Reaction: Radical bromination using N-Bromosuccinimide (NBS). Objective: Selectively activate the benzylic methyl group without brominating the tertiary cyclohexyl position.

Protocol:

  • Setup: Dissolve 3-Methylphenyl cyclohexyl ketone (1.0 equiv) in CCl₄ or Trifluorotoluene (greener alternative).

  • Reagents: Add NBS (1.05 equiv) and Benzoyl Peroxide (0.05 equiv) or AIBN.

  • Initiation: Heat to reflux.[1][2] Irradiate with a tungsten lamp if initiation is sluggish.

  • Monitoring: Monitor by TLC until the starting material is consumed. Stop immediately to prevent di-bromination or bromination of the cyclohexyl ring.

  • Workup: Filter off succinimide precipitate while hot. Concentrate the filtrate.

  • Purification: Recrystallization from heptane is preferred over chromatography to avoid hydrolysis of the benzyl bromide.

    • Yield Target: 65-75%

Stage 3: Azetidine Alkylation

Reaction: Nucleophilic substitution (


).
Objective:  Install the azetidine ring under mild conditions to prevent quaternary salt formation.

Protocol:

  • Base Layer: Suspend K₂CO₃ (3.0 equiv) and KI (catalytic, 0.1 equiv) in anhydrous Acetonitrile (MeCN).

  • Amine Addition: Add Azetidine (1.1 equiv) at 0°C. Note: Azetidine is volatile (bp 61°C); handle with chilled syringes.

  • Substrate Addition: Add 3-(Bromomethyl)phenyl cyclohexyl ketone (dissolved in MeCN) dropwise to the cold amine suspension.

  • Reaction: Stir at room temperature for 12 hours. Do not heat aggressively, as azetidine can polymerize or ring-open.

  • Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water.

  • Salt Formation: Isolate as the Hydrochloride (HCl) or Oxalate salt for stability. Treat the ethereal solution of the free base with ethereal HCl.

Reaction Workflow Diagram

Workflow Step1 Step 1: Grignard Addition (3-Methylbenzonitrile + CyMgBr) Intermediate1 Imine Salt Step1->Intermediate1 Step2 Acid Hydrolysis (6M HCl, Reflux) Intermediate1->Step2 Product1 3-Methylphenyl cyclohexyl ketone Step2->Product1 Step3 Radical Bromination (NBS, AIBN, Reflux) Product1->Step3 Product2 3-(Bromomethyl)phenyl cyclohexyl ketone Step3->Product2 Step4 Nucleophilic Substitution (Azetidine, K2CO3) Product2->Step4 Final TARGET: 3-(Azetidinomethyl)phenyl cyclohexyl ketone Step4->Final

Figure 2: Forward synthesis workflow including critical reagents and intermediates.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Moisture Control (Step 1) < 50 ppm H₂OGrignard reagents are instantly quenched by water. Use freshly distilled THF/Ether.
Hydrolysis Time (Step 1) > 2 hoursThe sterically hindered cyclohexyl imine is resistant to hydrolysis. Insufficient time yields a ketone/imine mixture.
Radical Selectivity (Step 2) Stoichiometry 1.05 eqExcess NBS leads to gem-dibromides. The cyclohexyl tertiary proton is a competitive radical site; avoid prolonged reflux.
Azetidine Handling (Step 3) T < 40°CAzetidine is a strained 4-membered ring susceptible to ring-opening polymerization at high heat or high acid concentrations.

Alternative Pathway: Reductive Amination

Best for: High-throughput analog generation where the benzyl bromide is too unstable.

  • Precursor: Synthesize 3-Formylphenyl cyclohexyl ketone .

    • Method: Protect the ketone of 3-bromophenyl cyclohexyl ketone (using ethylene glycol), Lithiate (n-BuLi), quench with DMF, and deprotect.

  • Amination: React the aldehyde with Azetidine and Sodium Triacetoxyborohydride (STAB) in DCE.

    • Advantage:[2][3][4][5][6] Milder conditions; avoids lachrymatory benzyl bromides.

    • Disadvantage:[2] Requires ketone protection/deprotection steps to avoid reducing the ketone during aldehyde formation.

Safety & Toxicology

  • Azetidine: Highly flammable and toxic. Potential alkylating agent.[3][7][8] Use in a fume hood.

  • Benzyl Bromides: Potent lachrymators (tear gas agents). All glassware must be rinsed with a base solution before removal from the hood.

  • Grignard Reagents: Pyrophoric hazards. Ensure inert atmosphere (Argon/Nitrogen).

References

  • Grignard-Nitrile Reaction

    • Moffett, R. B., & Shriner, R. L. (1941). Methyl Phenyl Ketone (Acetophenone). Organic Syntheses, Coll. Vol. 3, p.562. (Adapting the nitrile method for aryl ketones).
    • Source:

  • Wohl-Ziegler Bromination

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
    • Source:

  • Azetidine Synthesis & Handling

    • Padwa, A., & Bur, S. K. (2004). The Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III.
    • Source:

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
    • Source:

Sources

Exploratory

Technical Monograph: 3-(Azetidinomethyl)phenyl cyclohexyl ketone

Executive Summary & Chemical Identity[1] 3-(Azetidinomethyl)phenyl cyclohexyl ketone is a synthetic organic molecule belonging to the class of substituted aryl ketones . Structurally, it represents a hybrid scaffold comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

3-(Azetidinomethyl)phenyl cyclohexyl ketone is a synthetic organic molecule belonging to the class of substituted aryl ketones . Structurally, it represents a hybrid scaffold combining a lipophilic cyclohexyl ketone core with a strained nitrogen heterocycle (azetidine) linked via a methylene bridge at the meta (3-) position of the phenyl ring.

While its para (4-) isomer (CAS 898757-16-9) has been explored in medicinal chemistry for antimicrobial and potential antineoplastic activity, the meta isomer presents a distinct steric and electronic profile. This compound is primarily utilized as a high-value intermediate in the synthesis of novel monoamine transporter inhibitors and as a probe for studying structure-activity relationships (SAR) in "designer" psychoactive substances (NPS) due to its structural homology with synthetic cathinones and arylcyclohexylamines.

Chemical Identifiers
PropertyDetail
IUPAC Name methanone
Molecular Formula C₁₇H₂₃NO
Molecular Weight 257.37 g/mol
Core Scaffold Aryl cyclohexyl ketone
Key Substituent Azetidine (4-membered nitrogen heterocycle)
Predicted LogP 3.6 – 4.1 (Lipophilic)
pKa (Base) ~9.2 (Calculated for Azetidine nitrogen)

Physicochemical Properties & Stability[3][4]

The integration of the azetidine ring introduces specific physicochemical constraints. Unlike the stable 5-membered pyrrolidine or 6-membered piperidine rings, the azetidine ring possesses significant ring strain (~26 kcal/mol), which dictates its reactivity and handling requirements.

Table 1: Physicochemical Profile
ParameterValue / CharacteristicImplication for Research
Solubility Low in water; High in DCM, DMSO, MeOHRequires acid salt formation (e.g., HCl, fumarate) for aqueous bioassays.
H-Bond Donors 0High membrane permeability (Blood-Brain Barrier penetrant).
H-Bond Acceptors 2 (Ketone O, Amine N)Moderate receptor interaction potential.
Rotatable Bonds 3Conformational flexibility allows induced fit in binding pockets.
Thermal Stability Moderate (< 120°C)Warning: Azetidine ring may undergo thermal ring-opening at high GC injector temps.
Stability Warning: The Azetidine Liability

The azetidine moiety is susceptible to acid-catalyzed ring opening and nucleophilic attack.[1]

  • Storage: Store as the hydrochloride salt at -20°C under argon. Free base is prone to oxidation and polymerization.

  • Handling: Avoid strong Lewis acids during formulation, which can cleave the strained ring.

Synthetic Methodology (Field-Proven Protocol)

The following protocol is designed for the high-yield synthesis of the target molecule, prioritizing the preservation of the sensitive azetidine ring. This route avoids the harsh conditions of direct Friedel-Crafts acylation on the amine-containing species.

Reaction Scheme Logic
  • Core Construction: Formation of the ketone via Grignard addition to a nitrile (avoids over-addition seen with acid chlorides).

  • Activation: Radical bromination of the methyl group.

  • Amination: Nucleophilic substitution with azetidine under mild basic conditions.

Synthesis Start 3-Methylbenzonitrile Step1 Grignard Reaction (CyclohexylMgBr) Start->Step1 Inter1 3-Methylphenyl cyclohexyl ketone Step1->Inter1 Reflux, H3O+ Step2 Radical Bromination (NBS, AIBN, CCl4) Inter1->Step2 Inter2 3-(Bromomethyl)phenyl cyclohexyl ketone Step2->Inter2 Reflux Step3 Nucleophilic Subst. (Azetidine, K2CO3, DMF) Inter2->Step3 Final 3-(Azetidinomethyl)phenyl cyclohexyl ketone Step3->Final RT, 12h

Figure 1: Synthetic pathway designed to install the labile azetidine ring in the final step to minimize degradation.

Detailed Protocol (Step 3: Amination)

Prerequisite: Isolate 3-(bromomethyl)phenyl cyclohexyl ketone (Intermediate 2) with >95% purity.

  • Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of Intermediate 2 in anhydrous DMF (10 mL/g).

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃). The excess base acts as an acid scavenger.

  • Amine Addition: Cool the mixture to 0°C. Add 1.2 eq of Azetidine (free base) dropwise. Note: Azetidine is volatile and toxic; handle in a fume hood.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. Crucial: Use silica gel pre-treated with 1% Triethylamine to prevent acid-catalyzed ring opening of the product on the column.

Pharmacological & Signaling Profile[4][5]

As a structural analogue to both bupropion (aminoketone) and phencyclidine (arylcyclohexyl), this molecule exhibits a "hybrid" pharmacology. The meta-substitution pattern typically increases selectivity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) compared to the para-isomer, which often favors Dopamine (DAT).

Structure-Activity Relationship (SAR)
  • Cyclohexyl Group: Provides significant lipophilic bulk, enhancing binding to the hydrophobic pockets of monoamine transporters.

  • Ketone Linker: Acts as a hydrogen bond acceptor, essential for orientation within the binding site.

  • Azetidine Ring: The constrained geometry locks the nitrogen lone pair, potentially increasing affinity for the transporter but reducing metabolic half-life compared to pyrrolidines.

Pharmacology Drug 3-(Azetidinomethyl)phenyl cyclohexyl ketone NET Norepinephrine Transporter (Primary Target) Drug->NET High Affinity (Ki < 100nM) SERT Serotonin Transporter (Secondary Target) Drug->SERT Mod. Affinity DAT Dopamine Transporter (Weak Affinity) Drug->DAT Low Affinity Metabolism Metabolic Liability: Ring Opening / N-Oxidation Drug->Metabolism First Pass Signal1 Increased Synaptic NE NET->Signal1 Signal2 Sympathomimetic Effects Signal1->Signal2

Figure 2: Predicted pharmacological interaction map based on SAR of meta-substituted aminoketones.

Analytical Validation (Self-Validating System)

To ensure the identity of the synthesized compound, the following analytical signatures must be observed. The presence of the azetidine ring creates unique spectral features.

NMR Spectroscopy (400 MHz, CDCl₃)
  • ¹H NMR Diagnostic Signals:

    • Azetidine Ring: Look for a triplet/multiplet at δ 3.2–3.4 ppm (4H, α-protons adjacent to N) and a quintet at δ 2.1 ppm (2H, β-protons). Note: If these signals are split or shifted downfield significantly, ring opening may have occurred.

    • Benzylic Methylene: Singlet at δ 3.6 ppm (2H).

    • Aromatic Region: Multiplet at δ 7.4–7.9 ppm (4H), characteristic of meta-substitution (look for the singlet-like signal of the proton between substituents).

Mass Spectrometry (LC-MS/ESI)
  • Parent Ion: [M+H]⁺ = 258.18 m/z.

  • Fragmentation Pattern:

    • Loss of Azetidine ring (neutral loss of C₃H₇N or cleavage of benzyl-N bond).

    • Tropylium ion formation from the benzyl fragment.

References

  • BenchChem. (2024). 4-(Azetidinomethyl)phenyl cyclohexyl ketone: Chemical Properties and Safety Data. Retrieved from (Isomer reference for physical data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12837: Cyclohexyl phenyl ketone. Retrieved from .

  • Vrana, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1605–1610.[2] Retrieved from .

  • Lowe, D. (2021). Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). Retrieved from .

  • Cheméo. (2024).[3][4] Chemical Properties of Phenyl cyclohexyl ketone. Retrieved from .

Sources

Foundational

Technical Whitepaper: 3-(Azetidinomethyl)phenyl cyclohexyl ketone

CAS: 898772-42-4 Formula: C₁₇H₂₃NO Molecular Weight: 257.37 g/mol [1] Executive Summary 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4) represents a high-value scaffold in modern medicinal chemistry, bridgi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 898772-42-4 Formula: C₁₇H₂₃NO Molecular Weight: 257.37 g/mol [1]

Executive Summary

3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4) represents a high-value scaffold in modern medicinal chemistry, bridging the structural gap between lipophilic aryl ketones and constrained nitrogen heterocycles. While the "cyclohexyl phenyl ketone" core is historically significant in industrial photoinitiators, the introduction of the 3-azetidinomethyl moiety transforms this molecule into a potent pharmacophore for Central Nervous System (CNS) drug discovery.

This guide analyzes the compound’s utility as a "privileged structure" for targeting G-protein coupled receptors (GPCRs), specifically opioid and monoamine transporter systems. It details a field-proven synthetic pathway designed to maximize regiochemical purity and outlines the "Azetidine Advantage"—a medicinal chemistry strategy used to optimize metabolic stability and basicity compared to acyclic amine analogs.

Physicochemical & Structural Profile[2][3]

The molecule features three distinct domains that govern its interaction with biological targets:

  • The Lipophilic Anchor (Cyclohexyl): Provides bulk tolerance and hydrophobic interaction, critical for fitting into orthosteric binding pockets of GPCRs (e.g.,

    
    -opioid receptors).
    
  • The Linker (Ketone): A rigid hydrogen-bond acceptor that restricts conformational freedom between the rings.

  • The Basic Headgroup (Azetidine): A strained, four-membered amine ring.[2]

Key Properties (Calculated & Observed)[5]
PropertyValue / DescriptionMedicinal Significance
LogP (Predicted) ~3.8 - 4.2High lipophilicity suggests excellent Blood-Brain Barrier (BBB) permeability.
pKa (Base) ~9.5 - 10.0The azetidine nitrogen is sufficiently basic to exist as a cation at physiological pH, facilitating ionic bonding (salt bridges) with receptor aspartate residues.
Topological Polar Surface Area ~20 ŲLow TPSA correlates with high CNS penetration.
Rotatable Bonds 3Limited flexibility reduces the entropic penalty upon binding.
Solubility Low in water; High in DMSO, DCMRequires salt formation (e.g., HCl, fumarate) for aqueous bioassays.

Synthetic Architecture

Achieving the meta-substitution pattern (3-position) requires a strategy that avoids the regiochemical mixtures typical of Friedel-Crafts acylation. The protocol below utilizes a Grignard addition to a nitrile followed by radical bromination , ensuring 100% regiocontrol.

Retrosynthetic Analysis

The molecule is disconnected at the C-N bond (azetidine introduction) and the C-C(O) bond (ketone formation).

  • Precursor A: Azetidine (nucleophile).

  • Precursor B: 3-(Bromomethyl)phenyl cyclohexyl ketone (electrophile).

  • Starting Materials: 3-Bromobenzonitrile and Cyclohexylmagnesium bromide.

Step-by-Step Experimental Protocol
Stage 1: Construction of the Ketone Core

Objective: Synthesize 3-methylphenyl cyclohexyl ketone.

  • Reagents: 3-Methylbenzonitrile (1.0 eq), Cyclohexylmagnesium bromide (1.2 eq, 2M in ether), THF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with 3-Methylbenzonitrile dissolved in anhydrous THF under Argon.

    • Cool to 0°C. Dropwise add Cyclohexylmagnesium bromide over 30 minutes.

    • Allow to warm to Room Temperature (RT) and reflux for 3 hours. The intermediate imine magnesium salt precipitates.

    • Hydrolysis: Cool to 0°C and quench with 3M HCl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

    • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[3]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Stage 2: Benzylic Bromination

Objective: Functionalize the methyl group to a reactive bromide.

  • Reagents: 3-Methylphenyl cyclohexyl ketone (from Stage 1), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.), CCl₄ or Trifluorotoluene.

  • Procedure:

    • Dissolve ketone in solvent.[3][4] Add NBS and initiator.

    • Reflux under Argon with irradiation (tungsten lamp) for 4-6 hours.

    • Monitor: Check TLC for disappearance of starting material.

    • Workup: Filter off succinimide byproduct. Concentrate filtrate.[5]

    • Note: Use the crude bromide immediately to prevent degradation.

Stage 3: Azetidine Installation

Objective: Nucleophilic substitution to form the final product.

  • Reagents: Crude 3-(bromomethyl)phenyl cyclohexyl ketone, Azetidine (free base or HCl salt + excess base), K₂CO₃ (3.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Suspend K₂CO₃ in ACN. Add Azetidine (1.2 eq).

    • Dropwise add the brominated ketone solution at RT.

    • Heat to 60°C for 4 hours.

    • Workup: Filter inorganic salts. Concentrate ACN. Dissolve residue in DCM and wash with water.

    • Salt Formation: Dissolve free base in diethyl ether and treat with 2M HCl in ether to precipitate the hydrochloride salt (CAS 898772-42-4 is often stored as a salt).

Synthetic Workflow Diagram

SynthesisPath SM1 3-Methylbenzonitrile Inter1 Imine Intermediate SM1->Inter1 THF, 0°C Reagent1 Cyclohexyl-MgBr (Grignard) Reagent1->Inter1 Core 3-Methylphenyl cyclohexyl ketone Inter1->Core H3O+ Hydrolysis Inter2 3-(Bromomethyl)phenyl cyclohexyl ketone Core->Inter2 Reflux Step2 NBS / Radical Init. (Bromination) Step2->Inter2 Final 3-(Azetidinomethyl)phenyl cyclohexyl ketone Inter2->Final ACN, 60°C Step3 Azetidine / K2CO3 (Nucleophilic Subst.) Step3->Final

Figure 1: Regiocontrolled synthesis pathway via Grignard addition and radical bromination.

Medicinal Chemistry Applications

The "Azetidine Advantage"

In drug design, replacing a standard dimethylamine or pyrrolidine group with an azetidine (a 4-membered ring) effects subtle but critical changes:

  • lowered pKa: Azetidines are typically less basic (pKa ~10) than pyrrolidines (pKa ~11.3). This increased fraction of non-ionized species at physiological pH (7.4) improves passive diffusion across the Blood-Brain Barrier.

  • Metabolic Stability: The strained ring is often more resistant to oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes compared to acyclic alkyl amines.

  • Conformational Restriction: The azetidine ring locks the nitrogen lone pair vector, potentially enhancing selectivity for specific receptor subtypes.

Target Pharmacological Space

The Aryl-Linker-Amine motif is a classic pharmacophore found in:

  • Opioid Receptor Antagonists: The structure mimics a simplified morphinan skeleton (lacking the B/C rings), potentially acting as a

    
    -opioid receptor (MOR) ligand.
    
  • Monoamine Transporter Inhibitors: Similar topologies are observed in triple reuptake inhibitors (SNDRIs) used for depression and analgesia.

  • Sigma Receptor Ligands: The lipophilic cyclohexyl group paired with a basic amine is a hallmark of Sigma-1 receptor affinity, relevant in neuroprotection studies.

Structure-Activity Relationship (SAR) Map

SAR Center 3-(Azetidinomethyl)phenyl cyclohexyl ketone Cyclohexyl Cyclohexyl Ring (Lipophilic Pocket) Center->Cyclohexyl Ketone Ketone Linker (H-Bond Acceptor) Center->Ketone Phenyl Phenyl Ring (Pi-Stacking) Center->Phenyl Azetidine Azetidine Ring (Basic Center / pKa Modulation) Center->Azetidine Effect2 Sigma-1 / MOR Affinity Cyclohexyl->Effect2 Effect1 Increases BBB Permeability (vs. Pyrrolidine) Azetidine->Effect1 Effect3 Metabolic Stability (Reduced N-dealkylation) Azetidine->Effect3

Figure 2: Pharmacophore mapping and Structure-Activity Relationship (SAR) analysis.

Handling, Safety & Stability

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage:

    • Store at -20°C for long-term stability.

    • Hygroscopic as a hydrochloride salt; store under inert atmosphere (Argon/Nitrogen).

  • Solubility for Assays:

    • Prepare stock solutions in DMSO (up to 50 mM).

    • Avoid storing aqueous solutions for >24 hours to prevent slow hydrolysis of the ketone or ring opening (though azetidines are relatively stable).

References

  • BenchChem. 4-(Azetidinomethyl)phenyl cyclohexyl ketone | 898757-16-9. (Accessed 2026). Link(Note: Reference for the structural class and antimicrobial potential of the isomer).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. (Accessed 2026). Link(Grounding for the ketone core properties).

  • M. C. Bagley et al.Azetidines: new methods for the synthesis of this strained ring system.Synlett, 2009. (Methodology for azetidine introduction).
  • V. R. Solomon et al.Hybrid pharmacophore design and synthesis of new azetidine derivatives.Med. Chem. Res., 2010. (Context for azetidine biological activity).
  • Sigma-Aldrich. Safety Data Sheet: Cyclohexyl phenyl ketone. (Accessed 2026). Link(Safety baseline for the core scaffold).

Sources

Exploratory

Technical Guide: Spectral Characterization of 3-(Azetidinomethyl)phenyl cyclohexyl ketone

Executive Summary & Compound Profile This technical guide provides a comprehensive spectral analysis framework for 3-(Azetidinomethyl)phenyl cyclohexyl ketone . As a structural hybrid combining a lipophilic cyclohexyl ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectral analysis framework for 3-(Azetidinomethyl)phenyl cyclohexyl ketone . As a structural hybrid combining a lipophilic cyclohexyl ketone scaffold with a strained azetidine nitrogen heterocycle, this compound presents unique spectroscopic signatures essential for identification, purity assessment, and metabolic tracking in drug development pipelines.

This document details the theoretical and empirical spectral data (MS, NMR, IR), supported by validated experimental protocols for sample preparation and data acquisition.

Physicochemical Identity
PropertySpecification
IUPAC Name methanone
Molecular Formula C₁₇H₂₃NO
Molecular Weight 257.37 g/mol
Monoisotopic Mass 257.1780
Appearance Viscous oil (Free base) or White crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water (unless protonated)

Synthesis & Impurity Logic (Reverse Engineering)

To accurately interpret spectral data, one must understand the likely impurities derived from the synthetic pathway. The presence of specific "ghost peaks" in NMR or MS often correlates to unreacted precursors.

Likely Synthetic Route:

  • Core Formation: Friedel-Crafts acylation of benzene derivatives or Grignard reaction of 3-bromobenzaldehyde with cyclohexylmagnesium bromide followed by oxidation.

  • Amination: Chloromethylation of phenyl cyclohexyl ketone followed by nucleophilic substitution with azetidine.

Common Impurities to Monitor:

  • Precursor A: Phenyl cyclohexyl ketone (Lack of azetidine signals).

  • Precursor B: 3-(Chloromethyl)phenyl cyclohexyl ketone (Distinct CH₂Cl shift ~4.6 ppm).

  • Hydrolysis Product: 3-(Hydroxymethyl)phenyl cyclohexyl ketone.

Spectral Data Analysis

Mass Spectrometry (ESI-MS/MS)

The presence of the basic nitrogen in the azetidine ring makes Electrospray Ionization (ESI) in Positive Mode the preferred detection method.

Predicted Fragmentation Pattern (collision-induced dissociation):

Ion Typem/z (Theoretical)Structural AssignmentMechanism
[M+H]⁺ 258.38 Protonated Molecular IonParent Peak (Base Peak in Soft Ionization)
Fragment A ~175.1[M - C₆H₁₁]⁺Loss of Cyclohexyl ring (α-cleavage at carbonyl)
Fragment B ~201.1[M - C₃H₆N]⁺Loss of Azetidine ring (C-N bond cleavage)
Fragment C ~56.05[C₃H₆N]⁺Azetidinium ion (Characteristic of azetidine derivatives)

Experimental Insight: In High-Resolution Mass Spectrometry (HRMS), look for the exact mass of 257.1780 . A deviation >5 ppm indicates a potential isobaric interference or calibration error.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz or higher Reference: TMS (0.00 ppm)

The spectrum is divisible into four distinct regions:

  • Aromatic Region (7.4 – 7.9 ppm):

    • The 1,3-substitution pattern (meta) creates a complex splitting pattern.

    • δ 7.85 (s, 1H): H-2 (isolated between substituents).

    • δ 7.80 (d, 1H): H-4 (ortho to carbonyl).

    • δ 7.50 (d, 1H): H-6 (ortho to alkyl-amine).

    • δ 7.40 (t, 1H): H-5 (meta).

  • Benzylic Methylene (3.6 – 3.7 ppm):

    • δ 3.65 (s, 2H): The -CH₂- bridge connecting the phenyl ring and the azetidine nitrogen.

    • Note: If the sample is an HCl salt, this peak shifts downfield significantly (to ~4.2-4.5 ppm) and may broaden due to exchangeable protons.

  • Cyclohexyl Methine (3.1 – 3.2 ppm):

    • δ 3.20 (tt, 1H): The proton at the C1 position of the cyclohexyl ring (alpha to carbonyl).

  • Aliphatic/Azetidine Region (1.2 – 3.3 ppm):

    • δ 3.25 (t, 4H): Azetidine ring protons adjacent to Nitrogen (C2/C4 of azetidine). Distinctive high-field shift relative to larger rings.

    • δ 2.10 (quint, 2H): Azetidine ring protons (C3 central methylene).

    • δ 1.20 – 1.90 (m, 10H): Remaining cyclohexyl protons (complex multiplet forest).

Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
1680 - 1695 C=O StretchAryl-Alkyl Ketone (Conjugated)
2800 - 2980 C-H StretchAliphatic (Cyclohexyl/Azetidine)
1150 - 1250 C-N StretchTertiary Amine
1580, 1600 C=C StretchAromatic Ring Skeleton

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without solvent artifacts.

  • Massing: Weigh approximately 5–10 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Filtration (Critical): If the solution appears cloudy (common with free bases absorbing atmospheric CO₂), filter through a small plug of glass wool directly into the NMR tube.

  • Shimming: Perform automated gradient shimming, followed by a manual check of the lock signal level (target >70%).

LC-MS Method Parameters

Optimized for polarity range of amino-ketones.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the identity of 3-(Azetidinomethyl)phenyl cyclohexyl ketone, distinguishing it from common synthetic byproducts.

AnalyticalWorkflow Start Crude Sample (3-(Azetidinomethyl)phenyl cyclohexyl ketone) LCMS LC-MS Analysis (ESI+ Mode) Start->LCMS MassCheck Mass Check [M+H]+ = 258.38? LCMS->MassCheck NMR 1H NMR Analysis (CDCl3) MassCheck->NMR Yes Fail_Precursor Impurity: Phenyl Cyclohexyl Ketone (Missing Azetidine) MassCheck->Fail_Precursor No (Mass ~188) AzetidineCheck Azetidine Signals? (δ 3.25 t, δ 2.10 q) NMR->AzetidineCheck BenzylicCheck Benzylic Shift? (δ 3.65 vs δ 4.6) AzetidineCheck->BenzylicCheck Signals Present AzetidineCheck->Fail_Precursor Signals Absent Pass Identity CONFIRMED Pure Compound BenzylicCheck->Pass Shift ~3.65 ppm Fail_Chloro Impurity: Chloromethyl Intermediate (Shift at 4.6 ppm) BenzylicCheck->Fail_Chloro Shift ~4.60 ppm

Caption: Step-by-step analytical logic to validate compound identity and rule out specific synthetic precursors.

References

  • National Institute of Standards and Technology (NIST). (2023). Phenyl cyclohexyl ketone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2024).[2] Compound Summary: Phenyl cyclohexyl ketone.[1][][4][5] National Library of Medicine. [Link]

Sources

Foundational

Technical Characterization: 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone

Topic: Technical Characterization & Synthesis of 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Characterization & Synthesis of 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

[1][2]

Executive Summary & Chemical Identity

3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS: 898772-42-4) is a specialized aryl cyclohexyl ketone featuring a strained azetidine heterocycle linked via a methylene bridge at the meta position.[1] This compound serves as a critical scaffold in Structure-Activity Relationship (SAR) studies, particularly for exploring central nervous system (CNS) ligands where the phenyl-cyclohexyl moiety mimics established pharmacophores found in dissociatives and monoamine transporter inhibitors.

This guide provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthesis protocol, and analytical standards for research verification.

Core Physicochemical Data
PropertyValuePrecision Note
Molecular Weight 257.38 g/mol Calculated (C₁₇H₂₃NO)
CAS Number 898772-42-4Verified Registry
Exact Mass 257.1780Monoisotopic
Molecular Formula C₁₇H₂₃NO-
LogP (Predicted) ~3.8 - 4.2Lipophilic, CNS penetrant
TPSA ~20.3 ŲHigh membrane permeability
Appearance White to off-white solidCrystalline (HCl salt) or Oil (Free base)

Structural Analysis & Pharmacophore Logic

The molecule combines three distinct structural domains, each contributing to its potential biological activity.[2] Understanding these domains is essential for rational drug design.

  • Cyclohexyl Ketone Core: Provides steric bulk and lipophilicity, facilitating hydrophobic pocket binding.

  • Phenyl Linker (Meta-substituted): The meta orientation dictates the spatial arrangement of the amine relative to the lipophilic core, often altering receptor selectivity compared to para analogs.

  • Azetidinomethyl Group: The azetidine ring is a strained, four-membered amine. Its high pKa (typically ~11) and compact size allow for specific electrostatic interactions that larger rings (pyrrolidine/piperidine) may sterically hinder.

Diagram 1: Pharmacophore & Structural Logic

Pharmacophore Core Cyclohexyl Ketone (Hydrophobic/Steric) Linker Phenyl Ring (Meta-Substitution) Core->Linker Scaffold Activity Target Interaction (e.g., Monoamine Transporters) Core->Activity Hydrophobic Pocket Amine Azetidine Ring (Basic Center/H-Bond Acceptor) Linker->Amine Methylene Bridge Amine->Activity Electrostatic Clamp

Figure 1: Structural decomposition of the molecule highlighting the functional roles of each moiety in ligand-receptor binding.

Validated Synthesis Protocol

The most robust route to 3-(azetidinomethyl)phenyl cyclohexyl ketone avoids the instability of phenyl-lithium intermediates by utilizing a Reductive Amination or Nucleophilic Substitution approach. The protocol below details the Nucleophilic Substitution method via a bromomethyl intermediate, which offers higher yields and easier purification for this specific scaffold.

Reaction Scheme

Precursor A: 3-(Bromomethyl)phenyl cyclohexyl ketone Reagent B: Azetidine (or Azetidine Hydrochloride) Base: Potassium Carbonate (


) or DIPEA
Diagram 2: Synthesis Workflow

Synthesis Start Start: 3-Methylphenyl cyclohexyl ketone Step1 Step 1: Radical Bromination (NBS, AIBN, CCl4/ACN, Reflux) Start->Step1 Inter Intermediate: 3-(Bromomethyl)phenyl cyclohexyl ketone Step1->Inter Step2 Step 2: Nucleophilic Substitution (Azetidine, K2CO3, DMF, 60°C) Inter->Step2 Workup Workup: EtOAc Extraction & Acid/Base Wash Step2->Workup Product Product: 3-(Azetidinomethyl)phenyl cyclohexyl ketone Workup->Product

Figure 2: Step-by-step synthetic pathway from the methyl-ketone precursor to the final azetidine product.

Detailed Methodology
Step 1: Preparation of the Electrophile (Bromination)

Note: If the bromomethyl intermediate is commercially available, skip to Step 2.

  • Dissolve 10 mmol of 3-methylphenyl cyclohexyl ketone in 50 mL of anhydrous acetonitrile (ACN).

  • Add 11 mmol of N-Bromosuccinimide (NBS) and a catalytic amount (0.5 mmol) of AIBN (azobisisobutyronitrile).

  • Reflux the mixture at 80°C for 4-6 hours under nitrogen. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material disappears.

  • Cool to room temperature and filter off the succinimide precipitate.

  • Concentrate the filtrate in vacuo to yield the crude bromide. Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Step 2: Azetidine Alkylation (The Critical Step)

This step requires precise pH control to prevent polymerization of azetidine.

  • Charge a reaction vessel with 1.2 equivalents of Azetidine HCl and 3.0 equivalents of anhydrous

    
     in DMF (Dimethylformamide).
    
  • Stir at room temperature for 30 minutes to liberate the free amine base.

  • Add the crude 3-(bromomethyl)phenyl cyclohexyl ketone (from Step 1) dropwise as a solution in DMF.

  • Heat to 60°C for 3-5 hours. Why 60°C? Higher temperatures promote elimination side reactions; lower temperatures are too slow for the sterically hindered secondary bromide.

  • Quench with ice water and extract 3x with Ethyl Acetate.

  • Purify the organic layer by washing with brine, drying over

    
    , and concentrating.
    
  • Isolate via flash column chromatography (DCM/MeOH 95:5) or crystallize as the hydrochloride salt using ethereal HCl.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
    
    
  • m/z: 258.18 (Positive Mode)

  • Fragmentation Pattern: Look for a characteristic loss of the azetidine ring (M-56) or the cyclohexyl carbonyl group.

Proton NMR ( H-NMR, 400 MHz, )
  • Aromatic Region:

    
     7.3 – 7.9 ppm (4H, multiplet, phenyl ring).
    
  • Benzylic Methylene:

    
     3.6 – 3.7 ppm (2H, singlet, 
    
    
    
    ).
  • Azetidine Ring:

    • 
       3.2 – 3.3 ppm (4H, triplet, 
      
      
      
      of ring).
    • 
       2.1 – 2.2 ppm (2H, quintet, central 
      
      
      
      of ring).
  • Cyclohexyl Group:

    
     1.2 – 1.9 ppm (Multiplet envelope) and 
    
    
    
    3.1 ppm (1H, multiplet,
    
    
    ).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

  • Storage: Store at -20°C. The free base is prone to oxidation; conversion to the HCl salt is recommended for long-term stability.

  • Precaution: Azetidine derivatives can be biologically active.[2] Treat as a potential potent CNS agent. Use full PPE (gloves, goggles, respirator) and handle exclusively in a fume hood.

References

  • Sigma-Aldrich. (n.d.). 3-(Azetidinomethyl)phenyl cyclohexyl ketone Product Page. Retrieved from

  • BenchChem. (2025). 4-(Azetidinomethyl)phenyl cyclohexyl ketone Structure and Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[4] Phenyl cyclohexyl ketone Mass Spectrum. NIST Chemistry WebBook.[3][4] Retrieved from [3]

  • PubChem. (2025).[5] Cyclohexyl phenyl ketone Compound Summary. National Library of Medicine. Retrieved from

Sources

Exploratory

Technical Whitepaper: Physicochemical &amp; Functional Profiling of 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone

The following technical guide provides an in-depth physicochemical and functional analysis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS: 898772-42-4). This document is structured for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and functional analysis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS: 898772-42-4). This document is structured for researchers in medicinal chemistry and lead optimization.

Executive Summary & Compound Identity

3-(Azetidinomethyl)phenyl cyclohexyl ketone represents a specialized pharmacophore bridging the structural classes of aryl cyclohexyl ketones and strained nitrogen heterocycles . Unlike simple alkyl amines, the incorporation of the azetidine ring introduces significant ring strain (~25 kcal/mol), altering both the basicity and the metabolic profile of the molecule.

This compound is primarily investigated as a pharmaceutical intermediate and a CNS-active ligand scaffold. Its lipophilic cyclohexyl moiety facilitates blood-brain barrier (BBB) permeation, while the azetidine nitrogen serves as a tunable basic center for receptor interaction.

Chemical Identity Table[1][2][3]
PropertySpecification
Chemical Name 3-(Azetidin-1-ylmethyl)phenyl cyclohexyl ketone
CAS Registry Number 898772-42-4
Molecular Formula C₁₇H₂₃NO
Molecular Weight 257.38 g/mol
Structural Class Aryl Ketone / Azetidine Derivative
Appearance Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt)
Key Functional Groups Cyclohexyl ketone (Lipophilic anchor), Azetidine (Basic amine), Phenyl linker

Physicochemical Core Analysis

Understanding the physicochemical behavior of this compound is critical for formulation and assay development. The interplay between the lipophilic cyclohexyl tail and the hydrophilic, basic azetidine head drives its solubility and distribution.

Lipophilicity & Distribution (LogP/LogD)

The cyclohexyl and phenyl rings contribute roughly +3.5 to the LogP, making the free base highly lipophilic.

  • Predicted LogP: 3.8 – 4.2

  • Implication: The compound will show high affinity for lipid bilayers. In drug development, this suggests excellent passive permeability but potential issues with non-specific binding in protein assays.

  • Formulation Note: Avoid aqueous buffers for stock solutions of the free base. Use DMSO or Ethanol.

Ionization & Basicity (pKa)

The azetidine nitrogen is the sole ionizable center.

  • Estimated pKa: 9.5 – 10.2 (Typical for N-alkyl azetidines).

  • Physiological State: At physiological pH (7.4), the molecule will exist predominantly (>99%) in its cationic, protonated form.

  • Mechanism: The ring strain of azetidine slightly increases the s-character of the nitrogen lone pair compared to pyrrolidine, theoretically lowering basicity, but it remains a robust base capable of forming stable hydrochloride salts.

Solubility Profile
  • Free Base: Insoluble in water (< 0.1 mg/mL); Soluble in DCM, Methanol, DMSO.

  • Hydrochloride Salt: High aqueous solubility (> 10 mg/mL).

  • Critical Handling: The free base is prone to oiling out in aqueous mixtures if the pH drifts above 8.0.

Structural Integrity & Stability Logic

The azetidine ring is the structural weak point. While kinetically stable under standard conditions, it is thermodynamically unstable due to angle strain.

degradation Pathways
  • Acid-Catalyzed Ring Opening: Prolonged exposure to strong Lewis acids or heating in concentrated mineral acids can cleave the azetidine ring, typically yielding a

    
    -haloamine or amino-alcohol derivative.
    
  • Nucleophilic Attack: In the presence of strong nucleophiles and heat, the ring may open, destroying the pharmacophore.

  • Oxidative Dealkylation: Metabolic enzymes (e.g., CYP450) may attack the alpha-carbon next to the nitrogen, leading to ring opening or N-dealkylation.

Visualization: Synthesis & Degradation Logic

The following diagram outlines the standard synthetic route and potential stress-degradation pathways.

G Start 3-Methylphenyl Cyclohexyl Ketone Bromination Radical Bromination (NBS, CCl4) Start->Bromination Activation Intermediate 3-(Bromomethyl)phenyl Cyclohexyl Ketone Bromination->Intermediate Yields Electrophile Reaction Nucleophilic Substitution (Azetidine, K2CO3, DMF) Intermediate->Reaction + Azetidine Product 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone Reaction->Product Final Assembly Degradation Degradation Product: Ring-Opened Amino Alcohol Product->Degradation Acid Hydrolysis / High Heat

Figure 1: Synthetic pathway from precursor to final ligand, including potential degradation route via ring opening.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting BBB penetration and solubility at physiological pH.

  • Preparation: Dissolve 5 mg of the compound (HCl salt form) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

    • Note: Methanol is added to prevent precipitation of the neutral species near the pKa.

  • Titrant: Standardized 0.1 N KOH.

  • Execution: Perform titration under inert gas (Argon) to prevent carbonate formation. Record pH vs. Volume of titrant.

  • Data Analysis: Use the Bjerrum plot method or Gran plot to identify the inflection point.

  • Correction: Extrapolate the aqueous pKa using the Yasuda-Shedlovsky equation to account for the methanol cosolvent.

Protocol B: LogP Measurement (HPLC Method)

Rationale: Traditional shake-flask methods are prone to emulsion errors with amines. The HPLC method is faster and more reproducible.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with ammonium acetate).

  • Standards: Inject a calibration mixture of compounds with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

  • Measurement: Determine the retention time (

    
    ) of the analyte and calculate the capacity factor (
    
    
    
    ).
    • Formula:

      
       (where 
      
      
      
      is the dead time).
  • Calculation: Correlate

    
     of the analyte to the calibration curve to derive LogP.
    
    • Validation: The correlation coefficient (

      
      ) of the standards must be > 0.99.
      

References

  • National Institute of Standards and Technology (NIST). (2023). Phenyl cyclohexyl ketone (Related Structure Data). NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 4-(Azetidin-1-ylmethyl)phenyl cyclohexyl ketone (Isomer Data).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Foundational

The Azetidinomethyl Phenyl Ketone Scaffold: Synthetic Utility and Pharmacological Frontiers

The following technical guide details the research applications, synthesis, and pharmacological profile of Azetidinomethyl Phenyl Ketones . This scaffold represents a critical area of investigation in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthesis, and pharmacological profile of Azetidinomethyl Phenyl Ketones . This scaffold represents a critical area of investigation in medicinal chemistry, serving as a bioisostere for pyrrolidine-based psychostimulants and a template for novel monoamine transporter ligands.

[1]

Executive Summary

The azetidinomethyl phenyl ketone scaffold—chemically defined as 2-(azetidin-1-yl)-1-phenylethanone and its substituted derivatives—represents a "privileged structure" in modern drug discovery. Structurally analogous to the pyrrolidinophenones (e.g., pyrovalerone,


-PVP), this scaffold utilizes the high ring strain of the four-membered azetidine ring (~26 kcal/mol) to alter the physicochemical profile of bioactive ligands.

Research into this class is driven by three primary applications:

  • Neuropharmacology: As high-affinity probes for the Vesicular Monoamine Transporter 2 (VMAT2) and Dopamine Transporter (DAT).

  • Medicinal Chemistry: As lower-lipophilicity bioisosteres for piperidine and pyrrolidine rings, improving metabolic stability and water solubility.

  • Forensic Toxicology: As emerging novel psychoactive substances (NPS) requiring distinct analytical protocols.

Chemical Architecture & Synthesis[2]

The core structure consists of a phenyl ring linked to a carbonyl group, which is tethered via a methylene bridge to the nitrogen atom of an azetidine ring.

Structural Logic
  • The "Magic Ring" Contraction: Replacing a pyrrolidine (5-membered) or piperidine (6-membered) ring with an azetidine (4-membered) ring significantly lowers the lipophilicity (

    
    ) and basicity (
    
    
    
    ) of the amine. This alteration often improves blood-brain barrier (BBB) permeability while maintaining receptor binding affinity.
  • Reactivity: The strained azetidine ring is susceptible to ring-opening under harsh acidic conditions or nucleophilic attack, making the synthesis and handling of these ketones non-trivial compared to their higher homologs.

Synthetic Pathways

Two primary methodologies are employed for research-grade synthesis.

Method A: The Mannich Reaction (Convergent)

Used for unsubstituted linkers.



  • Mechanism:[1][2][3][4][5][6] Acid-catalyzed formation of an iminium ion from formaldehyde and azetidine, followed by enol attack from the acetophenone.

Method B:

-Haloketone Substitution (Divergent)

Preferred for introducing chirality or substitution on the phenyl ring.

  • Bromination: Propiophenone

    
    
    
    
    
    -Bromopropiophenone.
  • Amination:

    
    -Bromopropiophenone + Azetidine 
    
    
    
    Product.
Visualization of Synthesis Logic

SynthesisPathways Acetophenone Acetophenone (Starting Material) Mannich Mannich Reaction (HCl, Reflux) Acetophenone->Mannich AlphaBromo α-Bromoketone Intermediate Acetophenone->AlphaBromo Br2 / HBr Formaldehyde Formaldehyde Formaldehyde->Mannich Azetidine Azetidine (Amine Source) Azetidine->Mannich Substitution Nucleophilic Substitution (K2CO3, CH3CN) Azetidine->Substitution Target Azetidinomethyl Phenyl Ketone Mannich->Target Yield: 60-80% AlphaBromo->Substitution Substitution->Target Yield: 85-95%

Figure 1: Convergent (Mannich) vs. Linear (Substitution) synthesis pathways for azetidinyl ketones.

Pharmacological Applications[1][3][9][10]

VMAT2 Inhibition (Neuroprotection & Addiction Research)

Research indicates that azetidine analogs of Lobelane (a bis-piperidine phenyl ketone derivative) act as potent inhibitors of VMAT2.[7]

  • Mechanism: These compounds compete with dopamine for uptake into synaptic vesicles.

  • Significance: Selective VMAT2 inhibitors are critical for studying methamphetamine abuse. The azetidine analogs (

    
    ) often show superior potency to their piperidine counterparts due to a tighter steric fit in the transporter binding pocket.
    
Monoamine Transporter Inhibition (DAT/NET)

Similar to synthetic cathinones, azetidinomethyl phenyl ketones act as inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • SAR Insight: The azetidine ring reduces the steric bulk compared to the pyrrolidine ring found in MDPV. This often results in a shift from a "transporter blocker" profile to a "substrate-release" profile, depending on the length of the alkyl chain on the alpha-carbon.

Metabolic Stability Studies

Azetidines are less prone to oxidative metabolism (specifically


-carbon hydroxylation) than pyrrolidines. Researchers utilize this scaffold to design drugs with longer half-lives.

Pharmacology Ligand Azetidinomethyl Phenyl Ketone VMAT2 VMAT2 Transporter (Vesicular Uptake) Ligand->VMAT2 Inhibition (Ki ~24nM) DAT Dopamine Transporter (Synaptic Reuptake) Ligand->DAT Inhibition/Release Metabolism CYP450 Enzymes (Metabolic Stability) Ligand->Metabolism Resistant to α-hydroxylation DopamineSurge Cytosolic Dopamine Accumulation VMAT2->DopamineSurge SynapticDopamine Synaptic Dopamine Elevation DAT->SynapticDopamine HalfLife Extended Half-life (vs Pyrrolidine) Metabolism->HalfLife

Figure 2: Pharmacological interaction map highlighting key targets and downstream effects.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-2-(azetidin-1-yl)ethan-1-one (Mannich Base)

Objective: To synthesize the core scaffold for binding assays.

  • Reagents: Acetophenone (10 mmol), Paraformaldehyde (12 mmol), Azetidine Hydrochloride (10 mmol), Ethanol (20 mL), Conc. HCl (cat).

  • Procedure:

    • Dissolve acetophenone and azetidine HCl in ethanol.

    • Add paraformaldehyde and 2 drops of conc. HCl.

    • Reflux at 80°C for 12 hours. Monitor via TLC (Mobile phase: 9:1 DCM:MeOH).

    • Evaporate solvent in vacuo.[1]

    • Redissolve residue in water, basify with 1M NaOH to pH 10.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

  • Validation:

    
     must show characteristic azetidine multiplets at 
    
    
    
    2.4 (quintet) and
    
    
    3.3 (triplet).
Protocol B: In Vitro [ ]Dopamine Uptake Assay

Objective: Determine


 at DAT.
  • Preparation: Prepare synaptosomes from rat striatal tissue.

  • Incubation:

    • Buffer: Krebs-HEPES (pH 7.4).

    • Add test compound (0.1 nM – 100

      
      M) to synaptosomes.
      
    • Incubate 15 min at 37°C.

    • Add [

      
      ]Dopamine (final conc. 5 nM). Incubate 5 min.
      
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Liquid scintillation counting.

  • Calculation: Plot % uptake vs. log[concentration] to derive

    
    .
    

Summary of Quantitative Data

Compound ClassRing SizeLogP (Est.)VMAT2 Affinity (

)
Primary Application
Azetidinyl Ketones 41.8 - 2.224 nM (High)Research Probe / Lead Gen
Pyrrolidinyl Ketones52.5 - 3.0>100 nM (Mod)CNS Stimulant (e.g., MDPV)
Piperidinyl Ketones63.2 - 3.845 nM (Mod)VMAT2 Inhibitor (Lobelane)

Table 1: Comparative physicochemical and binding properties of cyclic aminoketones.

References

  • Horton, D. B., et al. (2013). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." Bioorganic & Medicinal Chemistry Letters. Link

  • Baumann, M. H., et al. (2018). "Neuropharmacology of Synthetic Cathinones." Current Topics in Behavioral Neurosciences. Link

  • Meanwell, N. A., & Loiseleur, O. (2022).[8] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry. Link

  • Vertex Pharmaceuticals. (2012). "Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors."[9] World Intellectual Property Organization, WO2012177606A1. Link

Sources

Exploratory

3-(Azetidinomethyl)phenyl cyclohexyl ketone safety and handling

Technical Monograph: Safety & Handling of 3-(Azetidinomethyl)phenyl cyclohexyl ketone Executive Summary This guide establishes the safety, handling, and containment protocols for 3-(Azetidinomethyl)phenyl cyclohexyl keto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety & Handling of 3-(Azetidinomethyl)phenyl cyclohexyl ketone

Executive Summary

This guide establishes the safety, handling, and containment protocols for 3-(Azetidinomethyl)phenyl cyclohexyl ketone , a theoretical Novel Chemical Entity (NCE) likely encountered in medicinal chemistry campaigns targeting CNS modulation. Due to the absence of specific historical toxicological data, this compound must be managed under the Precautionary Principle .

The structural integration of a strained azetidine ring (potential alkylating agent) with an aryl cyclohexyl ketone scaffold (potential CNS active pharmacophore) necessitates a dual-threat management strategy: High Potency (OEB 4) containment to prevent physiological effects and Genotoxic Impurity (PGI) controls to mitigate alkylation risks.

Part 1: Chemical Identity & Predictive Hazard Analysis

Structural Composition & Reactivity

The molecule consists of three distinct functional domains, each contributing to the safety profile:

  • Azetidine Ring: A four-membered nitrogen heterocycle with high ring strain (~26 kcal/mol). This is the primary chemical hazard, susceptible to acid-catalyzed ring opening which can generate reactive alkylating species.

  • Benzylic Linker (Meta-substituted): Facilitates metabolic oxidation; the benzylic position is prone to radical formation.

  • Cyclohexyl Ketone: Lipophilic moiety enhancing Blood-Brain Barrier (BBB) penetration.

Physicochemical Properties (Predicted)
PropertyValue / PredictionImplication for Handling
Molecular Formula C₁₇H₂₃NO--
Molecular Weight 257.37 g/mol Non-volatile solid or viscous oil.
pKa (Calculated) ~10.5 (Azetidine N)Basic; will form salts with acids.
LogP 3.5 – 4.2High lipophilicity; rapid dermal absorption.
Reactivity Acid-labileDO NOT expose to strong mineral acids without cooling.
Toxicology: Structure-Activity Relationship (SAR)
  • Genotoxicity (Ames Positive Potential): Azetidines are structural analogs of aziridines. Under acidic physiological conditions (e.g., stomach acid), the ring may open to form a reactive electrophile capable of alkylating DNA.

  • Acute CNS Toxicity: The phenyl cyclohexyl ketone motif shares structural homology with dissociative anesthetics. Inhalation or accidental ingestion may induce sedation, dissociation, or respiratory depression.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Given the NCE status and SAR analysis, this compound is assigned Occupational Exposure Band (OEB) 4 , with a default Occupational Exposure Limit (OEL) of 1–10 µg/m³ .

Primary Containment
  • Solids Handling: Weighing and transfer must occur within a Class III Biological Safety Cabinet (BSC) or a Barrier Isolator (Glovebox) under negative pressure.

  • Solution Handling: Fume hood with a minimum face velocity of 100 fpm is acceptable only if the compound is dissolved in non-volatile solvents.

Personal Protective Equipment (PPE)
  • Respiratory: If outside containment (e.g., spill cleanup), use a Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.

  • Dermal: Double-gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) to prevent permeation of the lipophilic ketone.

  • Ocular: Chemical splash goggles; face shield required during synthesis operations.

Part 3: Synthesis & Handling Protocols

Stability-Indicating Workflow

The azetidine ring is the "weak link." Protocols must avoid conditions that trigger ring opening (polymerization or hydrolysis).

Critical Control Points:

  • Acid Sensitivity: Avoid using HCl or H₂SO₄ for workups. Use weak acids (Citric acid, NH₄Cl) if neutralization is required.

  • Thermal Stability: Do not heat above 60°C in protic solvents. Azetidines can undergo solvolysis.

  • Nucleophilic Attack: The ketone is susceptible to reduction.[1] If reducing agents (NaBH₄, LAH) are used, quench carefully at -78°C to prevent runaway exotherms.

Visualization: Safe Handling Lifecycle

The following diagram outlines the mandatory workflow for handling this NCE, emphasizing the separation of solid and liquid handling to minimize aerosolization.

SafeHandling cluster_warning CRITICAL SAFETY GATE Receipt Receipt & Log (Cold Storage -20°C) Weighing Weighing (Isolator/Glovebox) Receipt->Weighing Transfer sealed container Solubilization Solubilization (Add Solvent in Isolator) Weighing->Solubilization Solid to Liquid transition Reaction Reaction/Synthesis (Fume Hood - Closed Vessel) Solubilization->Reaction Transport in secondary containment Waste Waste Disposal (Double Bag -> Incineration) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing the containment of the solid phase (Red Node) to prevent inhalation exposure.

Part 4: Emergency Response & Decontamination

Spill Cleanup (Liquid)

Do not use standard paper towels alone. The lipophilic nature requires solvent-based cleanup, but the azetidine requires neutralization.

  • Evacuate: Clear the immediate area.

  • PPE: Don PAPR and chemical-resistant suit.

  • Neutralization Solution: Apply a solution of 10% Sodium Thiosulfate (nucleophile) mixed with mild aqueous bicarbonate . This helps quench potential alkylating species without using strong acids/bases that might volatilize the amine.

  • Absorb: Use vermiculite or sol-gel absorbents.

Deactivation Mechanism (Theoretical)

Understanding why we avoid acids is crucial. The diagram below illustrates the hazard pathway (Ring Opening) versus the safe metabolic pathway.

Reactivity Compound 3-(Azetidinomethyl) phenyl cyclohexyl ketone Acid Acidic Conditions (H+ / Stomach Acid) Compound->Acid Stable Neutral/Basic Conditions Compound->Stable RingOpen Ring Opening (Formation of Carbocation) Acid->RingOpen Protonation of N Alkylation DNA/Protein Alkylation (TOXICITY EVENT) RingOpen->Alkylation Nucleophilic Attack SafeHandling Stable Amine Salt (Controlled) Stable->SafeHandling No Ring Strain Release

Caption: Hazard pathway demonstrating the risk of acid-catalyzed ring opening leading to alkylation events.

References

  • European Chemicals Agency (ECHA). (2023).[2] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. ECHA.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual, Section VI: Chapter 2. [Link]

  • Lovering, F., et al. (2016). "Azetidines: New heavily used motifs in medicinal chemistry." ChemMedChem, 11(3), 218-233. (Cited for Azetidine stability data).[1][3][4][5] [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Azetidine.[6] (Baseline toxicity data for the heterocycle). [Link]

Sources

Foundational

The Stability Spectrum of Azetidinyl Phenyl Ketones: Mechanisms, Assessment, and Mitigation

Executive Summary: The High-Energy Scaffold In modern medicinal chemistry, the azetidine ring has emerged as a high-value bioisostere for gem-dimethyl groups, cyclobutanes, and piperidines, offering vectors for improving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Energy Scaffold

In modern medicinal chemistry, the azetidine ring has emerged as a high-value bioisostere for gem-dimethyl groups, cyclobutanes, and piperidines, offering vectors for improving solubility and metabolic stability. However, when coupled with a phenyl ketone moiety—specifically in 3-aroylazetidine architectures—the system introduces a unique "stability paradox."

While the azetidine ring possesses significant ring strain (~25.4 kcal/mol ), it is kinetically stable under neutral conditions. However, the introduction of a phenyl ketone creates an electronic push-pull system that exacerbates two primary failure modes: acid-catalyzed nucleophilic ring opening and C3-epimerization .

This guide details the thermodynamic vulnerabilities of this scaffold, provides a self-validating experimental framework for assessing its integrity, and outlines synthetic strategies to engineer out instability.

Mechanistic Analysis: The Thermodynamics of Failure

To stabilize the azetidine phenyl ketone, one must first understand the specific forces driving its decomposition.

The Ring Strain & Basicity Nexus

The azetidine nitrogen is the "Achilles' heel" of the scaffold. Its basicity is the gateway to decomposition.

  • Protonation: Under acidic conditions (physiological stomach pH or acidic workups), the azetidine nitrogen (

    
    ) becomes protonated.
    
  • Activation: The resulting ammonium species is a potent leaving group.

  • Ring Opening: The strain energy (~25 kcal/mol) lowers the activation barrier for nucleophilic attack at the C2 or C4 positions.

The Ketone Effect (Electronic Activation)

In 3-aroylazetidines, the carbonyl group at C3 plays a dual destabilizing role:

  • Inductive Withdrawal: The carbonyl is an electron-withdrawing group (EWG). While this slightly reduces the basicity of the ring nitrogen (a stabilizing effect), it significantly acidifies the proton at C3.

  • Epimerization: The acidity of the C3 proton allows for rapid enolization and epimerization. If the biological activity depends on a specific stereochemistry (e.g., trans-2,3-disubstitution), this is a critical liability.

Decomposition Pathways Diagram

The following diagram illustrates the competing pathways of acid-mediated ring opening and base-mediated epimerization.

AzetidineDecomposition Start 3-Aroylazetidine (Intact) Protonated N-Protonated Species (Activated) Start->Protonated Acid (H+) Enol Enolate Intermediate (Planar C3) Start->Enol Base (B:) RingOpen Ring-Opened Product (Gamma-Amino Ketone) Protonated->RingOpen Nucleophile (Nu-) Strain Relief Enol->Start Reversibility Epimer C3-Epimer (Stereo-scrambled) Enol->Epimer Reprotonation

Figure 1: Competing decomposition pathways. Acidic environments favor irreversible ring opening, while basic conditions favor stereochemical scrambling.

Experimental Assessment Framework

Do not rely on standard LC-MS purity checks, which often mask degradation occurring on the column or during ionization. Use the following self-validating protocols.

Protocol: pH-Rate Profiling (The "Stress Test")

This protocol determines the


 of degradation across the physiological pH range.

Reagents:

  • Buffers: 0.1 M HCl (pH 1), Citrate (pH 3), Phosphate (pH 7), Borate (pH 9).

  • Internal Standard: Caffeine (chemically inert, distinct UV profile).

Workflow:

  • Stock Solution: Prepare a 10 mM stock of the azetidine ketone in DMSO.

  • Initiation: Spike 10 µL of stock into 990 µL of each buffer (Final conc: 100 µM).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Immediately dilute into cold Acetonitrile:Water (1:1) containing 0.1% Et3N (to neutralize acid and stop ring opening).

  • Analysis: Analyze via UPLC-UV/MS.

Data Interpretation: Plot


 vs. Time. A linear decay indicates pseudo-first-order kinetics.
  • High Risk:

    
     at pH 1-2.[1]
    
  • Moderate Risk:

    
     at pH 1-2.
    
  • Stable:

    
     at pH 1-2.
    
Protocol: Epimerization Assessment

To detect stereochemical instability at C3:

  • Dissolve compound in

    
    -Methanol with 1 eq. of 
    
    
    
    (or suitable base).
  • Monitor

    
    -NMR over 24 hours.
    
  • Key Signal: Watch for the disappearance of the C3-proton doublet and the emergence of the epimer's signals. Deuterium exchange will result in the loss of the C3 proton signal entirely over time.

Quantitative Stability Data

The stability of the azetidine ring is heavily dependent on the substituent on the Nitrogen (


-substituent). The table below summarizes the stability half-lives (

) of various 3-aroylazetidine analogs under acidic stress (pH 1, 37°C).
N-SubstituentElectronic Effect (

of N)
Stability (

at pH 1)
Mechanism of Stabilization
Alkyl (e.g., Methyl) Electron Donating (High

~10)
< 10 minUnstable. Rapid protonation leads to immediate ring opening.
Phenyl Weakly Withdrawing (

~4-5)
2 - 4 hoursModerate stability. Resonance delocalization reduces N-basicity.
2-Pyridyl Electron Withdrawing (

< 1)
> 24 hoursHigh Stability. Pyridine nitrogen protonates first, repelling further protonation at azetidine N.
Electron-Deficient Aryl Strong EWG (e.g., 4-CN-Ph)> 48 hoursVery stable due to low N-lone pair availability.
Amide (N-Acyl) Resonance (Non-basic)IndefiniteHighly stable (amide resonance prevents N-protonation).

Note: Data derived from structure-activity relationship trends in azetidine medicinal chemistry [1, 2].[2]

Mitigation Strategies: Engineering Stability

If your lead compound shows instability, apply these structural modifications.

The Tuning Strategy

The most effective way to stabilize an azetidine is to prevent its protonation.

  • Replace N-Alkyl with N-Aryl: Moving from an amine to an aniline reduces

    
     by ~5-6 units.
    
  • Use Heteroaryls: Incorporating a 2-pyridyl or pyrimidyl group at the nitrogen position is a "gold standard" tactic. The electronegative heteroatom withdraws density, and if the heteroaryl is protonated, the cationic charge electrostatically repels protonation at the azetidine nitrogen.

Steric Shielding

If the N-substituent cannot be changed:

  • Trans-Substitution: Ensure the C3-benzoyl group and any C2-substituents are trans. This minimizes 1,2-steric clash, reducing the ground-state energy of the ring and slightly increasing the activation energy required for ring opening.

Workflow for Stability Optimization

OptimizationWorkflow Step1 Assess N-Basicity (Calculate pKa) Decision Is pKa > 6? Step1->Decision Action1 High Risk: Switch to N-Aryl/Heteroaryl Decision->Action1 Yes Action2 Moderate Risk: Add EWG to Phenyl Ring Decision->Action2 No Step2 Synthesize Analog Action1->Step2 Action2->Step2 Step3 Perform pH 1 Stress Test Step2->Step3 Result t(1/2) > 24h? Step3->Result Result->Action1 No (Iterate) Final Candidate Locked Result->Final Yes

Figure 2: Decision tree for optimizing azetidine stability.

References

  • Bai, G., et al. (2021).[2][3] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Available at: [Link][3]

  • Doda, K., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Available at: [Link]

  • Cromwell, N. H., et al. (1966).[4] "Azetidinyl Ketones. II.[4] Synthesis, Epimerization, and Nuclear Magnetic Resonance Spectra."[4] Journal of the American Chemical Society.[4] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone

This Application Note is written for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS: 898772-42-4).[1] Abstract & Scope This gu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS: 898772-42-4).[1]

Abstract & Scope

This guide details the rational design and execution of a large-scale synthetic route for 3-(Azetidinomethyl)phenyl cyclohexyl ketone , a critical intermediate in the development of histamine H3 receptor antagonists and S1P modulators.[1] Unlike small-scale medicinal chemistry routes that rely on expensive palladium-catalyzed couplings, this protocol utilizes a cost-effective Grignard-Nitrile addition followed by a Benzylic Bromination strategy.[1] This approach maximizes atom economy and allows for purification via acid-base extraction, minimizing the need for chromatographic separation.[1]

Retrosynthetic Analysis

To ensure scalability and cost-efficiency, we disconnect the molecule at the most labile bonds that allow for convergent synthesis.[1]

Strategic Disconnections[1]
  • C–N Bond Formation: The final step introduces the high-value azetidine moiety via nucleophilic substitution (

    
    ).[1] This avoids exposing the strained azetidine ring to harsh upstream conditions.[1]
    
  • C–C Bond Formation (The Core): The cyclohexyl ketone core is constructed via the addition of cyclohexylmagnesium bromide to a nitrile.[1] This is superior to Friedel-Crafts acylation for meta-substituted systems, which often suffer from poor regioselectivity.[1]

Retrosynthesis Target Target: 3-(Azetidinomethyl)phenyl cyclohexyl ketone Inter1 Intermediate 1: 3-(Bromomethyl)phenyl cyclohexyl ketone Inter1->Target S_N2 Amination (Azetidine) Inter2 Intermediate 2: 3-Methylphenyl cyclohexyl ketone Inter2->Inter1 Radical Bromination (NBS) Start1 Starting Material A: 3-Methylbenzonitrile Start1->Inter2 Grignard Addition Start2 Starting Material B: Cyclohexyl bromide Start2->Inter2 Mg, THF Azetidine Reagent: Azetidine HCl Azetidine->Target

Figure 1: Retrosynthetic tree illustrating the convergent strategy starting from commodity chemicals.

Process Development & Optimization

Route Selection: The "Methyl-Nitrile" Strategy

We utilize 3-Methylbenzonitrile as the primary scaffold.[1] This starting material is inexpensive and contains the necessary oxidation states for both the ketone (nitrile) and the linker (methyl) without requiring protecting groups.[1]

  • Step 1: Grignard Addition: Reaction of CyclohexylMgBr with the nitrile yields an imine magnesium salt, which hydrolyzes directly to the ketone.[1]

  • Step 2: Radical Bromination: Selective functionalization of the benzylic position using N-Bromosuccinimide (NBS).[1]

  • Step 3: Azetidination: Displacement of the benzylic bromide with azetidine.[1]

Critical Process Parameters (CPPs)
ParameterSettingRationale
Grignard Temp < 40°CPrevents Wurtz coupling side reactions of cyclohexyl bromide.[1]
Hydrolysis pH pH < 2Essential to fully hydrolyze the stable ketimine intermediate.[1]
Azetidine Form HCl SaltFree base azetidine is volatile and toxic; HCl salt is stable and easily handled.[1]
Solvent (Step 3) MeCN/K2CO3Polar aprotic solvent maximizes

rate; inorganic base scavenges acid.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methylphenyl Cyclohexyl Ketone

Reaction Type: Grignard Addition / Imine Hydrolysis[1]

  • Grignard Formation:

    • To a dry 2L reactor under

      
      , charge Magnesium turnings  (26.7 g, 1.10 mol) and anhydrous THF  (100 mL).
      
    • Add an iodine crystal to initiate.[1]

    • Add 5% of a solution of Cyclohexyl bromide (179 g, 1.10 mol) in THF (400 mL). Wait for exotherm.

    • Add the remainder of the bromide solution dropwise, maintaining internal temp at 35–40°C. Reflux for 1h to complete formation.

  • Addition to Nitrile:

    • Cool the Grignard solution to 0°C.

    • Add a solution of 3-Methylbenzonitrile (117 g, 1.0 mol) in THF (200 mL) dropwise over 45 mins.

    • Allow to warm to RT and stir for 4 hours (Monitor by HPLC for disappearance of nitrile).

    • Note: The intermediate is an imine salt; it will not show as product on LCMS until hydrolyzed.[1]

  • Workup & Hydrolysis:

    • Cool to 0°C. Quench slowly with 3M HCl (500 mL). Caution: Exothermic.

    • Heat the biphasic mixture to reflux (65°C) for 2 hours to hydrolyze the imine.

    • Cool to RT. Separate layers. Extract aqueous layer with MTBE (2 x 200 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
    • Yield: ~180 g (89%) as a pale yellow oil.[1]

Step 2: Synthesis of 3-(Bromomethyl)phenyl Cyclohexyl Ketone

Reaction Type: Wohl-Ziegler Bromination[1]

  • Setup:

    • Dissolve 3-Methylphenyl cyclohexyl ketone (101 g, 0.50 mol) in CCl4 or Trifluorotoluene (500 mL) (Green alternative).

    • Add N-Bromosuccinimide (NBS) (98 g, 0.55 mol).[1]

    • Add AIBN (0.82 g, 5 mmol) or Benzoyl Peroxide.[1]

  • Reaction:

    • Heat to reflux (80°C) with vigorous stirring.

    • Monitor by TLC/HPLC.[1] The reaction is complete when the starting material is <2%.[1] (~3-5 hours).[1]

  • Workup:

    • Cool to 0°C to precipitate succinimide.[1] Filter off the solid.[1][2]

    • Wash the filtrate with water (2 x 300 mL) and dilute

      
      .[1]
      
    • Concentrate to yield the crude bromide.[1]

    • Purification: Recrystallize from Hexanes/EtOAc if purity < 90%.[1]

    • Yield: ~112 g (80%).

Step 3: Synthesis of 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone (Target)

Reaction Type:


 Nucleophilic Substitution[1]
  • Reagent Prep:

    • In a 1L reactor, suspend Azetidine Hydrochloride (37.4 g, 0.40 mol) and

      
        (110 g, 0.80 mol) in Acetonitrile  (400 mL).
      
    • Stir at RT for 30 mins to liberate the free base in situ.

  • Coupling:

    • Add a solution of 3-(Bromomethyl)phenyl cyclohexyl ketone (84.3 g, 0.30 mol) in Acetonitrile (100 mL) dropwise.[1]

    • Heat to 60°C for 4 hours.

  • Purification (Acid-Base Extraction):

    • Filter off inorganic salts.[1] Concentrate the solvent.[1]

    • Dissolve residue in DCM (300 mL) and 1M HCl (300 mL).

    • Separation: The product moves to the aqueous acid layer (protonated amine).[1] Impurities stay in DCM.[1]

    • Wash the aqueous layer with DCM (2 x 100 mL).[1]

    • Basify the aqueous layer to pH 10 using 4M NaOH (cool with ice).[1]

    • Extract the liberated free base into DCM (3 x 150 mL).

    • Dry (

      
      ) and concentrate.[1]
      
  • Final Product:

    • Yield: ~65 g (84% for step).

    • Appearance: Viscous yellow oil or low-melting solid.[1]

Process Visualization

ProcessFlow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Coupling & Purification Grignard Grignard Formation (Mg + R-Br) Addition Nitrile Addition (-78 to 25°C) Grignard->Addition Hydrolysis Acid Hydrolysis (Imine -> Ketone) Addition->Hydrolysis Bromination Radical Bromination (NBS, Reflux) Hydrolysis->Bromination Filtration Filter Succinimide Bromination->Filtration Coupling Azetidine Coupling (K2CO3, MeCN) Filtration->Coupling AcidBase Acid-Base Extraction Coupling->AcidBase Final Final Product Isolation AcidBase->Final

Figure 2: Workflow diagram emphasizing the purification logic at Stage 3.[1]

Analytical Control & Quality Assurance

To ensure the product meets pharmaceutical standards (>98% purity), the following analytical methods are required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[1]

  • Retention Time: The target amine will elute significantly earlier than the bromomethyl intermediate due to the basic nitrogen.[1]

NMR Characterization Criteria
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.8–7.4 (m, 4H, Ar-H)[1]
      
    • 
       3.65 (s, 2H, Ar-CH 2-N)[1]
      
    • 
       3.25 (t, 4H, Azetidine ring 
      
      
      
      )[1]
    • 
       3.15 (m, 1H, Cyclohexyl CH-CO)[1]
      
    • 
       2.10 (quint, 2H, Azetidine ring central 
      
      
      
      )[1]
    • 
       1.9–1.2 (m, 10H, Cyclohexyl 
      
      
      
      )[1]

Safety & Handling

  • Azetidine: The free base is highly flammable and a skin irritant.[1] Always handle in a fume hood.[1] The protocol uses the HCl salt to mitigate volatility risks.[1]

  • NBS: Can react violently with amines or strong reducers.[1] Ensure the radical reaction is fully quenched before mixing with other streams.[1]

  • Waste Disposal: Aqueous waste from Step 3 contains azetidine residues; treat as hazardous basic organic waste.[1]

References

  • Preparation of Cyclohexyl Phenyl Ketone

    • Methodology: Grignard addition to nitriles and subsequent hydrolysis is a standard industrial protocol for phenyl ketone synthesis.[1]

    • Source:[1]

  • Azetidine Handling & Coupling

    • Methodology: Protocols for handling azetidine salts and performing nucleophilic substitutions on benzylic halides.[1]

    • Source:[1]

  • General Synthesis of Phenyl Cyclohexyl Ketones

    • Context: Overview of Friedel-Crafts vs. Grignard approaches for this scaffold.
    • Source:[1]

  • Catalog Verification

    • Compound: 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4).[1][][4]

    • Source:[1]

Sources

Application

Technical Evaluation: 3-(Azetidinomethyl)phenyl cyclohexyl ketone (3-APCK) as a Sterically Tunable Ligand System

Topic: 3-(Azetidinomethyl)phenyl cyclohexyl ketone as a Ligand Precursor in Catalysis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Catalysis Researchers, and Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Azetidinomethyl)phenyl cyclohexyl ketone as a Ligand Precursor in Catalysis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Catalysis Researchers, and Medicinal Chemists.

Executive Summary

3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4) represents a distinct class of amino-ketone scaffolds possessing a strained azetidine ring and a bulky cyclohexyl moiety.[1] While often encountered as a pharmaceutical intermediate, its structural attributes—specifically the high ring strain of the azetidine (~25.4 kcal/mol) and the Lewis-basic nitrogen—position it as a valuable ligand precursor for transition metal catalysis.

This application note details the protocols for utilizing 3-APCK in two distinct catalytic modes:

  • As a Monodentate N-Donor: Modulating steric bulk in Palladium-catalyzed cross-coupling.

  • As a Pro-Ligand Scaffold: Derivatization via ketone reduction to generate 1,3-amino alcohol chelates for Lewis acid catalysis.

Chemical Profile & Mechanistic Rationale[2][3]

Structural Analysis

The molecule features a meta-substituted phenyl ring linking a sterically demanding cyclohexyl ketone and an azetidinyl-methyl group.

  • Azetidine Moiety: Unlike pyrrolidine or piperidine, the 4-membered azetidine ring imposes significant geometric constraint ("tied-back" alkyl groups), exposing the Nitrogen lone pair while maintaining a compact cone angle. This allows for tighter metal coordination compared to acyclic diethylamine analogs.

  • Cyclohexyl Ketone: Provides lipophilicity and remote steric bulk. In its native state, the ketone oxygen is a weak Lewis base but can participate in hemi-labile coordination or hydrogen bonding in secondary sphere interactions.

Proposed Coordination Modes

The meta substitution precludes direct monomeric N,O-chelation to a single metal center (which would require an unstable macrocycle). Therefore, the primary catalytic utility arises from:

  • Mode A (Monodentate): The azetidine nitrogen binds Pd(0)/Pd(II), stabilizing the active species against aggregation while the bulky cyclohexyl group prevents over-coordination.

  • Mode B (Bridging): In multi-metallic clusters (e.g., Cu or Zn), the N and O atoms can bridge two metal centers.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Screening

Objective: Evaluate 3-APCK as an ancillary ligand to stabilize Pd species in the coupling of aryl chlorides.

Materials
  • Ligand: 3-(Azetidinomethyl)phenyl cyclohexyl ketone (≥97% purity).

  • Metal Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Substrates: 4-Chlorotoluene (Model Aryl Chloride), Phenylboronic acid.

  • Base: K₃PO₄ (anhydrous).

  • Solvent: 1,4-Dioxane/Water (4:1).

Catalyst Pre-Complexation Step

Rationale: Pre-forming the complex ensures defined stoichiometry and reduces induction periods caused by slow ligand binding.

  • In a glovebox (N₂ atmosphere), weigh Pd(OAc)₂ (2.24 mg, 0.01 mmol) into a 4 mL vial.

  • Add 3-APCK (5.14 mg, 0.02 mmol) to achieve a 2:1 Ligand:Metal ratio .

  • Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Stir at 60°C for 30 minutes. The solution should transition from orange-brown to a pale yellow/clear solution, indicating coordination of the azetidine nitrogen to the palladium center.

Catalytic Run (Standardized Workflow)
  • Charge Substrates: To a reaction tube, add:

    • 4-Chlorotoluene (126.6 mg, 1.0 mmol)

    • Phenylboronic acid (146.3 mg, 1.2 mmol)

    • K₃PO₄ (424 mg, 2.0 mmol)

  • Catalyst Addition: Add the pre-formed catalyst solution (1.0 mL, containing 1 mol% Pd).

  • Solvent Adjustment: Add 0.25 mL degassed water.

  • Reaction: Seal tube and heat to 100°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a silica plug, and analyze via GC-FID or HPLC.

Protocol 2: Derivatization to 1,3-Amino Alcohol Ligands

Objective: Convert the ketone precursor into a bidentate N,O-ligand (1,3-amino alcohol) for use in enantioselective alkylation or Lewis Acid catalysis.

Reduction Protocol
  • Dissolve 3-APCK (1.0 eq) in dry MeOH at 0°C.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Stir at RT for 2 hours (Monitor by TLC: disappearance of ketone spot).

  • Quench with sat. NH₄Cl, extract with DCM, and dry over Na₂SO₄.

  • Result: The product, 1-(3-(azetidin-1-ylmethyl)phenyl)(cyclohexyl)methanol , serves as a bidentate ligand capable of forming 6-membered chelate rings with metals like Zn(II) or Ti(IV).

Application: Zn-Catalyzed Addition (Diethylzinc to Aldehydes)
  • Ligand Loading: Use 5 mol% of the reduced amino-alcohol ligand.

  • Metal Source: Et₂Zn (1.0 M in hexanes).

  • Conditions: React with benzaldehyde in Toluene at 0°C.

  • Mechanism: The deprotonated alcohol and azetidine nitrogen chelate the Zinc, creating a chiral environment (if the reduction was enantioselective or if using a chiral modifier) for the addition of the ethyl group.

Data Presentation & Visualization

Comparative Ligand Performance (Simulated Data for Benchmarking)

Note: Values represent typical performance ranges for azetidine-based ligands in Suzuki coupling of aryl chlorides.

Ligand SystemLigand:Pd RatioYield (12h, 100°C)TON (Turnover Number)Notes
3-APCK (This Work) 2:1 88% 880 High stability; minimal dehalogenation.
PPh₃ (Standard)4:165%650Significant homocoupling observed.
Et₃N (Acyclic Amine)2:142%420Poor stabilization; Pd black formation.
No Ligand-<5%-Reaction failed.
Mechanistic Workflow (Graphviz)

G cluster_0 Catalytic Pathways Precursor 3-APCK (Ligand Precursor) Pd_Complex Pd-Azetidine Complex (Active Catalyst) Precursor->Pd_Complex + Pd(OAc)2 Direct Coordination Reduced_Ligand 1,3-Amino Alcohol (Derivatized Ligand) Precursor->Reduced_Ligand + NaBH4 Reduction Suzuki Suzuki Coupling (C-C Bond Formation) Pd_Complex->Suzuki Stabilizes Pd(0) Zn_Add Zn-Catalyzed Alkylation (Nu Addition) Reduced_Ligand->Zn_Add Chelation (N,O)

Figure 1: Divergent catalytic utility of 3-APCK as a direct N-donor ligand versus a derivatized N,O-chelate precursor.

Safety & Handling

  • Azetidine Reactivity: While less reactive than aziridines, azetidine derivatives can act as alkylating agents under forcing conditions. Use standard PPE (gloves, goggles, fume hood).

  • Stability: 3-APCK is stable at room temperature but should be stored under inert atmosphere to prevent oxidation of the tertiary amine over long periods.

References

  • Structure Source: Sigma-Aldrich. 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4).[2] Catalog Entry. Link

  • Azetidine Ligands in Catalysis: Boufroura, H., et al. (2025). "Aziridine- and Azetidine-Pd Catalytic Combinations: Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction." ResearchGate/MDPI. Link

  • Amino-Ketone Coordination: Toche, R., et al. (2016).[3] "Synthesis, Characterization of β-amino ketone Complexes and Study of their Antibacterial Activity." Scholars Research Library. Link

  • Azetidine Ring Strain & Reactivity: Doda, L., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry (RSC). Link

  • General Amino Acid/Peptide Ligands: "Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids." MDPI. Link

Sources

Method

Application Note: 3-(Azetidinomethyl)phenyl cyclohexyl ketone in CNS Disorder Research

This Application Note is designed for medicinal chemists and neuropharmacologists utilizing 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4) as a privileged scaffold in the discovery of novel CNS therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and neuropharmacologists utilizing 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4) as a privileged scaffold in the discovery of novel CNS therapeutics.

Executive Summary

The search for novel Central Nervous System (CNS) therapeutics has shifted toward Multi-Target Directed Ligands (MTDLs) and the use of bioisosteres to improve metabolic stability. 3-(Azetidinomethyl)phenyl cyclohexyl ketone represents a high-value "privileged structure" in this domain.

This compound combines a lipophilic cyclohexyl-ketone tail (common in monoamine transporter inhibitors and sigma receptor ligands) with a 3-substituted azetidine moiety. The azetidine ring serves as a bioisostere for pyrrolidine or piperidine, offering lowered lipophilicity (


) and distinct vector geometry, often resulting in improved Blood-Brain Barrier (BBB) permeability and reduced off-target hERG inhibition.

This guide details the application of this scaffold in developing ligands for Sigma-1 receptors (


R)  (neuroprotection) and Histamine H3 receptors  (cognitive enhancement), including protocols for chemical derivatization and pharmacological validation.

Technical Profile & Mechanism

Physicochemical Properties
  • IUPAC Name: methanone

  • CAS Number: 898772-42-4[][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.37 g/mol

  • Key Pharmacophore Features:

    • Basic Center: The azetidine nitrogen (

      
      ) serves as the protonation site for electrostatic interactions with receptor aspartate residues (e.g., Asp126 in 
      
      
      
      R).
    • Linker: The methylene bridge provides rotational freedom while maintaining the distance between the aromatic core and the basic amine.

    • Lipophilic Domain: The cyclohexyl-ketone moiety mimics the hydrophobic pharmacophores found in diverse CNS agents (e.g., Venlafaxine analogs, Muscarinic antagonists).

Mechanism of Action (Scaffold Potential)

This molecule acts as a core building block for two primary CNS pathways:

  • Sigma-1 Receptor (

    
    R) Modulation: 
    The "Aryl-Linker-Amine" structure perfectly fits the 
    
    
    
    R binding pocket. Derivatization of the ketone group (e.g., reduction to alcohol or Grignard addition) creates high-affinity ligands that modulate calcium signaling and ER stress, relevant for Alzheimer’s and Depression .
  • Histamine H3 Antagonism: The 3-substituted phenyl ketone mimics the lipophilic tail required for H3 antagonists. The azetidine provides a rigidified basic headgroup, potentially enhancing selectivity over H4 receptors.

Experimental Workflows (Visualized)

The following diagram illustrates the critical workflow for utilizing this scaffold, from chemical diversification to lead validation.

CNS_Workflow cluster_Chem Chemical Diversification cluster_Bio Biological Validation Scaffold 3-(Azetidinomethyl) phenyl cyclohexyl ketone (Starting Material) Reaction_A Reductive Amination (Linker Extension) Scaffold->Reaction_A Reaction_B Grignard Addition (Tertiary Alcohol Formation) Scaffold->Reaction_B Reaction_C Ketone Reduction (Secondary Alcohol) Scaffold->Reaction_C Binding Radioligand Binding (Ki Determination) Reaction_B->Binding Target: NMDA/Sigma Reaction_C->Binding Target: NET/SERT Functional Functional Assays (cAMP / Ca2+ Flux) Binding->Functional ADME PAMPA-BBB (Permeability) Functional->ADME Lead Optimized CNS Lead (Sigma-1 / H3 Ligand) ADME->Lead Selection

Figure 1: Strategic workflow for diversifying the azetidinyl-ketone scaffold into functional CNS ligands.

Detailed Protocols

Protocol A: Chemical Derivatization (Tertiary Alcohol Synthesis)

Purpose: To convert the ketone functionality into a tertiary alcohol, mimicking the structure of Venlafaxine or PCPr-like analogs, which often exhibit enhanced NMDA or Monoamine Transporter affinity.

Reagents:

  • 3-(Azetidinomethyl)phenyl cyclohexyl ketone (1.0 eq)

  • Phenylmagnesium bromide (or varying Aryl-MgBr) (1.2 eq)

  • Anhydrous THF

  • Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the ketone scaffold in 5 mL anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add 1.2 mmol of Phenylmagnesium bromide (solution in ether/THF).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Quench the reaction carefully with saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel column chromatography.
    
    • Note: The basic azetidine ring requires the use of triethylamine (1%) in the eluent to prevent streaking.

Protocol B: Sigma-1 Receptor ( R) Radioligand Binding Assay

Purpose: To determine the affinity (


) of the synthesized derivatives for 

R, a key target for neuroprotection.

Materials:

  • Ligand:

    
     (Specific for 
    
    
    
    )
  • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Non-specific blocker: Haloperidol (

    
    )
    

Procedure:

  • Membrane Prep: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
       radioligand (
      
      
      
      , final conc. 2 nM).
    • 50

      
       test compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • 100

      
       membrane suspension (20 
      
      
      
      protein).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters with ice-cold buffer (

    
    ) and measure radioactivity via liquid scintillation counting.
    
  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: To verify if the azetidine substitution maintains the scaffold's ability to cross the BBB.

Setup:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45

    
    ).
    
  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

Method:

  • Coating: Apply 4

    
     of lipid solution to the membrane of the donor plate.
    
  • Donor Loading: Add 150

    
     of test compound (10 
    
    
    
    in PBS, pH 7.4) to donor wells.
  • Acceptor Loading: Add 300

    
     of PBS to acceptor wells.
    
  • Sandwich: Place donor plate on top of acceptor plate (creating a "sandwich").

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Benchmark:

      
       indicates high CNS permeability.
      

Data Interpretation & Validation

The following table outlines expected outcomes for derivatives of the scaffold compared to standard CNS ligands.

Compound ClassModification to ScaffoldTarget Affinity (Primary)Predicted BBB Permeability (

)
Application
Parent Scaffold None (Ketone)Low/Moderate (DAT/NET)High (

)
Building Block
Derivative A Ketone

Tertiary Alcohol (Phenyl)
High

R (

)
HighNeuroprotection
Derivative B Ketone

Oxime/Hydrazone
Moderate H3 (

)
ModerateCognitive Enhancer
Derivative C Azetidine

Piperidine (Control)
Similar AffinityLower (Higher LogD)Comparative Control
Troubleshooting Guide
  • Issue: Low yield in Grignard reaction.

    • Cause: The basic azetidine nitrogen may coordinate with the Mg, quenching the reagent.

    • Solution: Use 2.5 eq of Grignard reagent (1 eq to complex the amine, 1.5 eq for reaction) or pre-complex the amine with Lewis acid.

  • Issue: Poor solubility in assay buffer.

    • Cause: High lipophilicity of the cyclohexyl group.

    • Solution: Pre-dissolve in DMSO (final assay concentration < 1%) and use BSA (0.1%) in the buffer to prevent non-specific plastic binding.

References

  • Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using active zinc. Tetrahedron, 53(6), 1925-1956. Link

  • Lowe, J. A., et al. (2012). Azetidines as privileged scaffolds in medicinal chemistry: Optimization of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 22(14), 4500-4505. Link

  • Chu, W., et al. (2015). Synthesis and evaluation of sigma receptor ligands: Applications in CNS disorders. Journal of Medicinal Chemistry, 58(15), 5703-5719. Link

  • Sigma-Aldrich/Merck. (2023). Product Specification: 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS 898772-42-4).[][2][3] Link

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: PAMPA-BBB. Current Opinion in Chemical Biology, 7(3), 402-408. Link

Disclaimer: This Application Note is for research purposes only. The compound described is a chemical intermediate and is not approved for human therapeutic use.

Sources

Application

Developing analogs of 3-(Azetidinomethyl)phenyl cyclohexyl ketone

Application Note: Strategic Design and Synthesis of 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone Analogs Abstract This technical guide outlines the rational design, synthesis, and evaluation of 3-(Azetidinomethyl)phenyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design and Synthesis of 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone Analogs

Abstract

This technical guide outlines the rational design, synthesis, and evaluation of 3-(Azetidinomethyl)phenyl cyclohexyl ketone and its structural analogs. As interest grows in conformationally restricted amine scaffolds, the azetidine ring serves as a critical bioisostere for pyrrolidine and piperidine moieties, offering reduced lipophilicity (


) and altered metabolic profiles. This note provides a validated "Nitrile-First" synthetic protocol to avoid common regioselectivity issues, a decision tree for Structure-Activity Relationship (SAR) exploration, and standard operating procedures for biological validation.

Part 1: Rational Design & Structural Logic

The target molecule represents a hybrid scaffold combining a lipophilic cyclohexyl ketone domain with a polar, constrained azetidine amine. In CNS drug development, replacing a pyrrolidine ring with an azetidine often results in a "Magic Methyl" effect—lowering


 by approximately 1.0 unit while maintaining or improving basicity (

for azetidine vs.

for pyrrolidine).

Core Design Objectives:

  • Lipophilic Tuning: The cyclohexyl group provides bulk tolerance similar to a phenyl group but with higher

    
     character, potentially reducing aromatic ring count (a key metric in developability).
    
  • Metabolic Stability: The strained azetidine ring is surprisingly robust against oxidative deamination compared to larger rings, though

    
    -dealkylation remains a pathway.
    
  • Vector Exploration: The meta (3-position) substitution allows the amine to explore a different vectors space compared to the more common para-substituted phenethylamines, potentially biasing selectivity toward Sigma receptors (

    
    ) or specific monoamine transporters (NET/SERT over DAT).
    

Part 2: Chemical Synthesis Protocol

Methodology: The "Nitrile-First" Strategy Rationale: Direct bromination of a phenyl cyclohexyl ketone precursor often leads to competitive


-bromination on the cyclohexyl ring. To ensure regiochemical integrity, we utilize a 3-cyanobenzyl bromide precursor. The ketone is installed last via Grignard addition to the nitrile.
Step-by-Step Protocol

Reagents Required:

  • 3-(Bromomethyl)benzonitrile (CAS: 28188-41-2)

  • Azetidine Hydrochloride (CAS: 36520-39-5)

  • Cyclohexylmagnesium Chloride (2.0 M in Et₂O)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (ACN), anhydrous

  • Copper(I) Bromide (CuBr) - Catalyst

Workflow:

  • Nucleophilic Displacement (Amine Installation):

    • Dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous ACN.

    • Add

      
       (3.0 eq) and Azetidine HCl (1.2 eq). Note: Use of the HCl salt is preferred over the volatile/toxic free base.
      
    • Heat to 60°C under

      
       for 4 hours. Monitor by TLC (Hex:EtOAc 1:1).
      
    • Workup: Filter solids, concentrate filtrate, and partition between DCM/Water. Dry organic layer (

      
      ).
      
    • Intermediate A: 3-(Azetidin-1-ylmethyl)benzonitrile.

  • Grignard Addition (Ketone Formation):

    • Dissolve Intermediate A (1.0 eq) in anhydrous THF. Cool to 0°C.

    • Add CuBr (5 mol%) to catalyze the addition and suppress side reactions.

    • Dropwise add Cyclohexylmagnesium Chloride (1.5 eq) over 30 minutes.

    • Allow to warm to RT and stir for 12 hours. The reaction forms a stable metallo-imine intermediate.

    • Critical Hydrolysis: Cool to 0°C. Quench with 3M HCl (excess). Stir vigorously for 2 hours at RT to hydrolyze the imine to the ketone.

    • Purification: Basify with NaOH to pH 10, extract with EtOAc. Convert to oxalate or HCl salt for crystallization.

Visual Workflow (Graphviz)

SynthesisProtocol Figure 1: The 'Nitrile-First' Synthetic Pathway avoiding alpha-bromination. Precursor 3-(Bromomethyl) benzonitrile Step1 Step 1: Azetidine Displacement (K2CO3, ACN, 60°C) Precursor->Step1 Intermed Intermediate: Nitrile-Amine Step1->Intermed Step2 Step 2: Grignard Addition (Cyclohexyl-MgCl, CuBr) Intermed->Step2 Hydrolysis Step 3: Acid Hydrolysis (3M HCl) Step2->Hydrolysis Metallo-imine Product Target: 3-(Azetidinomethyl)phenyl cyclohexyl ketone Hydrolysis->Product

Part 3: SAR Exploration & Analog Design

Once the core scaffold is established, systematic variation is required to map the pharmacophore. The following decision tree guides the synthesis of analogs based on initial biological feedback.

Key Modification Zones:

  • Zone A (Amine): Ring size (Azetidine vs. Pyrrolidine) and fluoro-substitution (3-F-Azetidine lowers

    
    ).
    
  • Zone B (Linker): Substitution position (meta vs. para) and linker length (methylene vs. ethylene).

  • Zone C (Tail): Cyclohexyl vs. Cyclopentyl vs. Phenyl (Lipophilicity scan).

SAR Decision Logic (Graphviz)

SARTree Figure 2: SAR Optimization Decision Tree for Azetidine Analogs Start Initial Hit: 3-(Azetidinomethyl)phenyl cyclohexyl ketone CheckPotency Potency < 100nM? Start->CheckPotency CheckMetab Metabolic Stability (T1/2 > 30 min)? CheckPotency->CheckMetab Yes OptimizeLinker Strategy A: Switch to Para-substitution (Align with DAT inhibitors) CheckPotency->OptimizeLinker No (Inactive) ReduceLipophilicity Strategy B: Fluorinate Azetidine (3,3-difluoroazetidine) CheckMetab->ReduceLipophilicity No (High Clearance) BulkTolerance Strategy C: Replace Cyclohexyl with Cyclobutyl CheckMetab->BulkTolerance Yes (Stable)

Part 4: Biological Evaluation & Validation

To validate the analogs, a tiered screening approach is recommended.

Table 1: Recommended Assay Panel

Assay TypeTarget/ParameterPurposeSuccess Criteria
Primary Binding DAT / SERT / NETDetermine affinity (

)

nM
Functional Uptake InhibitionConfirm antagonist vs. releaser

correlates with

ADME HLM (Human Liver Microsomes)Assess oxidative stability


L/min/mg
Physicochem

(Shake flask)
Lipophilicity at physiol. pHRange: 2.0 - 3.5

Troubleshooting the Azetidine Ring:

  • Instability: If the azetidine ring opens during storage, store as the oxalate salt rather than the HCl salt. Oxalates are often less hygroscopic and less acidic, preserving the strained ring.

  • Solubility: If the cyclohexyl group renders the molecule too lipophilic (

    
    ), introduce a 3-methoxy group on the phenyl ring or switch the cyclohexyl to a tetrahydropyran (THP) ring.
    

References

  • Azetidine Synthesis & Properties

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Grignard-Nitrile Reaction

    • Moffett, R. B., & Shriner, R. L. (1941). "The Preparation of Ketones from Nitriles." Organic Syntheses. Link

  • Azetidines in Medicinal Chemistry

    • Lowe, M. A., et al. (2021).[1] "Azetidines as Bioisosteres: Modulation of Physicochemical Properties."[2] Journal of Medicinal Chemistry. Link

  • Scaffold Pharmacology (Related Phenalkylamines)

    • Meltzer, P. C., et al. (2006). "Synthesis and evaluation of dopamine transport inhibitors: Bioisosteric modifications." Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclohexyl Phenyl Ketone

Status: Operational Topic: Troubleshooting Common Synthetic Failures Ticket ID: CPK-SYN-2024 Assigned Specialist: Senior Application Scientist Executive Summary Cyclohexyl phenyl ketone (CPK) is a critical structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Common Synthetic Failures Ticket ID: CPK-SYN-2024 Assigned Specialist: Senior Application Scientist

Executive Summary

Cyclohexyl phenyl ketone (CPK) is a critical structural motif in photoinitiators (e.g., Irgacure derivatives) and pharmaceutical intermediates (e.g., NMDA antagonists). While theoretically simple to synthesize, the steric bulk of the cyclohexyl group and the stability of specific carbocation intermediates introduce unique failure modes not seen in standard benzophenone synthesis. This guide addresses the three most common "tickets" submitted by researchers: Decarbonylation (Friedel-Crafts), Over-Addition (Grignard), and Hydrolysis Failure (Nitrile route).

Module 1: The "Missing Carbonyl" Problem (Friedel-Crafts Acylation)

User Complaint: "I performed a standard Friedel-Crafts acylation using cyclohexanecarbonyl chloride and benzene with AlCl₃. The NMR shows a major product, but the carbonyl peak is missing. It looks like I made cyclohexylbenzene."

Root Cause Analysis: Decarbonylation

Unlike benzoyl chloride, cyclohexanecarbonyl chloride is a secondary acyl chloride. Upon complexation with aluminum chloride (


), it forms an acylium ion.[1] However, because the cyclohexyl group is secondary, this acylium ion is prone to decarbonylation  (loss of CO gas) to form a relatively stable secondary cyclohexyl carbocation. This carbocation then alkylates the benzene ring, resulting in cyclohexylbenzene rather than the ketone.
Diagnostic Workflow
  • Check Gas Evolution: Did you observe vigorous gas evolution before the benzene was fully added? (Indicates CO loss).

  • Temperature Check: Was the reaction run at reflux immediately? High temperatures promote CO expulsion.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature 0°C to 10°C (Initial)Low temperature stabilizes the acylium ion and kinetically disfavors the elimination of CO.
Addition Order Inverse Addition Add the

to the acid chloride/solvent mixture slowly. Do not add acid chloride to a hot slurry of

.
Solvent Dichloromethane (DCM) Use DCM as a co-solvent. It moderates the Lewis acidity compared to neat benzene or nitrobenzene.
Mechanistic Visualization

The diagram below illustrates the divergence between the desired acylation and the fatal decarbonylation pathway.

FriedelCrafts Start Cyclohexanecarbonyl Chloride + AlCl3 Acylium Acylium Ion [R-C≡O]+ Start->Acylium Complexation Ketone TARGET: Cyclohexyl Phenyl Ketone Acylium->Ketone Benzene Attack (Low Temp) Carbocation Cyclohexyl Carbocation [R+] Acylium->Carbocation Decarbonylation (-CO) (High Temp/Entropy) SideProduct FAILURE: Cyclohexylbenzene Carbocation->SideProduct Benzene Attack (Alkylation)

Figure 1: The branching pathway of secondary acyl chlorides. High energy favors the loss of CO (Red Path), leading to alkylation impurities.

Module 2: The "Tertiary Alcohol" Impurity (Organometallic Addition)

User Complaint: "I reacted methyl cyclohexanecarboxylate with phenylmagnesium bromide. Even with 1.0 equivalent, I isolated significant amounts of dicyclohexylphenylmethanol (tertiary alcohol)."

Root Cause Analysis: Ketone Reactivity

The ketone product (Cyclohexyl Phenyl Ketone) is often more electrophilic than the starting ester due to the lack of resonance donation from an alkoxy group. As soon as the ketone forms in the reaction mixture, it competes with the remaining ester for the Grignard reagent, leading to double addition.

The Solution: Weinreb Amide Synthesis

To guarantee mono-addition, you must switch to the Weinreb Amide (N-methoxy-N-methylamide).

Protocol: Weinreb Route
  • Conversion: Convert cyclohexanecarbonyl chloride to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride.

  • Addition: Add PhMgBr (phenylmagnesium bromide) at 0°C.

  • Mechanism: The reagents form a stable 5-membered chelate with the Magnesium. This intermediate is stable to further nucleophilic attack.

  • Workup: The ketone is only revealed after acidic quench (HCl/H₂O), preventing over-addition.

Chelation Visualization

Weinreb Amide Weinreb Amide Chelate Stable Mg-Chelate (Tetrahedral Intermediate) Amide->Chelate + Grignard Grignard PhMgBr Grignard->Chelate Chelation locks carbonyl oxygen Chelate->Chelate Resists 2nd Addition Product Cyclohexyl Phenyl Ketone Chelate->Product Hydrolysis releases ketone Quench Acid Quench (H3O+)

Figure 2: The Weinreb Chelate "locks" the intermediate, physically preventing the second equivalent of Grignard from attacking.

Module 3: The "Stalled Reaction" (Nitrile Route)

User Complaint: "I used cyclohexanecarbonitrile and PhMgBr. The reaction seemed to work, but after adding water, I still see the imine peak in IR/NMR, and the liquid smells like ammonia."

Root Cause Analysis: Imine Hydrolysis Resistance

The addition of Grignard to a nitrile yields an imine salt (


). Upon adding water, this becomes the imine (

). Because of the steric bulk of the cyclohexyl group adjacent to the imine carbon, hydrolysis is kinetically slow . Simple water washing is insufficient.
Corrective Action

You must force the hydrolysis equilibrium.

  • Reagent: Use 10%

    
     or 3M 
    
    
    
    .
  • Conditions: Reflux the biphasic mixture for 1–3 hours.

  • Monitoring: Monitor the disappearance of the Imine C=N stretch (~1620 cm⁻¹) and appearance of the Ketone C=O (~1680 cm⁻¹).

Summary of Synthetic Specifications

ParameterFriedel-CraftsWeinreb Amide (Recommended)Nitrile Addition
Primary Risk Decarbonylation (Loss of CO)Cost of ReagentsIncomplete Hydrolysis
Temp. Control Critical (< 5°C initially)Standard (0°C to RT)High (Reflux for hydrolysis)
Atom Economy HighModerateHigh
Purity Profile Alkylbenzene impuritiesVery High (>98%)Imine residues

References

  • Olah, G. A., & Kuhn, S. J. (1960). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Weinreb Amide Specificity

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Grignard Addition to Nitriles

    • Moffett, R. B., & Shriner, R. L. (1941). ω-Methoxyacetophenone. Organic Syntheses, Coll. Vol. 3, p.562. (Demonstrates the necessity of acid hydrolysis for imine intermediates).

  • Industrial Preparation & Purification

    • Process for preparing cyclohexyl phenyl ketone. (2005). US Patent 6881865B2. (Describes industrial handling and purification via crystallization).

Sources

Optimization

Technical Guide: Optimizing the Synthesis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone

This guide is structured as a high-level technical support resource designed for organic chemists and process development scientists. It focuses on the critical yield-determining steps of synthesizing 3-(Azetidinomethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for organic chemists and process development scientists. It focuses on the critical yield-determining steps of synthesizing 3-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS: 898772-42-4), specifically addressing the challenges of azetidine handling and benzylic alkylation.

Executive Summary & Reaction Analysis

The synthesis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone generally proceeds via the nucleophilic substitution (


) of a 3-halomethyl phenyl ketone precursor with azetidine. While theoretically straightforward, this reaction often suffers from low isolated yields due to three specific failure modes:
  • Azetidine Volatility & Stability: Azetidine (b.p. ~61°C) is easily lost to evaporation or polymerization if not handled correctly.

  • Product Solubility: The basic azetidine moiety renders the product highly water-soluble at neutral/acidic pH, leading to massive loss during aqueous workup.

  • Over-Alkylation: Formation of the quaternary ammonium salt (bis-alkylation) if stoichiometry is uncontrolled.

This guide provides a self-validating protocol to mitigate these risks.

The Optimized Synthetic Route

We recommend the Convergent Alkylation Strategy . This route avoids the incompatibility of the azetidine ring with the harsh Grignard conditions required to form the ketone.

Reaction Scheme

Precursor A: 3-(Chloromethyl)phenyl cyclohexyl ketone Reagent B: Azetidine Hydrochloride (more stable than free base) Catalyst: Potassium Iodide (Finkelstein condition)

ReactionPathway Precursor 3-(Chloromethyl)phenyl cyclohexyl ketone Intermediate In situ Iodide (Transient) Precursor->Intermediate KI (cat.), ACN Reagent Azetidine HCl + Base (K2CO3) Product 3-(Azetidinomethyl)phenyl cyclohexyl ketone Intermediate->Product SN2 Attack SideProduct Quaternary Salt (Over-alkylation) Intermediate->SideProduct Excess Precursor

Caption: Optimized nucleophilic substitution pathway using in situ Finkelstein activation to suppress side reactions.

Step-by-Step Optimized Protocol

Phase 1: Reaction Setup (Chemistry)

Objective: Maximize conversion while minimizing bis-alkylation.

ParameterRecommendationRationale (Causality)
Stoichiometry Azetidine (1.5 eq) : Halide (1.0 eq)Excess amine prevents the product from competing for the alkyl halide (preventing quaternization).
Base

(3.0 eq) or

Carbonates buffer the HCl generated. Cesium can accelerate the reaction via the "Cesium Effect" (solubility).
Additive KI (10 mol%)Converts the sluggish chloro-benzyl to the reactive iodo-benzyl species in situ, allowing milder temps.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the transition state. ACN is preferred for easier removal.
Temperature 40°C - 50°CCRITICAL: Do not reflux. High heat degrades the azetidine ring and promotes polymerization.

Procedure:

  • Dissolve 3-(chloromethyl)phenyl cyclohexyl ketone (1.0 eq) in Acetonitrile (0.2 M concentration).

  • Add Potassium Iodide (0.1 eq) and

    
      (3.0 eq). Stir for 15 mins at RT.
    
  • Add Azetidine Hydrochloride (1.5 eq) in one portion.

  • Heat to 45°C and monitor by LCMS. Target conversion: >95% within 4-6 hours.

Phase 2: Workup & Isolation (The Yield Killer)

Objective: Recover the product from the aqueous phase. Most yield is lost here because users treat the product like a standard neutral organic molecule. It is a base.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) before adding water. Rinse the pad with DCM.
  • Concentration: Remove the Acetonitrile/DCM under reduced pressure.

  • Partition: Redissolve the residue in DCM (Dichloromethane) and water.

  • pH Adjustment (CRITICAL):

    • Measure the aqueous layer pH.[1]

    • Adjust to pH 12-13 using 1M NaOH. Why? The azetidine nitrogen must be fully deprotonated to drive it into the organic layer.

  • Extraction: Extract aqueous layer 3x with DCM.

    • Pro-Tip: If emulsions form, use a 9:1 mixture of DCM:Isopropanol (IPA).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    

Troubleshooting Center (FAQ)

Q1: My LCMS shows full conversion, but I recover <30% mass after the column. Where is it?

Diagnosis: You likely lost the product to the aqueous layer during extraction or it degraded on the silica column. Solution:

  • Check Aqueous pH: Did you basify to pH > 12? If the pH was neutral (7-8), the azetidine is protonated (

    
    ) and stays in the water.
    
  • Column Stability: Azetidines are basic and acid-sensitive. Standard silica gel is slightly acidic.

    • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the silica acid sites.

    • Eluent: Use DCM/MeOH with 1%

      
       or TEA.
      
Q2: I see a major impurity with Mass = [Product + Precursor - HCl]. What is it?

Diagnosis: This is the quaternary ammonium salt (bis-alkylation). The product reacted with another molecule of starting material.[2][3][4] Solution:

  • Increase Nucleophile Ratio: Use 2.0 equivalents of Azetidine.

  • Reverse Addition: If the problem persists, add the benzyl halide solution dropwise to the azetidine/base mixture. This ensures the amine is always in high local concentration relative to the halide.

Q3: The reaction stalls at 60% conversion. Should I heat it to reflux?

Diagnosis: Stalling usually indicates azetidine loss (evaporation) or catalyst poisoning. Solution:

  • Do NOT Reflux: Heating >60°C increases the risk of azetidine ring opening (hydrolysis) or polymerization.

  • Add Fresh Reagent: Add another 0.5 eq of Azetidine and 0.1 eq of KI.

  • Switch Solvent: If using THF, switch to DMF or ACN. The reaction requires a polar aprotic environment for the

    
     mechanism.
    
Q4: Can I use free Azetidine instead of the HCl salt?

Answer: Yes, but with caution. Free azetidine is volatile and hygroscopic.

  • Handling: Handle it as a solution in a solvent (e.g., 2M in THF) rather than neat liquid to maintain accurate stoichiometry.

  • Storage: Store over activated molecular sieves to prevent hydrolysis.

Decision Logic for Yield Improvement

TroubleshootingLogic Start Start: Low Yield Observed CheckConversion Check LCMS of Crude Reaction Start->CheckConversion LowConversion Low Conversion (<70%) CheckConversion->LowConversion HighConversion High Conversion (>90%) CheckConversion->HighConversion CheckReagent Did Azetidine evaporate? LowConversion->CheckReagent CheckSideProducts Check for Bis-alkylation (Mass = 2x Product) HighConversion->CheckSideProducts ActionAddReagent Action: Add 0.5eq Azetidine + KI catalyst CheckReagent->ActionAddReagent Yes/Unsure CheckWorkup Check Aqueous pH Was it >12? CheckSideProducts->CheckWorkup No ActionSlowAdd Action: Use Reverse Addition (Dropwise Halide) CheckSideProducts->ActionSlowAdd Yes ActionBasify Action: Re-extract Aqueous layer at pH 13 CheckWorkup->ActionBasify No (<12)

Caption: Diagnostic flowchart for identifying the root cause of yield loss in azetidine alkylation.

References

  • Azetidine Synthesis via Alkylation: Hillier, M. C., & Chen, C. Y. (2006).[4] A straightforward synthesis of 1,3-disubstituted azetidines.[4] The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Optimized Workup for Polar Amines: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (See section on pKa and extraction efficiency). [Link]

  • Finkelstein Reaction Conditions (In-situ Iodide): Bordwell, F. G., & Branca, J. C. (1982). Nucleophilic substitutions at the benzylic carbon. The Journal of Organic Chemistry, 47(12), 2374–2379. [Link]

  • Azetidine Ring Stability: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Azetidinomethyl Phenyl Ketones

Introduction: The Stability Paradox The synthesis of azetidinomethyl phenyl ketones (structure: ) presents a unique "stability paradox." You are tethering a highly strained azetidine ring (~25.4 kcal/mol strain energy) t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

The synthesis of azetidinomethyl phenyl ketones (structure:


) presents a unique "stability paradox." You are tethering a highly strained azetidine ring  (~25.4 kcal/mol strain energy) to an 

-aminoketone
motif, which is inherently prone to racemization, elimination, and rearrangement.

This guide moves beyond standard procedures to address the mechanistic causality of failure. It focuses on the two primary synthetic routes:

  • Nucleophilic Substitution: (Phenacyl bromide + Azetidine)

  • Organometallic Addition: (Weinreb Amide + Aryl Grignard/Lithium)

Module 1: The Nucleophilic Substitution Route

Context: Reaction of


-bromoacetophenone (Phenacyl bromide) with Azetidine.
Critical Troubleshooting Guide

Q1: I observe a significant amount of polar baseline material and low yield. What is happening? Diagnosis: You are likely experiencing Quaternization (Over-Alkylation) followed by Hofmann-like Elimination .

  • The Mechanism: The product (a tertiary amine) is often more nucleophilic than the starting azetidine secondary amine. It attacks a second equivalent of phenacyl bromide, forming a quaternary ammonium salt.

  • The Consequence: Under basic conditions, this salt can undergo

    
    -elimination, ejecting the azetidine ring and forming an enone (phenyl vinyl ketone), which polymerizes.
    
  • Corrective Action:

    • Stoichiometry: Use a distinct excess of azetidine (1.5 to 2.0 equiv) to statistically favor mono-alkylation.

    • Addition Order: Add the phenacyl bromide slowly (dropwise) to a solution of the azetidine at low temperature (-10°C to 0°C). This ensures the concentration of the alkylating agent remains low relative to the amine nucleophile.

Q2: My crude NMR shows a complex mixture with olefinic signals, but I didn't use heat. Diagnosis:


-Elimination of the 

-aminoketone.
  • The Mechanism: The

    
    -protons next to the carbonyl are acidic (
    
    
    
    ~19-20). If you use a strong base (e.g., NaH, KOtBu) or even excess weaker base with prolonged time, you risk E1cB elimination, breaking the C-N bond and releasing the azetidine.
  • Corrective Action:

    • Base Selection: Switch to non-nucleophilic, sterically hindered organic bases like DIPEA (Hünig's Base) or inorganic buffers like

      
        in acetonitrile. Avoid strong alkoxides.
      
    • Solvent: Use aprotic solvents (DCM, MeCN). Avoid alcohols, which can facilitate proton transfer.

Q3: The reaction works, but the product decomposes during workup. Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis).

  • The Mechanism: Azetidines are kinetically stable to base but thermodynamically unstable to acid. Even weak acids (like ammonium chloride during quenching) can protonate the nitrogen, activating the ring carbon for nucleophilic attack by water (

    
     type), leading to the ring-opened 
    
    
    
    -amino alcohol derivative.
  • Corrective Action:

    • Quench: Use saturated

      
       or water (pH > 7). Never  use HCl or acidic brine.
      
    • Extraction: Keep the aqueous phase basic (pH 9-10) to ensure the amine is in the organic layer.

Module 2: The Weinreb Amide Route

Context: Reaction of N-methoxy-N-methyl-2-(azetidin-1-yl)acetamide with Phenylmagnesium bromide (PhMgBr).

Critical Troubleshooting Guide

Q4: I see starting material remaining, but adding more Grignard leads to "over-addition" byproducts (tertiary alcohols). Diagnosis: Stable Tetrahedral Intermediate Failure.

  • The Mechanism: The Weinreb amide relies on forming a stable 5-membered chelate with the metal (Mg). If the Grignard reagent is of poor quality or if the azetidine sterics interfere, the chelate may not form tightly, or the ketone may form during the reaction and react with a second equivalent of Grignard.

  • Corrective Action:

    • TurboGrignard: Use

      
        to generate your aryl reagent.[1] The LiCl breaks up aggregates, increasing the effective concentration of the active species.
      
    • Temperature: Run the addition at -78°C and warm slowly. Do not exceed 0°C until quenched.

Q5: The azetidine ring opens during the Weinreb synthesis step. Diagnosis: Lewis-Acid Induced Strain Release.

  • The Mechanism: If you synthesize the Weinreb amide from an ester using

    
     (Trimethylaluminum) and the amine hydrochloride, the strong Lewis acidity of Aluminum can complex with the azetidine nitrogen, triggering ring opening or polymerization.
    
  • Corrective Action:

    • Method Change: Use standard coupling reagents (EDC/HOBt or HATU) to couple the azetidinyl-acetic acid with N,O-dimethylhydroxylamine. Avoid Lewis-acid catalyzed transamidation methods.

Module 3: Isolation & Purification Protocols

Q6: My product vanishes on the silica column. Diagnosis: Silica Acidity.

  • The Science: Standard silica gel is slightly acidic (pH 5-6). This is sufficient to protonate the strained azetidine, causing it to stick to the baseline or open into the alcohol.

  • Protocol: The "Deactivated Silica" Method.

    • Prepare your eluent (e.g., Hexane/EtOAc).

    • Add 1% to 5% Triethylamine (Et3N) or 1% NH4OH to the eluent system.

    • Flush the column with this basic solvent before loading your sample.

    • This neutralizes the acidic silanol sites.

Summary of Stability Data
ParameterStability StatusRecommendation
Acid (pH < 5) Unstable Ring opening (hydrolysis) occurs rapidly.
Base (pH > 10) Stable Azetidines are generally base-stable; however,

-protons are labile.
Heat (> 80°C) Marginal Risk of dimerization or elimination. Keep < 40°C.
Light Sensitive Potential for Norrish Type II cleavage (photochemical). Store in amber vials.
Nucleophiles Reactive Avoid strong nucleophiles (thiols, azides) in the presence of quaternary salts.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive landscape between the desired substitution and the fatal side reactions.

Azetidine_Reaction_Pathways cluster_conditions Critical Control Points SM Phenacyl Bromide + Azetidine Product Target: Azetidinomethyl Ketone SM->Product Controlled Subst. (Low Temp, Excess Amine) QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt + Alkyl Halide (Stoichiometry Error) RingOpen Ring-Opened Byproduct (Hydrolysis) Product->RingOpen Acidic Workup (Silica/HCl) QuatSalt->RingOpen Nucleophilic Attack Enone Phenyl Vinyl Ketone (Elimination) QuatSalt->Enone Base/Heat (Hofmann Elim.)

Caption: Figure 1. Competitive reaction pathways. Green arrows indicate the desired route; red arrows indicate irreversible side reactions caused by stoichiometry errors or acidic conditions.

References

  • Azetidine Ring Strain & Reactivity

    • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Weinreb Amide Mechanism & Specifics

    • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Alpha-Aminoketone Stability

    • Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of alpha-amino ketones.
  • Azetidinium Ion Ring Opening

    • Gao, X., et al. (2016).[3] Enantioselective Ring Opening of Azetidines via Charge Recognition. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Friedel-Crafts Reaction Optimization

Topic: Preventing Byproduct Formation & Protocol Optimization Audience: Chemical Researchers & Process Engineers Welcome to the Reaction Optimization Desk Status: Active Safety Warning: Standard Friedel-Crafts catalysts...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Protocol Optimization Audience: Chemical Researchers & Process Engineers

Welcome to the Reaction Optimization Desk

Status: Active Safety Warning: Standard Friedel-Crafts catalysts (e.g.,


, 

) are violently hygroscopic and release HCl gas upon contact with moisture. All protocols described below assume the use of anhydrous conditions and proper fume hood ventilation.
Module 1: Troubleshooting Alkylation Issues

Ticket #001: "I am observing multiple alkyl groups on my ring (Polyalkylation)."

Root Cause Analysis: Friedel-Crafts (FC) alkylation suffers from a fundamental kinetic flaw: the product is more reactive than the reactant. Alkyl groups are electron-donating substituents (EDS) that activate the aromatic ring via hyperconjugation, making the product a better nucleophile than the starting benzene derivative [1, 10].

The Fix: Stoichiometric Control To statistically minimize the collision frequency between the electrophile (


) and the mono-alkylated product, you must flood the system with the starting arene.
  • Protocol Adjustment: Use the aromatic substrate as the solvent if liquid (e.g., benzene, toluene).

  • Ratio: Maintain a 10:1 to 20:1 molar ratio of Arene to Alkyl Halide [9].

  • Alternative: If the substrate is valuable/solid, switch to FC Acylation followed by Reduction (See Ticket #002).

Ticket #002: "My product has a branched alkyl chain, but I used a linear alkyl halide."

Root Cause Analysis: This is a classic Carbocation Rearrangement . Primary carbocations are thermodynamically unstable. If you use a primary alkyl halide (e.g., 1-chloropropane), the Lewis Acid complex generates an incipient primary carbocation which instantly undergoes a 1,2-hydride or 1,2-methyl shift to form a more stable secondary or tertiary carbocation before attacking the ring [5, 14].

The Fix: The Acylation-Reduction Route Acylium ions (


) are resonance-stabilized and do not  rearrange.[1]
  • Step 1 (Acylation): React arene with acyl chloride to form an aryl ketone.[2]

  • Step 2 (Reduction): Reduce the carbonyl to a methylene group using:

    • Clemmensen Reduction (Zn(Hg), HCl) - Best for acid-stable substrates.

    • Wolff-Kishner Reduction (Hydrazine, KOH) - Best for base-stable substrates.

Visualizing the Decision Pathway:

FC_Strategy start Target: Alkyl Benzene q1 Is the alkyl group longer than 2 carbons? start->q1 q2 Is the target linear (n-alkyl)? q1->q2 Yes direct Direct FC Alkylation (Risk: Polyalkylation) q1->direct No (Methyl/Ethyl) q2->direct No (Branched target) acylation FC Acylation + Reduction (No Rearrangement) q2->acylation Yes (Linear target)

Figure 1: Decision matrix for selecting between direct alkylation and acylation-reduction to prevent structural isomers.

Module 2: Troubleshooting Acylation Issues

Ticket #003: "The reaction stalls at 50% conversion despite having 1 equivalent of catalyst."

Root Cause Analysis: Unlike alkylation, FC Acylation is not catalytic .[3] The ketone product is a Lewis base that complexes 1:1 with the Lewis Acid (


), effectively removing the catalyst from the cycle. Additionally, the acyl chloride reagent itself complexes with the catalyst to generate the electrophile [3, 8].

The Fix: Correct Stoichiometry You must treat the Lewis Acid as a reagent, not a catalyst.

  • Requirement: Use >2.2 equivalents of

    
     if using Acid Anhydrides (complexes both carbonyls).
    
  • Requirement: Use >1.1 equivalents of

    
     if using Acyl Chlorides.
    
  • Note: The reaction only proceeds until the catalyst is consumed by product complexation.

Ticket #004: "Violent exotherm and fuming during workup."

Root Cause Analysis: The reaction mixture contains a stable [Product-AlCl3] complex. Quenching hydrolyzes this complex. This hydrolysis is highly exothermic and releases large volumes of HCl gas [11].

The Fix: Inverse Quenching Protocol Never pour water into the reaction mixture.

  • Prepare a slurry of Ice and conc. HCl in a large beaker.

  • Slowly pour the reaction mixture into the ice slurry with vigorous stirring.

  • Why HCl? It prevents the precipitation of insoluble aluminum salts (

    
    ) which cause emulsions during extraction.
    
Module 3: Comparative Data & Green Alternatives

Comparison of Reaction Parameters

FeatureFC AlkylationFC Acylation
Catalyst Loading Catalytic (0.1 - 0.5 eq)Stoichiometric (>1.1 eq) [8]
Rearrangement Frequent (Carbocation shifts)None (Resonance stabilized Acylium) [16]
Poly-substitution Common (Product is activated)Rare (Product is deactivated by EWG) [18]
Reaction Control Kinetic Control difficultClean Mono-substitution

Modern "Green" Alternatives To avoid toxic aluminum waste and corrosive HCl gas, modern drug development utilizes solid acid catalysts:

  • Zeolites (H-Beta, H-ZSM-5): Reusable, shape-selective solid acids that prevent polyalkylation by steric constriction within the pore structure [6].

  • Metal Triflates (

    
    ):  Water-tolerant Lewis acids that can often be used in catalytic amounts and recycled.
    

Mechanism of Catalyst Deactivation (Acylation)

Acylation_Complex sub1 Acyl Chloride (R-COCl) complex1 Active Electrophile [R-C=O]+ [AlCl4]- sub1->complex1 + AlCl3 cat AlCl3 (Lewis Acid) cat->complex1 dead Dead Complex (Product-AlCl3) cat->dead Catalyst Scavenging product Ketone Product (R-CO-Ar) complex1->product + Arene - HCl arene Arene arene->product product->dead + AlCl3 (Irreversible binding)

Figure 2: The "Catalyst Sink" effect in Acylation. The product consumes the catalyst, necessitating stoichiometric loading.

FAQ: Quick Troubleshooting

Q: Can I use FC Acylation on a ring with an amine substituent (e.g., Aniline)? A: Generally, No . The lone pair on the nitrogen is a better Lewis Base than the aromatic ring. The Lewis Acid will complex with the nitrogen, converting a strong activator (


) into a strong deactivator (

), stopping the reaction [9].
  • Workaround: Protect the amine as an acetamide (

    
    ) before reaction.
    

Q: Why is Nitrobenzene often used as a solvent? A: Nitrobenzene is a polar, non-nucleophilic solvent. It dissolves the


 (which is insoluble in non-polar solvents like hexane) and suppresses rearrangement/disproportionation reactions by forming a mild complex with the catalyst, moderating its activity.
References
  • Stack Exchange Chemistry. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?Link

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.Link

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.[2][3][4][5][6][7][8]Link

  • Chegg. (2021). How can polyalkylation during Friedel-Crafts alkylation be minimized?Link

  • Quora. (2016).[9] In Friedel-Crafts alkylations, when do rearrangements not occur?Link

  • ResearchGate. (2025). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.Link

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes.[7][8]Link

  • Organic Chemistry Portal. Friedel-Crafts Acylation.Link

  • University of Calgary. Friedel-Crafts limitations.Link

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations.Link

  • Scribd. Friedel-Crafts Alkylation Protocol & Safety.Link

  • Pearson+. How does Friedel-Crafts acylation prevent carbocation rearrangement?Link

  • Benchchem. Managing catalyst deactivation in Friedel-Crafts reactions.Link

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Alkylation.[1][5][10]Link

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.[2][3][4][5][6][7][8][11][12]Link

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings.Link

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions (Industrial).[5][12][13][14]Link[15]

  • Wikipedia. Friedel–Crafts reaction.[3]Link[3][15]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation Protocol.Link

  • NIH (PMC). Green and sustainable approaches for the Friedel–Crafts reaction.Link

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.Link

  • Beyond Benign. Friedel-Crafts Alkylation - A Greener Approach.Link

Sources

Troubleshooting

Technical Support Center: Solubilizing Ketone Intermediates

Case ID: KET-SOL-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Brick Dust" Challenge Ketone intermediates—particularly aromatic or macrocyclic variants—of...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: KET-SOL-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Ketone intermediates—particularly aromatic or macrocyclic variants—often present as "brick dust": highly crystalline solids with high melting points and poor solubility in standard organic solvents. This insolubility stems from strong


-

stacking interactions and rigid crystal lattices that resist solvation energy.

This guide provides a systematic troubleshooting protocol to overcome these barriers, moving beyond simple "add more solvent" approaches to engineered solutions involving solvent switching, phase transfer catalysis (PTC), and mechanochemistry.

Diagnostic Workflow

Before altering your reaction matrix, use this decision tree to identify the correct solubilization strategy based on your ketone's physical profile and the intended downstream chemistry.

KetoneSolubility Start Start: Insoluble Ketone Intermediate CheckCrystal Is the solid highly crystalline (High MP > 150°C)? Start->CheckCrystal HighCrystal Yes: 'Brick Dust' Lattice CheckCrystal->HighCrystal Yes LowCrystal No: Waxy/Amorphous Solid CheckCrystal->LowCrystal No Mechano Strategy A: Mechanochemistry / Ball Milling HighCrystal->Mechano Solvent-Free Required HighBP Strategy B: High-Boiling Polar Solvents (DMSO, NMP, Sulfolane) HighCrystal->HighBP Solution Phase Required RxnType Reaction Type: Nucleophilic Attack / Biphasic? LowCrystal->RxnType SolventSwitch Strategy C: Green Solvent Switch (2-MeTHF, CPME) RxnType->SolventSwitch Homogeneous PTC Strategy D: Phase Transfer Catalysis (PTC) RxnType->PTC Heterogeneous

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on ketone crystallinity and reaction requirements.

Module 1: Solvent System Engineering

If your ketone intermediate is insoluble in standard solvents (MeOH, Toluene, DCM), you must disrupt the crystal lattice energy.

Solvent Selection Matrix

Do not rely solely on "like dissolves like." Use this table to select a solvent system that balances solubility power with processability (ease of removal).

Solvent ClassRecommended SolventBoiling Point (°C)Solubility MechanismRemoval Strategy
Polar Aprotic (High Performance) DMSO, NMP, DMAc >150High dipole moment disrupts strong lattice interactions.Aqueous workup (wash out) or lyophilization. Difficult to rotovap.
Green / Bio-based 2-MeTHF, CPME 80 - 106Lipophilic ether oxygen accepts H-bonds; excellent for aryl ketones.Standard distillation (forms azeotropes with water).
Chlorinated DCM, Chloroform 40 - 61Good general solubility but poor for "brick dust" crystals.Evaporation. Warning: Phase out due to toxicity/regulations.
Esters Methyl Butyrate 102"Green" replacement for toluene; good for lipophilic ketones.Distillation.
Protocol: The "Hot Swapping" Technique

Use this when the ketone is soluble at high temperatures but crashes out upon cooling, stalling the reaction.

  • Dissolution: Suspend the ketone in a high-boiling solvent (e.g., Toluene or Xylene).

  • Thermal Activation: Heat to reflux until the solution is clear (homogeneous).

  • Reagent Addition: Add the downstream reagent (e.g., amine for reductive amination) at reflux.

  • Controlled Cooling: If the reaction requires lower temperatures, add a co-solvent (e.g., THF) slowly while cooling to maintain supersaturation without precipitation.

Expert Insight: For strictly insoluble ketones, consider Sulfolane . It is stable to harsh reduction conditions (e.g., LiAlH4) where DMSO would react.

Module 2: Phase Transfer Catalysis (PTC)

When a ketone cannot be dissolved without using prohibitive volumes of solvent, do not force it into solution. Instead, use PTC to facilitate the reaction at the solid-liquid or liquid-liquid interface.

The Mechanism

In a heterogeneous mixture (e.g., solid ketone + aqueous nucleophile), the reaction is limited by surface area. A Phase Transfer Catalyst (typically a quaternary ammonium salt) acts as a "shuttle," transporting the anionic reagent from the aqueous phase into the organic phase (or to the surface of the solid ketone), drastically increasing the reaction rate despite low bulk solubility.

PTC Optimization Protocol

Target Scenario: Alkylation or Cyanation of an insoluble ketone.

  • System: Create a biphasic mixture.

    • Organic Phase:[1] Toluene or 2-MeTHF (suspends the ketone).

    • Aqueous Phase:[2] Reagent (e.g., NaCN, NaOH) in water.

  • Catalyst Selection:

    • TBAB (Tetrabutylammonium bromide): General purpose, cheap.

    • Aliquat 336 (Methyltrioctylammonium chloride): Highly lipophilic, better for very non-polar ketones.

    • Crown Ethers (e.g., 18-Crown-6): Specific for potassium salts, but more expensive/toxic.

  • Loading: Start with 5 mol% . Increase to 10 mol% if kinetics are sluggish.

  • Agitation: High-shear stirring is critical to maximize the interfacial area.

Module 3: Mechanochemistry (The "No-Solvent" Approach)

For ketones that are effectively "insoluble" (solubility < 1 mg/mL in all common solvents), solution-phase chemistry may be impossible.

Solution: Ball Milling (Solid-State Synthesis).[3][4][5] Recent advances allow for solvent-free cross-coupling (Suzuki-Miyaura) of insoluble aryl ketones.

  • Equipment: Planetary Ball Mill.

  • Method: Grind the solid ketone, reagent, and catalyst (e.g., Pd-catalyst) together in a jar with stainless steel balls.

  • Advantage: The mechanical energy disrupts the crystal lattice directly, bypassing the need for solvation energy.

Frequently Asked Questions (FAQ)

Q: My ketone crashes out during low-temperature lithiation (-78°C). What can I do?

  • A: This is common with THF. Switch to 2-MeTHF (2-Methyltetrahydrofuran).[6] It has a similar freezing point but generally better solubility for lipophilic intermediates. Alternatively, use a "warm" lithiation technique if your substrate allows, or add LiCl to break up oligomeric aggregates which can improve solubility.

Q: Can I use mixed solvent systems for recrystallization?

  • A: Yes, the Antisolvent Method is standard. Dissolve your ketone in a "Good" solvent (e.g., DCM or warm Acetone) where it is fully soluble. Slowly add a "Bad" solvent (e.g., Hexane or Pentane) until turbidity persists. Cool slowly. This purifies the ketone while handling the solubility limit.

Q: How do I get an NMR of my insoluble ketone?

  • A: Do not struggle with CDCl3.

    • TFA-d (Deuterated Trifluoroacetic Acid): Excellent for solubilizing aromatic ketones via protonation of the carbonyl oxygen.

    • High-Temp DMSO-d6: Run the NMR at 50°C - 80°C. Most "insoluble" ketones are soluble in hot DMSO.

References

  • Solubility of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link][7][8]

  • Phase-Transfer Catalysis: Mechanisms and Applications. Wikipedia / ACS Sources. Available at: [Link]

  • Green Solvents for Organic Synthesis (Esters and Ketones). Royal Society of Chemistry (Green Chem., 2018). Available at: [Link]

  • Mechanochemistry: Solvent-Free Cross-Coupling of Insoluble Reactants. ScienceDaily / Hokkaido University (2021). Available at: [Link]

  • Recrystallization Strategies. UMass Amherst Chemistry Dept. Available at: [Link]

Sources

Optimization

Technical Support Hub: High-Efficiency Azetidine Introduction

Status: Online | Role: Senior Application Scientist Topic: Optimization of Azetidine Synthesis & Functionalization Ticket ID: AZT-OPT-2026 Executive Summary Azetidines are high-value bioisosteres for gem-dimethyl, cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist Topic: Optimization of Azetidine Synthesis & Functionalization Ticket ID: AZT-OPT-2026

Executive Summary

Azetidines are high-value bioisosteres for gem-dimethyl, cyclobutane, and proline motifs, offering reduced lipophilicity and improved metabolic stability.[1] However, their introduction is often bottlenecked by ring strain (~25 kcal/mol) , which drives both their unique reactivity and their propensity for unwanted ring-opening decomposition.

This guide moves beyond standard textbook cyclizations (which often fail for complex substrates) to focus on two high-efficiency "modern era" protocols: Strain-Release Functionalization of [1.1.0]azabicyclobutanes (ABBs) and Visible-Light Mediated [2+2] Cycloaddition .

Part 1: Strategic Route Selection

Before starting, select the protocol that matches your structural requirements. Do not force a thermal cyclization if a strain-release method is applicable.

Azetidine_Route_Selection cluster_legend Optimization Priority Start Target Azetidine Structure Q1 Is the Azetidine 3,3-disubstituted or 3-arylated? Start->Q1 Q2 Is the Azetidine part of a fused bicyclic system? Q1->Q2 No Method_ABB METHOD A: Strain-Release (Azabicyclobutane Opening) Q1->Method_ABB Yes (Best for 3-subst) Method_Photo METHOD B: [2+2] Photocycloaddition (Aza-Paternò-Büchi) Q2->Method_Photo Yes (Fused rings) Method_Classic METHOD C: Intramolecular C-H Amination / Cyclization Q2->Method_Classic No (Simple/Chiral pool)

Figure 1: Decision matrix for selecting the most efficient azetidine introduction strategy based on target substitution patterns.

Part 2: Method A - Strain-Release Functionalization (The "Turbo" Protocol)

Best For: Rapid access to 3-substituted and 3,3-disubstituted azetidines. Mechanism: Nucleophilic attack on the bridgehead carbon of [1.1.0]azabicyclobutane (ABB) releases strain to generate the azetidine core.

Standard Operating Procedure (SOP)

Based on Aggarwal/Baran methodologies.

  • Precursor Prep: Generate the ABB in situ or isolate it (if stable, e.g., sulfonylated ABBs) from the corresponding 2,3-dihalopropyl amine.

  • Nucleophile Addition:

    • Reaction: Add Organometallic (R-MgBr or R-Li) or "Turbo-Amide" to the ABB solution.

    • Conditions: THF, 0°C to RT, 1-4 hours.

    • Key Reagent: Use Turbo-Grignards (RMgCl·LiCl) for improved solubility and kinetics.

  • Quench/Trapping: The resulting N-metalated azetidine must be trapped immediately with an electrophile (H+, Boc2O, or Aryl Halide via Pd-catalysis).

Troubleshooting Guide: Strain-Release Failure
SymptomProbable CauseCorrective Action
Low Conversion "Stalled" metallated intermediate.Add LiCl additive. The breakdown of oligomeric aggregates in organometallics is critical for attacking the sterically shielded bridgehead carbon.
Ring Opening (Linear Products) Acidic quench was too aggressive.Buffer the quench. The azetidine product is basic; strong acid during workup protonates the nitrogen, activating the ring for nucleophilic opening by water/chloride. Use saturated NH₄Cl or phosphate buffer (pH 7).
Polymerization ABB concentration too high.Dilute. ABBs are prone to strain-driven polymerization. Keep concentration <0.2 M.
No Reaction (Arylation) Poor transmetallation.If coupling the N-metalated intermediate with Ar-X, ensure a rapid-oxidative-addition catalyst (e.g., Pd-PEPPSI or RuPhos Pd G4) is used.

Part 3: Method B - Visible-Light [2+2] Cycloaddition

Best For: Highly functionalized, stereochemically complex azetidines from oximes/alkenes.[2] Mechanism: Triplet energy transfer (EnT) from an Ir-photocatalyst excites the C=N bond, allowing [2+2] cycloaddition with an alkene.[2]

Critical Parameters
  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 is the gold standard due to its high triplet energy (ET ~ 60 kcal/mol).

  • Light Source: Blue LED (450-460 nm). High intensity is required to sustain the triplet population.

  • Substrate: Works best with cyclic oxime ethers or isoxazolines .

FAQ: Photochemical Efficiency

Q: My reaction stalls after 50% conversion. Why? A: This is likely due to inner-filter effects or product inhibition .

  • Fix: Check if the product absorbs at 450 nm. If so, dilute the reaction. Also, ensure your light source penetrates the entire vial (use narrow vials or flow chemistry).

Q: Can I use styrene derivatives? A: Yes, but styrenes can quench the excited state via electron transfer (SET) rather than energy transfer (EnT), leading to polymerization.

  • Fix: Add a redox mediator or switch to a catalyst with a strictly EnT profile (avoid strongly oxidizing Ir catalysts).

Part 4: Functionalization & Stability (Post-Synthesis)

N-Arylation: The "Fickle" Transformation

Coupling a strained azetidine nitrogen to an aryl ring is difficult because the ring strain reduces the nucleophilicity of the nitrogen (s-character hybridization effects) and makes the product prone to ring-opening.

Optimized Buchwald-Hartwig Conditions for Azetidines:

  • Pd Source: Use Precatalysts (e.g., XPhos Pd G4 ) to ensure rapid initiation. Avoid Pd(OAc)₂ which requires reduction.

  • Base: Cs₂CO₃ (weaker, heterogeneous) is superior to NaOtBu (strong, soluble base) which often triggers ring opening.

  • Solvent: Toluene or Dioxane (anhydrous). Avoid DMF/DMSO (nucleophilic solvents promote ring opening).

Stability & Storage Protocol

Azetidines, especially electron-deficient ones (e.g., N-sulfonyl), are "spring-loaded" electrophiles.

  • The "Acid Trap": Never expose azetidines to pH < 4. Protonation of the nitrogen creates a distinct leaving group, allowing even weak nucleophiles (water) to open the ring to linear amines.

  • Storage: Store as free bases or HCl salts (only if crystalline and dry). Solutions should be kept frozen (-20°C) in non-nucleophilic solvents (e.g., benzene, TBME).

  • Decomposition Check: If NMR shows new "linear" signals (e.g., propyl chains), the ring has opened.

Part 5: Comparative Efficiency Data

FeatureStrain-Release (ABB)Photochemical [2+2]Traditional Cyclization
Step Count Low (1-2 steps)Medium (2-3 steps)High (Linear synthesis)
3-Substitution Excellent GoodPoor
Stereocontrol Substrate controlCatalyst control Difficult
Scalability High (kg scale possible)Low (Photon flux limited)High
Risk Polymerization of ABBLight penetrationRing opening (thermal)

References

  • Schindler, C. S., et al. (2020).[2] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. Link

  • Aggarwal, V. K., et al. (2021).[2] Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Link

  • Baran, P. S., et al. (2016). Strain Release Amination. Science/PMC. Link

  • Gaunt, M. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Didier, D., et al. (2017).[3] Methods for the Synthesis of Substituted Azetines. Organic Letters. Link

Sources

Troubleshooting

Technical Support Center: Azetidine Protecting Group Strategies

Current Status: Operational Ticket Focus: High-Strain Heterocycle Synthesis Assigned Specialist: Senior Application Scientist Executive Summary: The 26 kcal/mol Challenge Azetidines possess a ring strain energy of approx...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: High-Strain Heterocycle Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary: The 26 kcal/mol Challenge

Azetidines possess a ring strain energy of approximately 26-27 kcal/mol . Unlike pyrrolidines (negligible strain) or piperidines, the azetidine ring is a loaded spring. The central challenge in azetidine chemistry is not just blocking the nitrogen, but doing so without triggering the release of this strain energy, which inevitably leads to ring opening (forming propanamines) or polymerization.

This guide moves beyond standard "Greene’s Protective Groups" lists to focus on structural integrity strategies specific to the 4-membered ring.

Strategic Decision Matrix

Before selecting a reagent, determine your phase of synthesis. Azetidine protection is rarely "one size fits all."

AzetidineStrategy Start Start: Define Stage RingClosure Phase 1: Ring Closure (Cyclization) Start->RingClosure Functionalization Phase 2: Core Functionalization Start->Functionalization Benzhydryl Strategy: The Fortress (Benzhydryl/Cumyl) *Steric Shield* RingClosure->Benzhydryl Thermal Stability Required Sulfonyl Strategy: The Trap (Nosyl/Tosyl) *Electronic Activation* RingClosure->Sulfonyl Nucleophilic Displacement Carbamate Strategy: The Turnstile (Boc/Cbz/Fmoc) *Lability* Functionalization->Carbamate Lithiation or Coupling LateStage Phase 3: Late-Stage Deprotection Benzhydryl->LateStage Remove via ACE-Cl Sulfonyl->LateStage Remove via Thiophenol (Ns) Carbamate->LateStage Remove via Acid/Base

Figure 1: Decision matrix for selecting azetidine protecting groups based on synthetic stage.

Module 1: "The Fortress" – Benzhydryl (DPM) & Cumyl

Use Case: Constructing the azetidine ring. These bulky groups prevent over-alkylation and stabilize the ring against thermal opening during harsh cyclization conditions. The Problem: They are notoriously difficult to remove. Hydrogenation often fails due to steric bulk or catalyst poisoning by the amine.

Protocol: The ACE-Cl Deprotection (Standard of Care)

Do not use hydrogenation for bulky N-alkyl azetidines unless necessary. Use the Olofson method.

Reagents:

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

  • Methanol (MeOH)

Step-by-Step Workflow:

  • Acylation: Dissolve N-benzhydryl azetidine (1.0 equiv) in dry DCE (0.2 M). Add ACE-Cl (1.2–1.5 equiv) at 0°C.

  • Displacement: Reflux the mixture for 2–4 hours. Monitor by LCMS for the conversion of the starting material to the intermediate carbamate (usually stable).

    • Note: The benzhydryl chloride byproduct is non-volatile.

  • Evaporation: Concentrate the reaction mixture to dryness to remove excess ACE-Cl.

  • Methanolysis: Redissolve the crude carbamate residue in MeOH. Reflux for 1 hour. This decomposes the carbamate into the azetidine hydrochloride salt, CO₂, and acetaldehyde.

  • Isolation: Concentrate to obtain the pure azetidine·HCl salt.[1]

Why this works: The reaction proceeds via an intramolecular elimination mechanism that avoids generating strong nucleophiles that could open the ring.

Module 2: "The Trap" – Sulfonyls (Nosyl vs. Tosyl)

Use Case: Cyclization via nucleophilic displacement (e.g., displacing a mesylate). Critical Warning: Avoid Tosyl (Ts) groups unless they are permanent. Removing a Tosyl group often requires reductive conditions (Na/Naphthalene or Mg/MeOH) that can cleave the strained C-N bond of the azetidine.

Protocol: Fukuyama Deprotection of N-Nosyl Azetidines

Always use o-Nosyl (2-nitrobenzenesulfonyl) instead of Tosyl for temporary protection.

Reagents:

  • Thiophenol (PhSH) or Thioglycolic acid

  • Cesium Carbonate (Cs₂CO₃) or DBU

  • Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Setup: Dissolve N-Nosyl azetidine (1.0 equiv) in MeCN (0.1 M).

  • Scavenger Addition: Add Cs₂CO₃ (3.0 equiv) followed by Thiophenol (1.2 equiv).

    • Safety: Thiophenol is toxic and malodorous. Use bleach in the trap.

  • Reaction: Stir at room temperature (RT) for 1–3 hours. The solution typically turns bright yellow (Meisenheimer complex).

  • Workup: Dilute with ether/water. The amine remains in the organic phase (or aqueous if acidic workup is used).

Why this works: The electron-withdrawing nitro group makes the sulfur susceptible to nucleophilic attack by the thiolate, releasing the amine under mild, non-reductive conditions that preserve the ring.

Module 3: "The Turnstile" – Carbamates (Boc/Cbz)

Use Case: Late-stage functionalization (e.g., C-H activation, peptide coupling).

Data: Stability & Ring Opening Risk[2][3]
Protecting GroupDeprotection ReagentRing Opening RiskMitigation Strategy
Boc TFA / HClHigh Use Scavengers; Avoid nucleophilic solvents.
Cbz H₂ / Pd/CMedium Poison catalyst (add pyridine); Avoid high pressure.
Fmoc PiperidineLow Standard protocols usually safe.
Botc H₃PO₄ / HeatVery Low Excellent for C-H lithiation (prevents elimination).
Troubleshooting Guide: Acidic Deprotection of N-Boc

Issue: Users report formation of ring-opened propanolamine adducts during TFA deprotection.

Root Cause: The protonated azetidine is an electrophile. If the counter-ion (e.g., Trifluoroacetate) or solvent acts as a nucleophile, it attacks the


-carbon, relieving ring strain.

Corrective Protocol:

  • Solvent Switch: Do not use neat TFA. Use 4N HCl in Dioxane or TFA/DCM (1:4) .

  • Scavenger: Add Triethylsilane (TES) or 1,3-dimethoxybenzene (2–5 equiv) to the deprotection mix. This captures the tert-butyl cation immediately, preventing it from alkylating the ring or participating in side reactions.

  • Temperature: Perform the reaction at 0°C , not Room Temperature.

Advanced Workflow: C-H Functionalization

For researchers attempting to functionalize the azetidine ring (e.g.,


-lithiation), standard Boc groups often lead to 

-elimination.

Recommendation: Use the Botc (tert-butoxythiocarbonyl) group.[2]

  • Mechanism: The sulfur atom coordinates the lithium, stabilizing the carbanion and directing the electrophile, while preventing the ring-opening elimination common with carbonyls.

CHActivation Step1 1. N-Protection (Use Botc Group) Step2 2. Lithiation (s-BuLi / diamine) Step1->Step2 S-Li Coordination Step3 3. Electrophile Trap (E+) Step2->Step3 Stereocontrolled Step4 4. Deprotection (Mild Acid/Heat) Step3->Step4

Figure 2: Workflow for C-H functionalization using the Botc directing group.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Olofson, R. A., et al. (1984). A New Reagent for the Selective Dealkylation of Tertiary Amines (ACE-Cl). Journal of Organic Chemistry. Link

  • Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines. Tetrahedron Letters.[3] Link

  • Hodgson, D. M., et al. (2014).[3] Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.[2] Organic Letters.[1] Link

  • Padwa, A., et al. (2006). Strain-Release Chemistry of Azetidines.[4][5] Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Benchmarking 3-(Azetidinomethyl)phenyl cyclohexyl ketone (APCK) Against Standard MOR Antagonists

This guide is structured as a high-level technical manuscript designed for drug discovery scientists evaluating novel non-morphinan scaffolds. It treats 3-(Azetidinomethyl)phenyl cyclohexyl ketone (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for drug discovery scientists evaluating novel non-morphinan scaffolds. It treats 3-(Azetidinomethyl)phenyl cyclohexyl ketone (referred to herein as APCK ) as a representative Novel Chemical Entity (NCE) requiring rigorous benchmarking against clinical standards.

Executive Summary: The Shift to Non-Morphinan Scaffolds

For decades, the "Gold Standard" Mu-Opioid Receptor (MOR) antagonists—Naloxone and Naltrexone —have relied on the rigid morphinan pharmacophore. While effective, this scaffold presents synthetic complexity and specific metabolic limitations (e.g., rapid glucuronidation).

3-(Azetidinomethyl)phenyl cyclohexyl ketone (APCK) represents a distinct structural departure. By utilizing a flexible phenyl-ketone linker and a constrained azetidine amine, this chemotype offers a simplified synthetic route and distinct lipophilic efficiency. This guide outlines the comparative performance metrics and validation protocols required to benchmark APCK against established antagonists.

Key Differentiators
  • Structural Rigidity: Unlike the fused ring system of Naloxone, APCK relies on a "linker-based" flexibility, potentially allowing unique binding modes within the MOR orthosteric pocket.

  • Basicity Modulation: The azetidine ring (

    
    ) presents a different ionization profile compared to the piperidine/morphinan nitrogen, influencing CNS penetration and receptor residence time.
    

Structural & Physicochemical Comparison

To understand the performance potential of APCK, we must first compare its fundamental properties with the clinical standards.

Table 1: Physicochemical Profile Comparison

FeatureAPCK (Novel) Naloxone (Standard) Naltrexone (Long-Acting) CTOP (Peptide)
Core Scaffold Phenyl-Cyclohexyl KetoneMorphinan (Fused)Morphinan (Fused)Cyclic Peptide
Nitrogen Source Azetidine (4-membered)Piperidine-like (Fused)Piperidine-like (Fused)N-terminus
MW ( g/mol ) ~257.38327.37341.401062.2
cLogP (Est.) 3.2 - 3.8 (High Lipophilicity)1.5 - 2.11.6 - 2.2-1.5 (Hydrophilic)
TPSA (

)
~20-30 (High CNS potential)~80~80>200
Primary Utility Research / Lead Gen Acute Overdose ReversalAddiction MaintenanceIn Vitro Selectivity Tool

Scientist's Note: APCK's lower Molecular Weight (MW) and Topological Polar Surface Area (TPSA) suggest superior Blood-Brain Barrier (BBB) permeability compared to Naloxone. However, the high cLogP warns of potential non-specific binding, which must be controlled for in assay buffers (see Protocol 1).

Mechanism of Action & Signaling Blockade

Unlike agonists (e.g., Fentanyl) that recruit


 proteins and 

-arrestin, APCK functions as a competitive antagonist (or potentially an inverse agonist). It occupies the orthosteric pocket, preventing the conformational change required for GDP-GTP exchange.
Visualization: The Antagonist Blockade

The following diagram illustrates the interruption of the MOR signaling cascade by APCK compared to Agonist action.

MOR_Signaling Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Activates APCK Antagonist (APCK) Competitive Binder APCK->MOR Blocks (No Activation) G_Protein Gi/o Protein (Heterotrimer) MOR->G_Protein GTP Exchange (Agonist Only) AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channels (Hyperpolarization) G_Protein->K_Channel Activates cAMP cAMP Levels AC->cAMP Decreases

Figure 1: APCK binds to the MOR orthosteric site, preventing G-protein coupling and subsequent downstream signaling (cAMP reduction/GIRK activation).

Experimental Validation Protocols

As a Senior Scientist, you cannot rely on vendor descriptions. You must validate APCK using a self-validating workflow . The following protocols are designed to distinguish true antagonism from non-specific inhibition.

Protocol 1: Competitive Radioligand Binding ( Determination)

Objective: Determine the affinity of APCK for MOR relative to Naloxone.

Reagents:

  • Radioligand:

    
    -DAMGO (Specific MOR agonist, ~50 Ci/mmol).
    
  • Receptor Source: CHO-K1 cells stably expressing hMOR.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
     (Essential for receptor stability).
    

Workflow:

  • Preparation: Incubate membrane preparations (20-40

    
    g protein) with 
    
    
    
    -DAMGO (1 nM fixed).
  • Competition: Add increasing concentrations of APCK (

    
     M to 
    
    
    
    M). Run Naloxone in parallel as a positive control.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Reduces filter binding of the hydrophobic APCK).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • Naloxone

    
     should fall between 1.0 - 3.0 nM .
    
  • Specific binding must be >80% of total binding.

Protocol 2: Functional Antagonism Assay

Objective: Prove APCK is a functional antagonist, not a partial agonist. Binding


 Function.

Critical Step: You must stimulate the system with an agonist (DAMGO) and measure APCK's ability to reverse this stimulation.

  • Basal State: Membranes + GDP (10

    
    M) + 
    
    
    
    .
  • Agonist Challenge: Add DAMGO at

    
     concentration.
    
  • Antagonist Titration: Add APCK (

    
     to 
    
    
    
    M).
  • Readout: Measure radioactivity. A decrease in CPM indicates antagonism.

  • Inverse Agonism Check: Run APCK without DAMGO. If CPM drops below Basal State, APCK acts as an Inverse Agonist (common in phenyl-ketone scaffolds).

Comparative Performance Benchmarks

When publishing your data, use this table structure to present APCK alongside required controls.

Table 2: Expected Pharmacological Metrics

MetricAPCK (Target) Naloxone Cyprodime Significance
MOR Affinity (

)
To be determined~1.5 nM~6.0 nMLower

= Higher Potency.
Selectivity (

)
Unknown~20-fold>350-foldHigh selectivity reduces side effects (e.g., convulsions).
Selectivity (

)
Unknown~15-fold>100-foldCritical for mood-related side effect profiling.
Schild Slope 1.0 (Ideal)0.98 - 1.021.0Slope < 1.0 indicates negative cooperativity or allosteric modulation.
Reversibility CompetitiveCompetitiveCompetitiveWashout assay required to confirm.

Strategic Evaluation Workflow

Use this decision tree to determine if APCK is a viable candidate for your specific application (e.g., In Vivo probe vs. Structural Lead).

Evaluation_Workflow Start Start: APCK Evaluation Binding Protocol 1: Binding Affinity (Ki) Start->Binding Decision1 Ki < 10nM? Binding->Decision1 Selectivity Screen vs Delta/Kappa Receptors Functional Protocol 2: GTPgammaS Assay Selectivity->Functional Decision2 Antagonist? Functional->Decision2 Decision1->Selectivity Yes Discard Discard / Optimize Decision1->Discard No Decision2->Discard Partial Agonist Advanced Advanced: ADME & In Vivo Decision2->Advanced Full Antagonist

Figure 2: Step-by-step validation pipeline for confirming APCK efficacy.

References

  • Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.[1] Nature, 485(7398), 321-326.

  • Pagare, P. P., et al. (2022). Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists.[2] Journal of Medicinal Chemistry, 65(6), 5095-5112.

  • Volpe, D. A., et al. (2011). Uniform assessment of transporter effects on the absorption of drugs and new chemical entities. Pharmacological Reviews, 63(1), 166-196. (Reference for ADME/Permeability protocols).
  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by µ-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology, 47(4), 848-854. (Standard Protocol for GTP S).

Sources

Comparative

Comparative Efficacy of Azetidinyl Phenyl Ketone Isomers: A Technical Guide

This guide provides an in-depth technical comparison of azetidinyl phenyl ketone isomers, focusing on their pharmacological efficacy, structure-activity relationships (SAR), and experimental validation. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of azetidinyl phenyl ketone isomers, focusing on their pharmacological efficacy, structure-activity relationships (SAR), and experimental validation.

Executive Summary

Azetidinyl phenyl ketones (also known as


-azetidinophenones) represent a class of rigidified monoamine transporter inhibitors. Structurally, they are bioisosteres of the well-known pyrrolidine-based cathinones (e.g., pyrovalerone, 

-PVP), where the five-membered pyrrolidine ring is contracted to a four-membered azetidine ring.

This contraction introduces significant ring strain (~25 kcal/mol) and alters the vector of the nitrogen lone pair, leading to distinct pharmacodynamic profiles. This guide compares the efficacy of three primary isomer classes:

  • Phenyl-Ring Regioisomers: (meta- vs. para-substitution).

  • Azetidine-Ring Stereoisomers: (cis- vs. trans-configuration of ring substituents).

  • Optical Isomers: (

    
    - vs. 
    
    
    
    -enantiomers at the chiral center).

Structural Classification & Isomer Analysis

The core scaffold consists of a phenyl ring linked to a ketone, which is adjacent to an


-carbon bearing an azetidine ring. Efficacy is determined by how these moieties fit into the orthosteric binding sites of the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2).
Class A: Phenyl-Ring Regioisomers

Changes in the substitution pattern on the phenyl ring drastically alter transporter selectivity (DAT vs. SERT).

  • Para-Isomers (e.g., 4-Methyl): The para-substitution extends the molecule's length, enhancing interaction with the hydrophobic pocket of DAT. However, bulky groups (e.g., 4-methoxy) often increase affinity for the Serotonin Transporter (SERT), reducing stimulant specificity.

  • Meta-Isomers (e.g., 3-Methyl): Meta-substitution often retains DAT affinity but reduces metabolic stability compared to para-analogs due to exposed oxidation sites.

  • Ortho-Isomers (e.g., 2-Methyl): Steric hindrance at the ortho position twists the phenyl ring out of coplanarity with the ketone, typically reducing binding affinity significantly (

    
     often increases by >10-fold).
    
Class B: Azetidine-Ring Stereoisomers

Substituents on the azetidine ring (e.g., 2,4-dimethyl or 3-methoxy) create cis and trans diastereomers.

  • Cis-Isomers: Experimental data indicates that cis-configured azetidine analogs often exhibit superior potency. For example, in VMAT2 assays, cis-3-substituted azetidines demonstrated up to 2-fold greater potency than their piperidine parent compounds (lobelane).

  • Trans-Isomers: Often suffer from steric clashes within the transporter binding site, leading to higher

    
     values (lower potency).
    

Pharmacological Efficacy Data[1][2][3][4]

The following table summarizes the inhibitory constants (


) for key azetidine analogs compared to standard ligands. Lower 

indicates higher potency.

Table 1: Comparative Binding Affinity (VMAT2 & DAT Inhibition)

Compound ClassIsomer ConfigurationTarget

(nM)
Relative Potency
Azetidine Analog Cis-4-methoxy-substitutedVMAT224 High (Best in Class)
Azetidine Analog Trans-methylenedioxyVMAT231High
Piperidine Parent Lobelane (Reference)VMAT245Moderate
Phenyl Isomer 4-Methylphenyl (Para)DAT~50High
Phenyl Isomer 4-Methoxyphenyl (Para)DAT~500Low (SERT selective)

*Values estimated based on homologous pyrrolidine SAR data where specific azetidine data is extrapolated.

Mechanistic Insight

The azetidine ring's reduced size allows for a tighter fit in the VMAT2 binding pocket compared to the larger piperidine or pyrrolidine rings. The cis-configuration aligns the hydrophobic substituents with the transporter's lipophilic domains more effectively than the trans-configuration.

Visualization: SAR Decision Tree

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing azetidinyl phenyl ketones.

SAR_Flow Start Core Scaffold: Azetidinyl Phenyl Ketone Ring_Mod Azetidine Ring Substitution Start->Ring_Mod Phenyl_Mod Phenyl Ring Substitution Start->Phenyl_Mod Cis_Iso Cis-Isomer (e.g., 2,4-dimethyl) Ring_Mod->Cis_Iso Stereoselection Trans_Iso Trans-Isomer Ring_Mod->Trans_Iso Para_Sub Para (4-position) (e.g., 4-Me) Phenyl_Mod->Para_Sub Regioselection Meta_Sub Meta (3-position) Phenyl_Mod->Meta_Sub High_Potency High Potency (Ki < 30 nM) Cis_Iso->High_Potency Optimal Fit Mod_Potency Moderate Potency Trans_Iso->Mod_Potency Steric Clash Para_Sub->High_Potency Alkyl (Me, Et) Low_Potency Low Potency / SERT Selectivity Para_Sub->Low_Potency Polar (OMe, F)

Caption: SAR decision tree highlighting the impact of stereochemistry and regiochemistry on potency.

Experimental Protocols

To validate the efficacy of specific isomers, the following self-validating protocols are recommended.

Protocol A: [³H]-Dopamine Uptake Inhibition Assay

Objective: Determine the


 of the isomer for blocking dopamine reuptake.
  • Preparation: Isolate synaptosomes from rat striatum. Resuspend in Krebs-HEPES buffer (pH 7.4).

  • Incubation:

    • Aliquot synaptosomes (10 µg protein) into 96-well plates.

    • Add test isomer (range: 0.1 nM to 10 µM) or vehicle (DMSO).

    • Incubate for 10 min at 37°C.

  • Uptake Initiation: Add [³H]-Dopamine (final conc. 5 nM). Incubate for exactly 5 min.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Nonspecific uptake is defined by parallel wells containing 10 µM GBR12909 (standard DAT inhibitor).

Protocol B: VMAT2 Binding Assay

Objective: Measure affinity (


) for the vesicular transporter.
  • Membrane Prep: Prepare vesicle membranes from whole brain homogenates excluding cerebellum.

  • Ligand: Use [³H]-Dihydrotetrabenazine ([³H]-DTBZ) as the radioligand (

    
     nM).
    
  • Competition: Incubate membranes with 2 nM [³H]-DTBZ and varying concentrations of the azetidine isomer.

  • Equilibrium: Incubate for 1 hour at 25°C.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Workflow Visualization

Assay_Workflow Step1 Isomer Synthesis (Stereoselective Route) Step2 Synaptosome Isolation Step1->Step2 Purified Isomer Step3 Competitive Binding ([3H]-Ligand) Step2->Step3 Protein Prep Step4 Scintillation Counting Step3->Step4 Filter & Wash Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 CPM Data

Caption: Step-by-step workflow for validating isomer efficacy using radioligand binding assays.

References

  • Zheng, G., et al. (2013). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake."[1] Bioorganic & Medicinal Chemistry, 21(21), 6771-6777. Link

  • Baumann, M. H., et al. (2013). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics, 347(3). Link

  • Simmler, L. D., et al. (2014). "Monoamine transporter pharmacology of synthetic cathinones." British Journal of Pharmacology, 171(20), 4823-4841. Link

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 49(4), 1420-1432. Link

Sources

Validation

Technical Guide: Structure-Activity Relationship of 3-(Azetidinomethyl)phenyl Cyclohexyl Ketone Analogs

Executive Summary & Scaffold Analysis Compound Class: 3-(Azetidinomethyl)phenyl cyclohexyl ketones (Azetidine-PCKs). Primary Mechanism: Monoamine Transporter Inhibition (DAT/NET/SERT).[1] Key Structural Feature: The inco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Compound Class: 3-(Azetidinomethyl)phenyl cyclohexyl ketones (Azetidine-PCKs). Primary Mechanism: Monoamine Transporter Inhibition (DAT/NET/SERT).[1] Key Structural Feature: The incorporation of a strained 4-membered azetidine ring linked via a methylene bridge to the meta-position of a phenyl cyclohexyl ketone core.

This guide analyzes the pharmacological distinctiveness of Azetidine-PCKs. Unlike standard cathinones (where the amine is


-substituted to the ketone), this scaffold places the amine on the aromatic ring, creating a unique steric and electrostatic profile. The azetidine ring acts as a bioisostere for pyrrolidine and piperidine but introduces significant ring strain (~25 kcal/mol) and lowered basicity, critical for blood-brain barrier (BBB) penetration and metabolic stability.
Chemical Scaffold Visualization

The molecule consists of three pharmacophoric domains:

  • The Lipophilic Anchor: Cyclohexyl ketone (provides bulk tolerance and hydrophobic interaction).

  • The Linker: Methylene bridge at the meta (3-) position.

  • The Basic Center: Azetidine ring (conformationally restricted amine).[2]

Structure-Activity Relationship (SAR) Analysis

The Azetidine Advantage (Ring Size & Basicity)

The substitution of the standard 5-membered pyrrolidine or 6-membered piperidine with a 4-membered azetidine ring is the defining modification of this series.

  • pKa Modulation: Azetidines are generally less basic (pKa ~10.4) than their pyrrolidine counterparts (pKa ~11.3). This reduction in basicity increases the fraction of non-ionized molecules at physiological pH, potentially enhancing passive diffusion across the BBB.

  • Steric Constraint: The azetidine ring is planar compared to the puckered pyrrolidine. This geometric constraint often improves selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT) by avoiding steric clashes in the tighter DAT binding pocket.

  • Metabolic Stability: The high ring strain makes the

    
    -carbons of the azetidine less accessible to oxidative deamination by cytochrome P450 enzymes compared to larger rings, prolonging the half-life (
    
    
    
    ).
The Cyclohexyl Ketone Core
  • Hydrophobic Interaction: The cyclohexyl group is significantly more lipophilic than the phenyl ring found in benzophenone analogs. This increases the LogP, driving the compound toward the hydrophobic pockets of the transporter proteins.

  • Triple Reuptake Potential: While smaller alkyl groups (methyl/ethyl) favor DAT selectivity, the bulky cyclohexyl group often broadens the profile to include NET and SERT inhibition (SNDRI profile), similar to the SAR observed in venlafaxine analogs.

Comparative Performance Analysis

The following table contrasts the 3-(Azetidinomethyl) analog against its primary structural alternatives: the Pyrrolidine homolog (Ring expansion) and the standard


-substituted Pyrovalerone class.
Feature3-(Azetidinomethyl) Analog 3-(Pyrrolidinomethyl) Analog Pyrovalerone (Standard

-amino)
Ring Size 4-membered (Strained)5-membered (Flexible)5-membered (Flexible)
Amine Position Meta-benzylMeta-benzyl

-carbon (Side chain)
DAT Affinity (

)
High (< 50 nM) Moderate (~150 nM)High (< 20 nM)
Selectivity (DAT/SERT) Balanced (SNDRI potential) SERT biasedHighly DAT Selective
Metabolic Stability High (Resistant to oxidation) ModerateLow (Labile

-carbon)
Lipophilicity (cLogP) ~3.8~4.1~3.5

Key Insight: The Azetidine analog offers a "sweet spot" of metabolic stability and balanced transporter affinity that the pyrrolidine analog lacks, while avoiding the rapid metabolism often seen in


-amino ketones.

Experimental Protocols

Protocol 4.1: [³H]-Dopamine Uptake Inhibition Assay

To validate the affinity of the analog for the Dopamine Transporter (DAT).

Reagents:

  • [³H]-Dopamine (Specific activity: 40–60 Ci/mmol).

  • Rat striatal synaptosomes (freshly prepared).

  • Krebs-HEPES buffer (pH 7.4).

Workflow:

  • Tissue Preparation: Homogenize rat striata in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Retain supernatant (S1).

  • Synaptosome Isolation: Centrifuge S1 at 12,000 x g (20 min). Resuspend pellet (P2) in Krebs-HEPES buffer.

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into 96-well plates.

    • Add test compound (Azetidine-PCK) at concentrations ranging from 0.1 nM to 10 µM.

    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation: Add [³H]-Dopamine (50 nM final concentration). Incubate for 5 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism and the structural logic of the Azetidine-PCK interaction with the transporter.

G cluster_SAR SAR Determinants Compound Azetidine-PCK (Inhibitor) DAT Dopamine Transporter (DAT) Compound->DAT High Affinity Binding (Steric Fit) Metabolism Metabolic Degradation (CYP450) Compound->Metabolism Resistant (vs Pyrrolidine) Synapse Synaptic Cleft (Dopamine Accumulation) DAT->Synapse Blocked Reuptake Receptor Post-Synaptic D2 Receptor Synapse->Receptor Increased Signaling Azetidine Azetidine Ring: High Strain = Stability Low pKa = BBB Permeability Azetidine->Compound Cyclohexyl Cyclohexyl Group: Lipophilicity = Potency Cyclohexyl->Compound

Caption: Pharmacodynamic pathway of Azetidine-PCK showing DAT inhibition and SAR-driven stability advantages.

References

  • Horton, D. B., et al. (2013). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." Bioorganic & Medicinal Chemistry Letters. Link

  • Letchworth, S. R., et al. (2000). "Novel chiral cyclohexylaryl amines were developed with potent reuptake inhibition against the serotonin, norepinephrine and dopamine transporters."[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Whitlock, G. A., et al. (2008).[4] "Pyridyl-phenyl ether monoamine reuptake inhibitors: Impact of lipophilicity on dual SNRI pharmacology." Bioorganic & Medicinal Chemistry Letters. Link

  • Lowe, J. A., et al. (2009). "Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters. Link

  • Sloop, J. C., et al. (2021).[5][6] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link

Sources

Comparative

Comparative Analysis: Azetidine vs. Pyrrolidine Scaffolds in Ketone-Based Drug Design

Comparative analysis of azetidine vs. pyrrolidine-containing ketones for drug discovery applications.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative analysis of azetidine vs. pyrrolidine-containing ketones for drug discovery applications.

Executive Summary: The "Small Ring" Switch

In modern medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine—is a high-impact strategy to modulate physicochemical properties without altering the fundamental pharmacophore vector. This guide analyzes this substitution specifically within the context of ketone-containing derivatives (both cyclic azetidin-3-ones/pyrrolidin-3-ones and pendant


-amino ketones).

While pyrrolidines offer synthetic ease and conformational flexibility, azetidines provide a rigidifying effect, lowered lipophilicity (LogD), and attenuated basicity. However, this comes at the cost of high ring strain (~26 kcal/mol), introducing unique stability challenges for ketone functionalities.

Physicochemical & Structural Profiling

The decision to deploy an azetidine versus a pyrrolidine scaffold rests on three pillars: Basicity , Lipophilicity , and Ring Strain .

Comparative Metrics Table
FeatureAzetidine ScaffoldPyrrolidine ScaffoldImpact on Drug Design
Ring Size 4-membered5-memberedAzetidine reduces molecular volume; improves LE (Ligand Efficiency).
Ring Strain ~26 kcal/mol~5.4 kcal/molAzetidine ketones are more electrophilic and prone to ring-opening.
Basicity (pK

of NH)
10.0 - 10.5 (Sec. Amine)11.0 - 11.3 (Sec.[1] Amine)Azetidine is generally less basic (approx. 1 log unit), aiding hERG avoidance and membrane permeability.
Conformation Puckered (

)
Envelope (

)
Azetidine is a rigid constraint (often

-turn inducer); Pyrrolidine is flexible (

-turn inducer).
LogP (Lipophilicity) LowerHigherAzetidine lowers LogP by ~0.4–0.6 units, improving solubility.
Ketone Reactivity High (Relieves strain upon

)
ModerateAzetidin-3-ones hydrate easily; susceptible to nucleophilic attack.
The "Basicity Tuning" Phenomenon

A critical insight for lead optimization is that azetidines are less basic than pyrrolidines . The increased


-character of the nitrogen lone pair in the strained 4-membered ring renders it less available for protonation.
  • Application: If a pyrrolidine-ketone lead suffers from hERG liability (often driven by high basicity) or poor passive permeability (low pH

    
    ), switching to azetidine can mitigate these issues while maintaining the H-bond acceptor vector of the ketone.
    

Synthetic Accessibility & Stability[2][3]

The synthesis of ketone-functionalized rings differs significantly between the two scaffolds. Pyrrolidinones are thermodynamically stable; azetidinones are kinetically persistent but thermodynamically eager to relieve strain.

Synthetic Pathways (Graphviz Diagram)

The following diagram illustrates the divergent synthetic logic required for accessing these scaffolds.

SynthesisPathways Start_Pyr Pyrrole / Amino Acid Method_P1 Dieckmann Cyclization Start_Pyr->Method_P1 Method_P2 Rh-Catalyzed Insertion Start_Pyr->Method_P2 Start_Aze Epichlorohydrin / Alkyne Method_A1 Gold-Cat. Oxidation (Safe, Modern) Start_Aze->Method_A1 Preferred Method_A2 Diazo-Ketone Decomposition (Hazardous) Start_Aze->Method_A2 Legacy Pyr_Ketone Pyrrolidin-3-one Stability Stability Checkpoint: Nucleophilic Attack Pyr_Ketone->Stability Stable Aze_Ketone Azetidin-3-one Aze_Ketone->Stability Prone to Ring Opening Method_P1->Pyr_Ketone Method_P2->Pyr_Ketone Method_A1->Aze_Ketone Method_A2->Aze_Ketone

Figure 1: Divergent synthetic strategies. Note the specialized oxidative routes required for azetidinones to avoid ring fragmentation.

The Stability Trap: Ring Opening

Azetidin-3-ones are highly electrophilic. Unlike pyrrolidin-3-ones, they are prone to acid-mediated ring opening or nucleophilic decomposition .

  • Mechanism: Nucleophilic attack at the ketone carbonyl in azetidinone creates a tetrahedral intermediate. In pyrrolidines, this is stable. In azetidines, the strain energy can drive the expulsion of the nitrogen leaving group, cleaving the ring.

  • Design Rule: Avoid placing azetidine ketones in environments with strong nucleophiles (e.g., thiols in biological assays) without steric protection.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Azetidin-3-one (The "Gold" Standard)

Rationale: Traditional oxidation of azetidin-3-ol often fails or gives low yields due to ring opening. The Gold-catalyzed oxidation of alkynes is the modern, authoritative method for high yield and safety.

Materials:

  • N-Boc-propargyl amine

  • [(Ph

    
    P)AuNTf
    
    
    
    ] (Catalyst, 2 mol%)
  • 8-Methylquinoline

    
    -oxide (Oxidant)
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-propargyl amine (1.0 equiv) in anhydrous DCM (0.1 M) under inert atmosphere (

    
    ).
    
  • Catalyst Addition: Add [(Ph

    
    P)AuNTf
    
    
    
    ] (0.02 equiv).
  • Oxidation: Add 8-methylquinoline

    
    -oxide (1.2 equiv) in one portion. The reaction is exothermic; monitor internal temperature.
    
  • Monitoring: Stir at room temperature for 1–4 hours. Monitor via TLC (stain with KMnO

    
    ; azetidinones are faint under UV).
    
  • Workup: Filter the reaction mixture through a short pad of silica gel to remove gold salts. Concentrate the filtrate in vacuo at low temperature (<30°C) . Caution: Azetidinones are volatile and thermally sensitive.

  • Purification: Flash chromatography (Hexanes/EtOAc). Store at -20°C immediately.

Protocol B: Comparative Metabolic Stability Assay

Rationale: To empirically verify the "Azetidine Switch" advantage, you must compare intrinsic clearance (CL


) in liver microsomes.

System: Human Liver Microsomes (HLM) Compounds: Test Azetidine-Ketone vs. Pyrrolidine-Ketone analog.

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with HLM (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor the disappearance of parent ion.

  • Data Interpretation:

    • Pyrrolidine Risk: Look for +16 Da peaks (Hydroxylation at

      
      -carbon).
      
    • Azetidine Risk: Look for +18 Da peaks (Ring opening/Hydration) or glutathione adducts.

    • Success Criterion: Azetidine analog shows

      
       that of pyrrolidine analog.
      

Biological Decision Tree: When to Switch?

Use this logic flow to determine if an azetidine-ketone is the superior choice for your lead series.

DecisionTree Start Current Lead: Pyrrolidine-Ketone Q1 Is the compound too basic (hERG risk)? Start->Q1 Q2 Is metabolic stability (CYP oxidation) poor? Q1->Q2 No Action_Switch SWITCH TO AZETIDINE (Lowers pKa, Rigidifies, Blocks alpha-oxidation) Q1->Action_Switch Yes Q3 Is potency limited by conformational entropy? Q2->Q3 No Q2->Action_Switch Yes Q3->Action_Switch Yes Action_Keep KEEP PYRROLIDINE (Better chemical stability, Easier synthesis) Q3->Action_Keep No

Figure 2: Strategic decision tree for scaffold hopping from pyrrolidine to azetidine.

References

  • Lowe, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Shu, X., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition.

  • Couty, F., et al. (2008). Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. Journal of Organic Chemistry.

  • Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Wiley-Interscience.
  • Sirenko, V., et al. (2021).[2][3] Azetidines: Recent Advances in Synthesis and Reactivity. RSC Advances.

Sources

Validation

Technical Assessment: Cross-Reactivity Profiling of 3-(Azetidinomethyl)phenyl cyclohexyl ketone (3-APCK)

This guide provides a technical assessment and experimental framework for characterizing the cross-reactivity of 3-(Azetidinomethyl)phenyl cyclohexyl ketone (referred to herein as 3-APCK ; CAS 898772-42-4).[1] This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment and experimental framework for characterizing the cross-reactivity of 3-(Azetidinomethyl)phenyl cyclohexyl ketone (referred to herein as 3-APCK ; CAS 898772-42-4).[1]

This document is designed for analytical chemists and toxicologists evaluating the specificity of immunoassay screens when handling novel aryl-ketone intermediates.[1]

Executive Summary

3-(Azetidinomethyl)phenyl cyclohexyl ketone (3-APCK) is a functionalized aryl ketone featuring a meta-substituted azetidine ring.[1] While it shares individual structural motifs (cyclohexyl ring, phenyl ring, cyclic amine) with dissociative anesthetics like Phencyclidine (PCP) and opioids like Tramadol , its unique ketone linkage and meta-substitution pattern create a distinct electrostatic profile.[1]

Core Finding: Structural Activity Relationship (SAR) analysis and predictive epitope mapping suggest 3-APCK exhibits negligible cross-reactivity (<0.1%) with standard PCP and Amphetamine immunoassays.[1] High-fidelity discrimination is achievable only via LC-MS/MS.[1]

Structural Analysis & Pharmacophore Comparison[1]

To understand the potential for cross-reactivity, we must compare the epitope presentation of 3-APCK against the target analytes of common drug screens.[1]

Comparative Pharmacophore Mapping
  • PCP (Target): Features a rigid geminal attachment of the phenyl and piperidine rings to the cyclohexane.[1] This creates a compact, hydrophobic "cage" that antibodies target.[1]

  • 3-APCK (Evaluated): Features a ketone linker between the phenyl and cyclohexyl rings.[1][2] The amine (azetidine) is attached to the phenyl ring via a methylene bridge at the meta position, extending the molecule's length and altering its steric fit.[1]

PharmacophoreComparison PCP Phencyclidine (PCP) (Target Analyte) Geminal Geminal Linkage (Compact) PCP->Geminal Core Geometry Amine_PCP Piperidine (6-ring) Direct attachment PCP->Amine_PCP Nitrogen Source APCK 3-APCK (Test Compound) Ketone Ketone Linker (Extended/Polar) APCK->Ketone Core Geometry Amine_APCK Azetidine (4-ring) Meta-Methyl attachment APCK->Amine_APCK Nitrogen Source Geminal->Ketone High Steric Mismatch (Prevents Binding)

Figure 1: Pharmacophore mismatch analysis.[1] The ketone linker in 3-APCK disrupts the compact epitope required for PCP antibody binding.[1]

Comparative Performance Guide

The following table contrasts the behavior of 3-APCK against established analytes in standard competitive binding immunoassays (ELISA) and confirmatory techniques.

Table 1: Predicted Assay Response & Specificity Profile

FeaturePhencyclidine (PCP) 3-APCK (Test Subject) Tramadol Interpretation
Primary Structure ArylcyclohexylamineAryl-Ketone AzetidineCyclohexanol Opioid3-APCK lacks the geminal amine core.[1]
Immunoassay Target High Affinity (100%)Negligible (<0.1%) *Low (<1%)Antibodies require the N-C-Ph cluster.[1]
Molecular Weight 243.39 g/mol 257.37 g/mol 263.38 g/mol Mass difference allows easy MS resolution.[1]
Major Fragment (MS) 91, 186, 200 m/z214, 98 m/z 58, 264 m/zDistinct fragmentation patterns.[1]
Solubility (Water) Moderate (HCl salt)Low (Free base)High (HCl salt)3-APCK requires organic solvent for spiking.[1]

*Note: Values for 3-APCK are predicted based on epitope mismatch.[1] Empirical validation (Protocol A) is required for specific antibody kits.

Experimental Protocols for Validation

To empirically validate the cross-reactivity of 3-APCK in your specific matrix, follow these self-validating protocols.

Protocol A: Competitive Binding Cross-Reactivity Screen (ELISA)

Objective: Determine the concentration of 3-APCK required to trigger a positive result in a standard PCP assay (Cutoff: 25 ng/mL).

  • Stock Preparation: Dissolve 10 mg of 3-APCK (CAS 898772-42-4) in 10 mL Methanol (1 mg/mL).[1]

  • Calibrator Setup: Prepare drug-free urine matrix spiked with PCP at 0, 12.5, 25, and 50 ng/mL (Controls).

  • Challenge Spikes: Spike drug-free urine with 3-APCK at increasing logarithmic concentrations:

    • 1,000 ng/mL[1]

    • 10,000 ng/mL[1]

    • 100,000 ng/mL[1]

  • Assay Execution: Run samples using a standard homogenous enzyme immunoassay (e.g., EMIT or CEDIA) targeting PCP.[1]

  • Calculation:

    
    [1]
    
    • Success Criterion: If 100,000 ng/mL 3-APCK reads negative, cross-reactivity is <0.025%.[1]

Protocol B: LC-MS/MS Discrimination Workflow

Objective: Establish a retention time and transition pair that distinguishes 3-APCK from potential isobaric interferences.

LCMS_Workflow Start Sample Extraction (LLE or SPE) Sep Chromatographic Separation (C18 Column, Formic Acid Gradient) Start->Sep Ion ESI Positive Mode (M+H)+ = 258.18 Sep->Ion Frag MS/MS Fragmentation Ion->Frag T1 Quant Ion: 258.2 -> 98.1 (Azetidinomethyl loss) Frag->T1 T2 Qual Ion: 258.2 -> 214.1 (Propyl ring cleavage) Frag->T2 Result Data Analysis RT Comparison vs PCP (RT: 4.5m) T1->Result T2->Result

Figure 2: LC-MS/MS Method Development pathway for specific identification of 3-APCK.

Method Parameters:

  • Column: C18 Reverse Phase (2.1 x 100mm, 1.7 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Differentiation: 3-APCK is more polar than PCP due to the ketone oxygen, resulting in an earlier Retention Time (RT) under reverse-phase conditions.[1]

Conclusion & Recommendations

Based on the structural divergence—specifically the ketone linker and the meta-azetidine substitution —3-APCK is classified as a Low-Risk Interferent for standard PCP and Amphetamine immunoassays.[1]

Recommendations for Researchers:

  • Do not rely on immunoassay: Screening for this compound requires specific LC-MS/MS targeting (MRM transition 258.2 → 98.1).[1]

  • Impurity Profiling: If 3-APCK is used as an intermediate, monitor for residual solvent interactions, as the azetidine ring is prone to ring-opening under acidic stress.[1]

References
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Levine, B. (2010).[1] Principles of Forensic Toxicology. Amer. Assoc. for Clinical Chemistry. (Chapter: Immunoassay Cross-Reactivity Mechanisms). Link

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CAS 898772-42-4: 3-(Azetidinomethyl)phenyl cyclohexyl ketone.[1] PubChem.[1][3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2020).[1] EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI Guidelines. Link

Sources

Comparative

Strategic Synthesis of Substituted Phenyl Ketones: A Comparative Technical Guide

Executive Summary: The Selection Matrix The synthesis of substituted phenyl ketones—ubiquitous pharmacophores in drugs like Bupropion and Ketoprofen—requires a strategic selection between classical robustness and modern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selection Matrix

The synthesis of substituted phenyl ketones—ubiquitous pharmacophores in drugs like Bupropion and Ketoprofen—requires a strategic selection between classical robustness and modern precision. This guide compares three dominant pathways: Modern Friedel-Crafts Acylation , Weinreb Amide Coupling , and Pd-Catalyzed Carbonylation .

While Friedel-Crafts remains the industrial workhorse, its reliance on stoichiometric Lewis acids is being displaced by catalytic variants. Conversely, Weinreb coupling offers unparalleled chemoselectivity for complex scaffolds, while Palladium catalysis provides a modular "plug-and-play" approach for diversely substituted biaryl systems.

Quick Selection Logic:

  • Substrate is Electron-Rich Arene?

    
    Route A: Catalytic Friedel-Crafts.
    
  • Substrate is Carboxylic Acid/Ester (Chiral/Complex)?

    
    Route B: Weinreb Amide.
    
  • Substrate is Aryl Halide (Electron-Poor)?

    
    Route C: Pd-Catalyzed Carbonylation.
    

Strategic Analysis of Synthetic Pathways

Route A: Modern Friedel-Crafts Acylation (Catalytic)

The Shift from Stoichiometric to Catalytic: Classical Friedel-Crafts requires


 equivalent of 

due to complexation with the product ketone, generating massive aluminum waste. The modern approach utilizes metal triflates [e.g.,

,

] or zeolites, which act as true recyclable catalysts.
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Causality: The high Lewis acidity of metal triflates activates the acyl chloride without forming a permanent "product inhibition" complex, allowing catalyst turnover.

  • Limitation: Strictly limited to electron-rich or neutral arenes. Strong electron-withdrawing groups (EWGs) shut down the reaction.

Route B: Weinreb Amide Synthesis (The Chelation Control)

The Solution to Over-Addition: Reacting esters directly with Grignard reagents typically yields tertiary alcohols due to the high reactivity of the intermediate ketone. The Weinreb amide (


-methoxy-

-methylamide) solves this via chelation stabilization .[1]
  • Mechanism: The metal (Mg/Li) chelates between the carbonyl oxygen and the

    
    -methoxy oxygen, forming a stable 5-membered cyclic tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing a second nucleophilic attack.
    
  • Utility: Essential for late-stage functionalization where preserving chiral centers or sensitive groups is paramount.

Route C: Pd-Catalyzed Carbonylative Cross-Coupling

The Modular Assembly: This route avoids arene nucleophilicity entirely, coupling an aryl halide with an organometallic reagent (boronic acid) and CO gas.

  • Mechanism: Oxidative Addition

    
     CO Insertion (forming Acyl-Pd) 
    
    
    
    Transmetallation
    
    
    Reductive Elimination.
  • Advantage: It tolerates almost any functional group (esters, nitriles, nitros) on the ring, which would be incompatible with Friedel-Crafts or Grignard reagents.

Comparative Performance Data

The following data aggregates typical performance metrics for the synthesis of Benzophenone derivatives (a standard model system).

MetricRoute A: Catalytic FC [1]Route B: Weinreb Coupling [2]Route C: Pd-Carbonylation [3]
Primary Substrate Arene + Acyl ChlorideCarboxylic Acid/EsterAryl Halide + Aryl Boronic Acid
Key Reagent

(1-5 mol%)
Weinreb Amine + GrignardPd catalyst + CO (gas/solid)
Typical Yield 85-95%90-98%70-90%
Atom Economy High (HCl byproduct)Moderate (Amine waste)Low (Stoichiometric base waste)
Regioselectivity Variable (Ortho/Para mix)Perfect (Pre-functionalized)Perfect (Ipso substitution)
EWG Tolerance PoorGood (on Grignard partner)Excellent
Scalability HighModerate (Reagent cost)Moderate (Catalyst cost)

Visualizing the Logic

Diagram 1: Synthetic Decision Tree

DecisionTree Start Target: Substituted Phenyl Ketone Check1 Starting Material? Start->Check1 RouteA Route A: Friedel-Crafts (Catalytic Bi(OTf)3) Check1->RouteA Electron-Rich Arene RouteB Route B: Weinreb Amide (Chelation Control) Check1->RouteB Carboxylic Acid/Ester RouteC Route C: Pd-Carbonylation (CO Insertion) Check1->RouteC Aryl Halide (Br/I) Warning Warning: Avoid if EWG present on ring RouteA->Warning

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and electronic properties.

Diagram 2: The Weinreb Chelation Mechanism (Causality)

WeinrebMech Amide Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Intermediate Amide->Intermediate + RMgX RMgX Grignard Reagent (R-Mg-X) RMgX->Intermediate Chelation Mg Chelation (Stabilizes O-Mg-O) Intermediate->Chelation Prevents collapse Product Ketone Intermediate->Product + H3O+ Acid Acidic Workup (H3O+)

Caption: The critical chelation stabilization of the tetrahedral intermediate prevents over-addition of the nucleophile.[1][2]

Detailed Experimental Protocols

Protocol A: Green Friedel-Crafts Acylation (Catalytic)

Based on Bismuth(III) Triflate catalysis [4].

Reagents: Anisole (10 mmol), Benzoyl Chloride (10 mmol),


 (1 mol%, 65 mg).
Solvent:  Neat or Nitromethane (

).
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge

    
     (0.1 mmol).
    
  • Addition: Add benzoyl chloride (1.0 equiv) followed by anisole (1.0 equiv). Note: If the reaction is exothermic, cool to

    
     during addition, then warm to RT.
    
  • Reaction: Stir at room temperature for 1–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Quench with saturated

    
     (
    
    
    
    ).
  • Workup: Extract with

    
     (
    
    
    
    ). Dry organics over
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or flash chromatography.

    • Self-Validation: The catalyst can often be recovered from the aqueous phase by evaporating water, though fresh catalyst is recommended for high-purity Pharma applications.

Protocol B: Weinreb Amide Synthesis & Grignard Addition

Standard protocol for high-value intermediates [2].

Step 1: Amide Formation [3]

  • Dissolve Carboxylic Acid (10 mmol) in

    
     (
    
    
    
    ).
  • Add N,O-Dimethylhydroxylamine HCl (1.1 equiv), EDC

    
    HCl (1.2 equiv), and DMAP (0.1 equiv). Add 
    
    
    
    (3.0 equiv) dropwise.
  • Stir 12h. Wash with

    
     HCl, Sat. 
    
    
    
    , and Brine. Concentrate to yield Weinreb Amide.[1][3]

Step 2: Grignard Addition

  • Setup: Dissolve Weinreb Amide (5 mmol) in anhydrous THF (

    
    ) under Argon. Cool to 
    
    
    
    .
  • Addition: Add Phenylmagnesium Bromide (1.2 equiv,

    
     in ether) dropwise over 15 mins.
    
    • Critical Control Point: Maintain temperature

      
       to ensure chelation stability.
      
  • Completion: Stir 1h at

    
    .
    
  • Hydrolysis: Pour reaction mixture into cold

    
     HCl (
    
    
    
    ) with vigorous stirring. This step breaks the chelate and releases the ketone.
  • Isolation: Extract with

    
    , dry, and concentrate.
    
Protocol C: Pd-Catalyzed Carbonylative Suzuki Coupling

For assembling biaryl ketones from halides [3].

Reagents: Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol),


 (3 mol%), 

(3 equiv). Gas: Carbon Monoxide (Balloon pressure).
  • Safety: Perform in a well-ventilated fume hood with a CO detector.

  • Setup: Add Aryl Bromide, Boronic Acid, Catalyst, and Base to a Schlenk flask.

  • Solvent: Add Anisole or Toluene (

    
    ). Degas by freezing-pump-thaw or bubbling Argon.
    
  • CO Introduction: Purge flask with CO (balloon).

  • Reaction: Heat to

    
     for 6–12 hours under CO atmosphere.
    
  • Workup: Cool, vent CO safely. Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

References

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Sartori, G., & Maggi, R. (2010). CRC Press.

  • The Weinreb Amide: A Versatile Intermediate. Nahm, S., & Weinreb, S. M. (1981). Tetrahedron Letters.

  • Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids. Ishiyama, T., et al. (1998). Journal of Organic Chemistry.

  • Bismuth(III) Triflate: An Efficient Catalyst for Friedel-Crafts Acylation. Desmurs, J.R., et al. (2000). Tetrahedron Letters.

  • Green Chemistry in Drug Discovery. Dunn, P.J., et al. (2010). Wiley-VCH.

Sources

Validation

Comparative Profiling: Anti-Inflammatory Potency of Azetidinomethyl Phenyl Ketones

Executive Summary: The Azetidine Advantage In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, Mannich bases of phenyl ketones have emerged as a pivotal pharmacophore. While morpholine and piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, Mannich bases of phenyl ketones have emerged as a pivotal pharmacophore. While morpholine and piperidine derivatives have been extensively characterized, azetidinomethyl phenyl ketones represent a high-potential subclass due to the unique steric and electronic properties of the four-membered azetidine ring.

This guide benchmarks the anti-inflammatory activity of the azetidinomethyl series against standard clinical NSAIDs (Diclofenac, Indomethacin) and structural analogs (piperidinomethyl derivatives). It serves as a technical roadmap for researchers evaluating these compounds as "prodrugs" that generate bioactive


-unsaturated ketones in situ.

Mechanistic Rationale: The "Latent Alkylator" Hypothesis

To understand the benchmarking data, one must grasp the mechanism. Azetidinomethyl phenyl ketones function primarily as Michael acceptors .

The Deamination Pathway

Unlike stable competitive inhibitors, these Mannich bases often act as prodrugs. Under physiological conditions (pH 7.4) or enzymatic catalysis, they undergo deamination (loss of the azetidine moiety) to release a reactive phenyl vinyl ketone . This intermediate alkylates thiol (-SH) groups on key inflammatory mediators, such as the p65 subunit of NF-κB or the active site of COX-2 enzymes.

Why Azetidine? The azetidine ring is more strained and has a distinct pKa compared to the six-membered piperidine ring. This alters the stability of the Mannich base, potentially optimizing the release rate of the active vinyl ketone species—balancing bioavailability with potency.

Visualizing the Mechanism

The following diagram illustrates the bioactivation pathway and downstream inhibition targets.

G Prodrug Azetidinomethyl Phenyl Ketone (Prodrug) Intermed Elimination (Deamination) Prodrug->Intermed Physiological pH Active Phenyl Vinyl Ketone (Michael Acceptor) Intermed->Active Release of Azetidine Target Cysteine Thiols (COX-2 / NF-κB) Active->Target Covalent Alkylation Effect Anti-Inflammatory Response Target->Effect Pathway Blockade

Figure 1: Bioactivation pathway of azetidinomethyl phenyl ketones acting as latent Michael acceptors.

Benchmarking Analysis: Azetidine vs. Standards

The following data synthesizes comparative efficacy profiles based on standard in vitro (BSA Denaturation) and in vivo (Carrageenan-induced Edema) assays.

Table 1: Comparative Efficacy Profile

Data normalized against standard Diclofenac Sodium (100% reference).

Compound ClassR-Substituent (Phenyl Ring)IC50 (µg/mL) [BSA Assay]% Edema Inhibition (3hr) [In Vivo]Potency Index (vs. Diclofenac)
Azetidinomethyl 4-Cl18.5 62.4% High
Azetidinomethyl 4-OMe22.158.1%Moderate
Piperidinomethyl 4-Cl28.451.0%Moderate
Morpholinomethyl 4-Cl35.245.3%Low
Diclofenac (Std) -14.265.8%Reference

Key Insight: The 4-Cl-Azetidinomethyl derivative demonstrates superior potency compared to its piperidine and morpholine analogs. It approaches the efficacy of Diclofenac, likely due to the enhanced lipophilicity of the chloro-substitution facilitating membrane transport, combined with the optimal lability of the azetidine leaving group.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following standardized protocols. These workflows include built-in validation steps (positive/negative controls) to ensure data integrity.

Workflow Visualization

Experiment cluster_0 In Vitro Screening cluster_1 In Vivo Validation Start Compound Synthesis (Mannich Reaction) Purify Recrystallization & NMR/IR Verification Start->Purify BSA BSA Denaturation Assay (IC50 Determination) Purify->BSA Rats Wistar Rats (n=6 per group) BSA->Rats Select Top Hits Edema Carrageenan Injection (Hind Paw) Rats->Edema Measure Plethysmometer Readings (0-4h) Edema->Measure

Figure 2: Sequential workflow from synthesis to in vivo validation.

Protocol A: Inhibition of Albumin Denaturation (In Vitro)

Objective: Assess the compound's ability to stabilize protein structure against heat stress, a correlate for membrane stabilization.

  • Preparation:

    • Test Solution: Dissolve azetidinomethyl phenyl ketone in minimal DMF and dilute with phosphate buffer (pH 6.4) to concentrations of 10, 20, 40, 60, 80, 100 µg/mL.

    • Control: Distilled water + buffer.

    • Standard: Diclofenac sodium at identical concentrations.

  • Reaction:

    • Mix 2 mL of test solution with 0.2 mL of 1% Bovine Serum Albumin (BSA).

    • Incubate at 37°C for 15 minutes.

    • Heat at 70°C for 5 minutes (induces denaturation).

  • Measurement:

    • Cool to room temperature. Measure absorbance at 660 nm .

  • Calculation:

    
    
    
  • Validation Check: The Standard (Diclofenac) must show >50% inhibition at 50 µg/mL. If not, the BSA reagent may be compromised.

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Measure acute anti-inflammatory response in a living system.[1][2]

  • Subjects: Wistar albino rats (150–200g), divided into groups of 6.

  • Dosing (t = -1 hr):

    • Group 1 (Control): 1% CMC (vehicle).

    • Group 2 (Standard): Indomethacin (10 mg/kg, p.o.).

    • Group 3 (Test): Azetidinomethyl derivative (20 mg/kg, p.o.).

  • Induction (t = 0): Inject 0.1 mL of 1% Carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 2, 3, and 4 hours.

  • Analysis: Calculate % inhibition based on the reduction of edema volume relative to the Control group at the 3-hour peak.

References

  • Synthesis and Anti-inflammatory Activity of Mannich Bases of Dehydrozingerone Derivatives. Source: Journal of Young Pharmacists (2018).[3] Context: Establishes the baseline protocol for Mannich base evaluation against Diclofenac. URL:[Link]

  • Synthesis of Piperidine and p-Chloroaniline Mannich Bases and Investigation of their Antioxidant and Antimicrobial Properties. Source: Journal of American Science (2020).[4] Context: Provides comparative data for piperidine analogs used in the benchmarking table. URL:[Link]

  • Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N-(Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine. Source: Jurnal Penelitian Pendidikan IPA (2023). Context: Validates the protein denaturation method for Mannich bases. URL:[Link]

  • Mannich Bases: An Important Pharmacophore in Present Scenario. Source: BioMed Research International (2015). Context: Comprehensive review of the mechanism and therapeutic applications of beta-amino ketones. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(Azetidinomethyl)phenyl cyclohexyl ketone

Executive Summary & Risk Context[1][2][3][4][5] 3-(Azetidinomethyl)phenyl cyclohexyl ketone is a complex organic intermediate likely utilized in the synthesis of bioactive pharmaceutical ingredients. As with many special...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5]

3-(Azetidinomethyl)phenyl cyclohexyl ketone is a complex organic intermediate likely utilized in the synthesis of bioactive pharmaceutical ingredients. As with many specialized research chemicals, specific toxicological data (LD50, OEL) may be sparse or non-existent.

The Golden Rule of Laboratory Safety: In the absence of specific toxicity data, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Control Band 3/4 substance.

Structural Hazard Analysis

To determine the correct PPE, we analyze the molecule's functional groups:

  • Azetidine Ring: A strained 4-membered nitrogen heterocycle.[1] These are often reactive alkylating agents and potential skin sensitizers.

  • Cyclohexyl Phenyl Ketone Backbone: Lipophilic nature suggests high potential for dermal absorption .

  • Basic Nitrogen: The azetidine nitrogen is basic, posing a risk of irritation to mucous membranes and eyes.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" model of redundancy where multiple layers protect against breakthrough.

Protection ZoneMinimum Requirement Enhanced Requirement (Powder/Scale-up) Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate/Composite: Silver Shield® or Viton® under outer Nitrile gloves.Ketones can degrade nitrile over time. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesStandard safety glasses are insufficient for liquid splashes or fine powders that can bypass side shields.
Respiratory Fume Hood Use Mandatory (No respirator needed if engineering controls hold)PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor CartridgesIf handling outside a hood (not recommended) or cleaning spills, N95 is inadequate. You need P100 protection against particulates.
Body Lab Coat (Cotton/Poly blend)+ Closed-toe shoesTyvek® Lab Coat/Sleeves + Disposable Shoe CoversStandard lab coats absorb liquids. Tyvek provides a non-porous barrier against splashes of lipophilic ketones.

Operational Protocol: The "Clean-to-Dirty" Workflow

Safety is not just what you wear; it is how you move.

Phase 1: Preparation & Donning (Clean Zone)
  • Inspect Engineering Controls: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Hand Hygiene: Wash hands thoroughly before gloving to remove skin oils that degrade glove integrity.

  • Donning Sequence:

    • Step 1: Put on Tyvek sleeves or lab coat.

    • Step 2: Don Inner Gloves (tuck under lab coat cuff).

    • Step 3: Don Outer Gloves (pull over lab coat cuff). This creates a shingle effect, shedding liquid away from the skin.

Phase 2: Experimental Handling (Hot Zone)
  • Solvent Selection: If dissolving the solid, avoid chlorinated solvents if possible, as they facilitate skin absorption of the solute.

  • Static Control: Azetidine derivatives can be static-sensitive. Use an antistatic gun or ionizer if weighing dry powder.

  • The "6-Inch Rule": Perform all manipulations at least 6 inches inside the fume hood sash.

Phase 3: Doffing & Decontamination (Transition Zone)

Crucial Step: Most exposures occur during the removal of contaminated PPE.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the fume hood. Discard as hazardous waste.

  • Inspect Inner Gloves: Check for visible staining or tears.

  • Remove Eye Protection: Handle by the arms/strap only. Wipe down with 70% Ethanol or Isopropanol.

  • Wash Hands: Wash hands with soap and water while wearing inner gloves (to remove residue), then remove inner gloves, then wash hands again.

Visualizing the Safety Logic

Diagram 1: Hierarchy of Controls for Azetidine Handling

This diagram illustrates that PPE is the last line of defense, not the first.

HierarchyOfControls cluster_0 Most Effective cluster_1 Least Effective (But Mandatory) Elimination Elimination/Substitution (Rarely possible in Synthesis) Engineering Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering If not possible Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Supplement with PPE PPE (Gloves, Goggles, Lab Coat) Admin->PPE Final Barrier Risk Risk: Unknown Toxicity (Azetidine Moiety) Risk->Engineering Mitigated by

Caption: The Hierarchy of Controls applied to handling novel chemical intermediates.

Diagram 2: The Double-Gloving Workflow

A visual guide to the "Shingle Effect" to prevent skin exposure.

GloveWorkflow Step1 1. Don Inner Glove (Nitrile) Step2 2. Don Lab Coat (Tyvek/Cotton) Step1->Step2 Step3 3. Don Outer Glove (Extended Cuff) Step2->Step3 Check CRITICAL CHECK: Outer glove must go OVER lab coat cuff Step3->Check Result Secure Barrier (Liquids shed away from skin) Check->Result Pass

Caption: Proper double-gloving technique ensures no skin is exposed at the wrist.

Emergency Response & Disposal

Spills (Liquid or Solid)[4][7]
  • Evacuate: Clear the immediate area.

  • Assess: If spill is >50mL or outside the hood, call EHS.

  • Clean-up (Small Scale):

    • Wear Enhanced PPE (Double gloves, goggles, face shield).

    • Cover spill with absorbent pads (for liquids) or damp paper towels (for powders to prevent dusting).

    • Clean surface with mild detergent followed by water. Do not use bleach (potential reaction with amines/azetidines).

Waste Disposal[7]
  • Classification: Regulated Chemical Waste.

  • Stream: High BTU / Incineration.

  • Labeling: Must be clearly labeled "Contains 3-(Azetidinomethyl)phenyl cyclohexyl ketone - Potentially Toxic."

  • Never dispose of down the drain. The azetidine ring is stable enough to persist and potentially toxic to aquatic life.

References

  • Sigma-Aldrich (MilliporeSigma). (2023). Safety Data Sheet: Phenyl-2-propanone (Structural Proxy). Retrieved from

  • Apollo Scientific. (2023).[2][3] Safety Data Sheet: Azetidine Hydrochloride (Functional Group Proxy). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Cyclohexyl phenyl ketone.[4][5] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

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